molecular formula C22H24N8OS B1676256 MBX-2982 CAS No. 1037792-44-1

MBX-2982

Número de catálogo: B1676256
Número CAS: 1037792-44-1
Peso molecular: 448.5 g/mol
Clave InChI: NFTMKHWBOINJGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MBX-2982 has been used in trials studying the treatment of Diabetes.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a GPR119 agonist

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMKHWBOINJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146055
Record name MBX-2982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037792-44-1
Record name MBX-2982
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MBX-2982
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MBX-2982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MBX-2982
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of MBX-2982 in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBX-2982 is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Its mechanism of action in pancreatic beta-cells is centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This is achieved through the activation of GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels, in turn, activate downstream signaling pathways involving Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which converge to enhance the exocytosis of insulin-containing granules in a glucose-dependent manner. Preclinical and clinical studies have demonstrated the potential of this compound to improve glycemic control, not only through its direct action on beta-cells but also by stimulating the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells, constituting a dual mechanism of action.

Core Mechanism of Action in Pancreatic Beta-Cells

The primary therapeutic effect of this compound in the context of type 2 diabetes originates from its interaction with GPR119 on pancreatic beta-cells. This interaction initiates a signaling cascade that amplifies the cell's natural response to elevated blood glucose levels.

GPR119 Activation and cAMP Signaling

This compound binds to and activates GPR119, a Gαs-coupled receptor.[1] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[2] This increase in intracellular cAMP is a pivotal step in the mechanism of action of this compound.

Downstream Signaling: The Roles of PKA and Epac2

The elevation of intracellular cAMP engages two primary effector pathways that are crucial for the potentiation of insulin secretion:

  • Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA phosphorylates a variety of downstream targets involved in insulin granule exocytosis.

  • Exchange protein directly activated by cAMP 2 (Epac2) Pathway: Epac2 is a guanine (B1146940) nucleotide exchange factor that is directly activated by cAMP. Upon activation, Epac2 stimulates the small G-protein Rap1. The Epac2/Rap1 signaling pathway is implicated in increasing the pool of readily releasable insulin granules at the plasma membrane.[3]

Both the PKA and Epac2 pathways ultimately lead to an enhanced exocytotic response to the influx of calcium that occurs as a result of glucose metabolism, thereby amplifying insulin secretion.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell Line/SystemValueReference
EC50 for cAMP Production CHO cells expressing human GPR1195 nM[3]
Acute pEC50 for cAMP Production CHO cells expressing human GPR1198.79 ± 0.12[4]
Sustained pEC50 for cAMP Production CHO cells expressing human GPR1197.03 ± 0.13[4]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelDoseEffectReference
KM Mice 3, 10, 30 mg/kgDose-dependent reduction in blood glucose.[5]
KK-Ay Mice (4 weeks) 10, 30 mg/kgSignificant reduction in fasting blood glucose and triglycerides; remarkable increase in serum insulin.[5]
C57BL/6 Mice 10 mg/kgIncreased plasma GLP-1 levels without a glucose load.[4]

Table 3: Clinical Trial Results for this compound

Study PhasePopulationDose(s)Key FindingsReference
Phase 1a Healthy Volunteers (n=60)10 - 1000 mgWell tolerated; dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[6]
Phase 2 (referenced in other studies) Type 2 DiabetesNot specifiedReduced postprandial glucose levels; increased insulin and incretin levels.[7]

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a method to quantify the this compound-induced increase in intracellular cAMP in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and a reference GPR119 agonist.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions, along with a phosphodiesterase inhibitor to prevent cAMP degradation, to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This protocol outlines a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats).

  • Islet culture medium.

  • Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA.

  • Glucose solutions in KRB buffer (low: 2.8 mM; high: 16.7 mM).

  • This compound.

  • Insulin quantification kit (e.g., ELISA).

  • 24-well plates.

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

  • Stimulation: Transfer the islets to new wells containing KRB buffer with low glucose, high glucose (16.7 mM), or high glucose plus different concentrations of this compound.

  • Incubation: Incubate the islets for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit.

  • Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) or to the number of islets per well. Compare the insulin secretion between the different treatment groups.

Visualizations

Signaling Pathways

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds G_protein Gαsβγ GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates Epac2_inactive Inactive Epac2 cAMP->Epac2_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Exocytosis Enhanced Insulin Granule Exocytosis PKA_active->Exocytosis potentiates Epac2_active Active Epac2 Epac2_inactive->Epac2_active Rap1 Rap1 Epac2_active->Rap1 activates Rap1->Exocytosis potentiates

Caption: GPR119 signaling pathway in pancreatic beta-cells.

Experimental Workflow

GSIS_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Stimulation 4. Stimulation (Low/High Glucose ± this compound) Pre_incubation->Stimulation Incubation 5. Incubation (1-2 hours at 37°C) Stimulation->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection Insulin_Quantification 7. Insulin Quantification (ELISA) Supernatant_Collection->Insulin_Quantification Data_Analysis 8. Data Analysis Insulin_Quantification->Data_Analysis

Caption: Experimental workflow for a GSIS assay.

Logical Relationship

Dual_Mechanism_of_Action cluster_direct Direct Pathway cluster_indirect Indirect Pathway MBX2982 This compound Beta_Cell Pancreatic Beta-Cell (GPR119 Activation) MBX2982->Beta_Cell L_Cell Intestinal L-Cell (GPR119 Activation) MBX2982->L_Cell Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Beta_Cell->Insulin_Secretion Improved_Glycemic_Control Improved Glycemic Control Insulin_Secretion->Improved_Glycemic_Control GLP1_Release ↑ GLP-1 Release L_Cell->GLP1_Release GLP1_Release->Beta_Cell Incretin Effect GLP1_Release->Improved_Glycemic_Control

Caption: Dual mechanism of action of this compound.

References

An In-Depth Technical Guide to the GPR119 Agonist MBX-2982 and its Role in the GLP-1 Secretion Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the G-protein coupled receptor 119 (GPR119) agonist, MBX-2982, with a specific focus on its mechanism of action related to Glucagon-Like Peptide-1 (GLP-1) secretion. GPR119 has been a significant target in the development of therapies for type 2 diabetes due to its dual mechanism of enhancing both insulin (B600854) secretion and incretin (B1656795) release.

Introduction to GPR119 and this compound

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its activation is linked to the regulation of glucose homeostasis.[1] As a Gs-coupled receptor, its stimulation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1 and glucose-dependent insulinotropic peptide (GIP).[1][3] This dual action makes GPR119 an attractive target for type 2 diabetes therapies, with the potential for a low risk of hypoglycemia.[4][5]

This compound is a potent, selective, and orally active GPR119 agonist developed by Metabolex Inc.[6][7] Preclinical and clinical studies have demonstrated its ability to improve glucose tolerance through multiple mechanisms, including the enhancement of incretin release and direct stimulation of glucose-dependent insulin secretion.[6][8]

GPR119 Signaling and GLP-1 Secretion Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade within the enteroendocrine L-cells of the gut.[1] The receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1][9] The subsequent rise in intracellular cAMP levels is a key second messenger that triggers the secretion of GLP-1.[1][9]

Interestingly, studies involving this compound have shown that GPR119-mediated GLP-1 secretion can occur independently of glucose.[10][11] In vivo experiments in mice demonstrated that this compound increased plasma GLP-1 levels even without a glucose load.[10] This is in contrast to GPR119-mediated insulin secretion from pancreatic β-cells, which is glucose-dependent.[10][11] The proposed mechanism for this difference lies in a potentially higher basal calcium tone in L-cells compared to β-cells.[11]

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Enteroendocrine L-Cell cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Phosphorylates proteins promoting exocytosis GLP1_Vesicle->GLP1_Release Exocytosis GLP-1 Secretion GLP-1 Secretion GLP1_Release->GLP-1 Secretion Leads to OGTT_Workflow cluster_prep Preparation cluster_procedure Procedure (t = time in minutes) cluster_analysis Data Analysis A1 Acclimatize Animals A2 Fast Animals Overnight (16-18 hours) A1->A2 B1 Administer this compound or Vehicle (t = -30) A2->B1 B2 Measure Baseline Blood Glucose (t = 0) B1->B2 B3 Administer Oral Glucose Gavage (t = 0) B2->B3 B4 Measure Blood Glucose at multiple time points (e.g., 15, 30, 60, 120) B3->B4 C1 Plot Glucose vs. Time B4->C1 C2 Calculate Area Under the Curve (AUC) C1->C2 GPR119_Metabolic_Effects cluster_Gut Intestinal L-Cell cluster_Pancreas Pancreatic Islet cluster_Systemic Systemic Effects MBX This compound GPR119_L GPR119 Activation MBX->GPR119_L Direct Effect GPR119_B GPR119 Activation (β-Cell) MBX->GPR119_B Direct Effect GLP1_Sec ↑ GLP-1 Secretion GPR119_L->GLP1_Sec GLP1R_B GLP-1 Receptor Activation (β-Cell) GLP1_Sec->GLP1R_B Indirect Effect Glucagon_Sup ↓ Glucagon Secretion (α-Cell) GLP1_Sec->Glucagon_Sup Insulin_Sec ↑ Glucose-Dependent Insulin Secretion GPR119_B->Insulin_Sec GLP1R_B->Insulin_Sec Glucose_Control Improved Glycemic Control Insulin_Sec->Glucose_Control Glucagon_Sup->Glucose_Control

References

The Discovery and Development of MBX-2982: A GPR119 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial progression. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes the core signaling pathway. While showing early promise in preclinical and initial clinical studies, the development of this compound for T2DM did not progress to market, reflecting the broader challenges in translating GPR119 agonism into robust clinical efficacy.

Introduction: The Rationale for GPR119 Agonism

The G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), is known to stimulate a dual incretin-like effect: the direct, glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from the gut.[1][2] This dual mechanism of action presented a compelling therapeutic strategy for T2DM, offering the potential for improved glycemic control with a low risk of hypoglycemia. This compound was developed by Metabolex as a synthetic GPR119 agonist to harness these therapeutic benefits.[2]

Mechanism of Action: The GPR119 Signaling Pathway

This compound functions by binding to and activating GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MBX_2982 This compound GPR119 GPR119 MBX_2982->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Potentiates GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release Stimulates

This compound activated GPR119 signaling pathway.

Preclinical Development

In Vitro Studies

Detailed in vitro studies to characterize the potency and selectivity of this compound have not been fully published in peer-reviewed literature. However, it is described as a potent and selective GPR119 agonist.[2]

In Vivo Animal Studies

Preclinical studies in rodent models demonstrated the efficacy of this compound in improving glucose tolerance and its favorable pharmacokinetic profile.[3]

Table 1: Summary of Preclinical In Vivo Data for this compound [3]

ParameterAnimal ModelDosingKey Findings
Efficacy
Glucose ToleranceKM MiceSingle oral doses of 3, 10, and 30 mg/kgDose-dependent reduction in blood glucose at each time point.
Fasting Blood GlucoseKK-Ay Mice10 and 30 mg/kg for 4 weeksSignificant reduction in fasting blood glucose.
Serum InsulinKK-Ay Mice10 and 30 mg/kg for 4 weeksRemarkable increase in serum insulin.
TriglyceridesKK-Ay Mice10 and 30 mg/kg for 4 weeksSignificant reduction in triglycerides.
Pharmacokinetics
Oral BioavailabilityRatsSingle oral dose of 4 mg/kgSuspension (0.4% CMC): 35.2% Solution (DMSO-Cremopor EL-NS=1:1:8): 98.2%
Experimental Protocols: Preclinical Studies[3]
  • Glucose Tolerance Test in KM Mice:

    • Animals: Kunming (KM) mice.

    • Procedure: Mice were administered a single oral dose of this compound (3, 10, or 30 mg/kg) or vehicle. After a specified time, a glucose challenge was administered, and blood glucose levels were measured at various time points to assess glucose excursion.

  • Chronic Efficacy Study in KK-Ay Mice:

    • Animals: KK-Ay mice, a model of genetic obesity and type 2 diabetes.

    • Procedure: Mice were treated with this compound (10 or 30 mg/kg) or vehicle daily for 4 weeks. Body weight, fasting blood glucose, serum insulin, and triglycerides were measured at baseline and at the end of the treatment period. An oral glucose tolerance test was also performed.

  • Pharmacokinetic Study in Rats:

    • Animals: Sprague-Dawley rats.

    • Procedure: Rats were administered a single oral dose of this compound (4 mg/kg) as either a suspension in 0.4% carboxymethylcellulose (CMC) or a solution in a mixture of dimethyl sulfoxide, Cremophor EL, and normal saline (1:1:8). Blood samples were collected at various time points to determine the plasma concentration of this compound and calculate pharmacokinetic parameters, including oral bioavailability.

Clinical Development

This compound progressed through Phase 1 and Phase 2 clinical trials. While initial results were promising, the development for T2DM was ultimately discontinued.

Phase 1 Clinical Trials

Multiple Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and in subjects with pre-diabetes.[1][4]

Table 2: Summary of Phase 1 Clinical Trial Data for this compound [1][4]

Study PhasePopulationDosingKey Findings
Phase 1a 60 Healthy VolunteersSingle ascending doses (10 - 1000 mg)- Well tolerated with no dose-related adverse events. - Rapidly absorbed with a half-life consistent with once-daily dosing. - Dose-dependent increases in GLP-1 and reductions in glucose following a mixed meal.[1]
Phase 1 (Multiple Dose) Subjects with Impaired Fasting Glucose or Impaired Glucose Tolerance100 or 300 mg once daily for 4 days- Half-life of ~18 hours, supporting once-daily dosing. - Glucose AUC reduction following a mixed meal: 26% (100 mg) and 37% (300 mg). - Glucose exposure reduction during graded glucose infusion: 11% (100 mg) and 18% (300 mg), attributed to increased insulin secretion.[4]
Phase 1 (Alternate Formulation) Subjects with Pre-diabetes25, 100, 300, and 600 mg once daily for 5 days- Statistically significant decreases in glucose excursion following a mixed meal, ranging from 34% to 51% across all doses.[4]
Phase 2 Clinical Trials

A Phase 2a trial was conducted in patients with type 1 diabetes to assess the effect of this compound on glucagon (B607659) counterregulation during hypoglycemia. While a Phase 2 study in patients with type 2 diabetes was initiated, the detailed results have not been made publicly available in peer-reviewed literature.

Table 3: Summary of Phase 2a Clinical Trial in Type 1 Diabetes (NCT04432090) [4]

ParameterPopulationDosingKey Findings
Primary Endpoint 18 participants with Type 1 Diabetes600 mg this compound or placebo daily for 14 days (crossover design)- No significant difference in maximum glucagon response, glucagon AUC, or incremental AUC during hypoglycemia between this compound and placebo.
Secondary Endpoints - No significant alteration in epinephrine, norepinephrine, pancreatic polypeptide, or free fatty acid responses to hypoglycemia. - GLP-1 response during a mixed-meal test was 17% higher with this compound compared to placebo, indicating target engagement.
Experimental Protocols: Clinical Studies
  • Phase 1a Single Ascending Dose Study: [1]

    • Design: Randomized, placebo-controlled, double-blind.

    • Participants: 60 healthy male and female volunteers.

    • Intervention: Single oral doses of this compound ranging from 10 to 1000 mg or placebo.

    • Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamic effects on glucose and GLP-1 levels following a mixed-meal tolerance test (MMTT).

  • Phase 2a Crossover Study in Type 1 Diabetes (NCT04432090): [4]

    • Design: Randomized, double-masked, placebo-controlled, crossover.

    • Participants: 18 adults with type 1 diabetes.

    • Intervention: 600 mg of this compound or placebo administered daily for 14 consecutive days, with a 2-week washout period between treatments.

    • Assessments: Counterregulatory hormone responses (glucagon, epinephrine, norepinephrine) during a hyperinsulinemic euglycemic-hypoglycemic clamp. Hormonal responses (GLP-1, GIP) during a mixed-meal test.

Clinical_Trial_Workflow cluster_Phase1 Phase 1 cluster_Phase2 Phase 2 Phase1a Phase 1a (Healthy Volunteers) Single Ascending Dose (10-1000 mg) Phase1_MD Phase 1 Multiple Dose (Pre-diabetic Subjects) 100 & 300 mg Phase1a->Phase1_MD Informs Phase1_Alt Phase 1 Multiple Dose (Pre-diabetic Subjects) Alternate Formulation (25-600 mg) Phase1_MD->Phase1_Alt Leads to Phase2_T2D Phase 2 (Type 2 Diabetes) Results Not Published Phase1_Alt->Phase2_T2D Supports Progression to Phase2_T1D Phase 2a (Type 1 Diabetes) 600 mg Phase1_Alt->Phase2_T1D Supports Progression to

Clinical development workflow of this compound.

Conclusion and Future Directions

This compound demonstrated a promising preclinical profile and favorable safety and pharmacokinetic characteristics in early clinical trials, consistent with its mechanism as a GPR119 agonist. The observed increases in GLP-1 and glucose-dependent insulin secretion supported the therapeutic rationale. However, the lack of a published, robust demonstration of efficacy in a Phase 2 trial for type 2 diabetes, and the findings from the Phase 2a trial in type 1 diabetes showing no improvement in glucagon counterregulation, likely contributed to the discontinuation of its development for these indications. The development history of this compound underscores the challenges of translating the promising biology of GPR119 agonism into clinically meaningful outcomes for patients with diabetes. Future research in this area may focus on developing GPR119 agonists with different pharmacological properties or exploring their potential in combination therapies.

References

MBX-2982 and its Role in Glucose-Stimulated Insulin Secretion: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 by this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) through a unique dual mechanism of action. It acts directly on pancreatic β-cells to promote insulin release and stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut. This dual action offers the potential for improved glycemic control. This technical guide provides a comprehensive overview of the role of this compound in GSIS, including its signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Introduction to this compound and GPR119

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation is a key process in the regulation of glucose homeostasis.[2] this compound is a novel, orally available small-molecule GPR119 agonist that has been investigated for its therapeutic potential in type 2 diabetes.[1][3] Preclinical and clinical studies have demonstrated that this compound can effectively lower blood glucose levels by enhancing GSIS.[1][4]

The therapeutic appeal of GPR119 agonists like this compound lies in their glucose-dependent mechanism, which minimizes the risk of hypoglycemia.[5] They stimulate insulin secretion only in the presence of elevated blood glucose levels, mimicking the physiological response to a meal.[5]

Mechanism of Action: A Dual Approach to Glycemic Control

This compound's efficacy in enhancing GSIS stems from its ability to activate GPR119 in two key locations: pancreatic β-cells and intestinal L-cells.[6]

  • Direct Action on Pancreatic β-Cells: In pancreatic β-cells, GPR119 activation by this compound couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][5] Elevated cAMP enhances the glucose-dependent signaling cascade that triggers the exocytosis of insulin-containing granules.[7]

  • Incretin Hormone Release from Intestinal L-Cells: In the gastrointestinal tract, this compound stimulates GPR119 on enteroendocrine L-cells, promoting the release of incretin hormones, most notably GLP-1.[3][6] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, which also couples to Gαs and amplifies cAMP production, further potentiating insulin secretion in a glucose-dependent manner.[8]

This dual mechanism of directly stimulating insulin release and augmenting the incretin effect provides a multi-faceted approach to improving glycemic control.[6]

Signaling Pathway Diagram

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell MBX2982_L This compound GPR119_L GPR119 MBX2982_L->GPR119_L binds AC_L Adenylyl Cyclase GPR119_L->AC_L activates (Gαs) cAMP_L ↑ cAMP AC_L->cAMP_L produces GLP1 GLP-1 Secretion cAMP_L->GLP1 GLP1_released GLP-1 GLP1->GLP1_released acts on MBX2982_B This compound GPR119_B GPR119 MBX2982_B->GPR119_B binds AC_B Adenylyl Cyclase GPR119_B->AC_B activates (Gαs) GLP1_receptor GLP-1R GLP1_receptor->AC_B activates (Gαs) cAMP_B ↑ cAMP AC_B->cAMP_B produces Insulin Insulin Secretion (GSIS) cAMP_B->Insulin Glucose ↑ Glucose Glucose->Insulin potentiates GLP1_released->GLP1_receptor binds

Caption: Dual mechanism of this compound on GSIS.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models
Animal ModelDoseOutcomeReference
Normal KM Mice3, 10, 30 mg/kg (single oral dose)Reduced blood glucose at all tested time points.[4]
KK-Ay Mice10, 30 mg/kg (4 weeks)Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin.[4]
KK-Ay Mice30 mg/kg (4 weeks)Significantly reduced area under the glucose curve.[4]
C57BL/6 Mice10 mg/kg (oral gavage)Increased plasma GLP-1 levels without a glucose load.[9]
Rats4 mg/kg (oral administration)Oral bioavailability of 35.2% (suspension) and 98.2% (solution).[4]
Table 2: Clinical Efficacy of this compound in Humans
Study PopulationDoseOutcomeReference
Healthy Volunteers (Phase 1a)10 - 1000 mg (single ascending dose)Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[3][6]
Male Patients with Impaired Fasting Glucose (Phase 1b)100 or 300 mg (3-4 days)Significant reductions in glucose excursion (26-37%) and glucagon (B607659) (17% with 300 mg dose) in a mixed meal tolerance test.[3]
Male Patients with Impaired Fasting Glucose (Phase 1b)100 or 300 mg (3-4 days)Evidence of enhanced GSIS during a graded glucose infusion (p=0.07).[3]
Participants with Type 1 Diabetes600 mg daily (14 days)17% higher GLP-1 response during a mixed-meal test compared to placebo.[10]
Participants with Type 1 Diabetes600 mg daily (14 days)No significant difference in maximum glucagon response to hypoglycemia vs. placebo.[11]

Detailed Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of insulin secretion by this compound in response to glucose in an insulin-secreting cell line.

Materials:

  • MIN6 or other insulin-secreting cell line

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM)

  • This compound (or other test compounds)

  • Insulin ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[12]

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[12]

  • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.[12]

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[12]

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[12]

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of this compound on glucose disposal in mice.[12]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound formulated for oral gavage

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Compound Administration: Administer this compound or vehicle via oral gavage.[12]

  • Glucose Administration: After a set time post-compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage.[9]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose load (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro GSIS Assay cluster_invivo In Vivo OGTT cell_seeding Seed MIN6 Cells pre_incubation Pre-incubate (Low Glucose) cell_seeding->pre_incubation stimulation Stimulate (Low/High Glucose ± this compound) pre_incubation->stimulation incubation Incubate (1-2h) stimulation->incubation elisa Measure Insulin (ELISA) incubation->elisa end End elisa->end fasting Overnight Fasting baseline_glucose Measure Baseline Glucose (t=0) fasting->baseline_glucose compound_admin Administer this compound/Vehicle baseline_glucose->compound_admin glucose_admin Oral Glucose Load compound_admin->glucose_admin glucose_monitoring Monitor Blood Glucose (t=15, 30, 60, 120 min) glucose_admin->glucose_monitoring glucose_monitoring->end start Start start->cell_seeding start->fasting

Caption: Workflow for evaluating this compound.

Logical Relationships in this compound's Mechanism

The efficacy of this compound is contingent on a series of cause-and-effect relationships that culminate in enhanced GSIS.

Logical_Relationship cluster_direct Direct Pathway (β-Cell) cluster_indirect Indirect Pathway (L-Cell) mbx2982 This compound Administration gpr119_beta GPR119 Activation (Pancreatic β-Cell) mbx2982->gpr119_beta gpr119_lcell GPR119 Activation (Intestinal L-Cell) mbx2982->gpr119_lcell camp_beta ↑ Intracellular cAMP gpr119_beta->camp_beta gsis_direct Potentiated GSIS camp_beta->gsis_direct outcome Improved Glycemic Control gsis_direct->outcome glp1_release ↑ GLP-1 Release gpr119_lcell->glp1_release glp1r_beta GLP-1R Activation (Pancreatic β-Cell) glp1_release->glp1r_beta camp_beta2 ↑ Intracellular cAMP glp1r_beta->camp_beta2 gsis_indirect Potentiated GSIS camp_beta2->gsis_indirect gsis_indirect->outcome glucose High Blood Glucose glucose->gsis_direct is required for glucose->gsis_indirect is required for

Caption: Logical flow of this compound's mechanism.

Conclusion

This compound represents a significant development in the pursuit of novel oral therapies for type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of pancreatic β-cells and indirect enhancement of insulin secretion via incretin release, provides a robust and glucose-dependent means of improving glycemic control. The data from preclinical and clinical studies support its potential as an effective agent for lowering blood glucose. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other GPR119 agonists. Further research will continue to elucidate the full therapeutic potential of this class of compounds.

References

Investigating the Therapeutic Potential of MBX-2982 in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist, has emerged as a promising therapeutic candidate for the treatment of metabolic diseases, particularly type 2 diabetes. This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to this compound. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to assess its efficacy and mechanism of action, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other GPR119 agonists.

Introduction

Metabolic diseases, including type 2 diabetes, represent a significant global health challenge. The G protein-coupled receptor 119 (GPR119) has been identified as a promising therapeutic target due to its expression in key metabolic tissues, including pancreatic β-cells and intestinal L-cells.[1] Agonism of GPR119 offers a unique dual mechanism for improving glycemic control: direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) release from the gut.[1][2][3][4][5]

This compound is a potent and selective GPR119 agonist that has been investigated in both preclinical and clinical settings.[2][3][4] This guide will delve into the technical details of the research surrounding this compound, providing a foundation for further investigation and development.

Mechanism of Action: GPR119 Signaling Pathway

This compound exerts its therapeutic effects by activating the GPR119 receptor, a Gαs-coupled receptor.[1] Upon binding of this compound, GPR119 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP is a key second messenger that mediates the downstream effects on insulin and incretin (B1656795) secretion. In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, it triggers the release of GLP-1 and GIP.[1][6]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Incretin_Secretion ↑ GLP-1 & GIP Secretion (Intestinal L-cell) PKA->Incretin_Secretion Epac2->Insulin_Secretion Epac2->Incretin_Secretion

Caption: this compound activates the GPR119 signaling cascade.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in Animal Models
Animal ModelTreatmentDoseKey FindingsReference(s)
KM MiceSingle oral dose3, 10, 30 mg/kgDose-dependent reduction in blood glucose.
KK-Ay Mice4-week treatment10, 30 mg/kgSignificantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin.
C57BL/6 MiceSingle oral dose10 mg/kgIncreased plasma GLP-1 levels without a glucose load.[7][8]
C57BL/6J MiceCo-administrationNot specifiedImproved glycemic control when co-administered with sitagliptin (B1680988) in an oGTT.[1]
RatsOral administration4 mg/kgOral bioavailability of 35.2% (suspension) and 98.2% (solution).
RatsHyperglycemic clampNot specifiedEnhanced insulin secretion.[1]
Table 2: Clinical Trial Data in Humans
Study PhasePopulationTreatmentDoseKey FindingsReference(s)
Phase 1aHealthy Volunteers (n=60)Single ascending dose10 - 1000 mgWell tolerated with no dose-related adverse events; dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[2]
Phase 2aType 1 Diabetes (n=18)Daily for 14 days600 mgDid not improve glucagon (B607659) counterregulatory responses to hypoglycemia; GLP-1 response during a mixed-meal test was 17% higher with this compound.[6][9]
Phase 2Type 2 Diabetes28-day treatmentNot specifiedIncreased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP; reduced hyperglycemia.[6]
Not SpecifiedMen with impaired fasting glucoseNot specifiedSignificantly reduced glucose excursions and glucagon concentrations in mixed meal tolerance tests; enhanced glucose-dependent insulin secretion in graded glucose infusion tests.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in mice.

Experimental Workflow:

OGTT_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting of Mice Grouping Randomization into Treatment Groups (Vehicle vs. This compound) Fasting->Grouping Dosing Oral Gavage of Vehicle or this compound Grouping->Dosing Wait Waiting Period (e.g., 30 minutes) Dosing->Wait Glucose_Load Oral Gavage of Glucose Solution Wait->Glucose_Load Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Glucose_Load->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation Calculation of Area Under the Curve (AUC) for Glucose Glucose_Measurement->AUC_Calculation

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Methodology:

  • Animal Model: C57BL/6J mice or KM mice.[1]

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Fasting: Mice are fasted overnight to ensure a baseline glucose level.[8]

  • Dosing: A single oral dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered via oral gavage. In some studies, a DPP-IV inhibitor like sitagliptin may be co-administered.[1]

  • Glucose Challenge: After a specific time interval following drug administration (e.g., 30 minutes), an oral glucose load (e.g., 3 g/kg) is administered.[8]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp in Humans

Objective: To assess the effect of this compound on glucagon counterregulation during hypoglycemia in humans with Type 1 Diabetes.[6][9]

Experimental Workflow:

Hypoglycemic_Clamp_Workflow cluster_preparation Preparation Phase cluster_clamp Clamp Procedure cluster_measurements Measurements Treatment 14-Day Dosing: This compound (600 mg) or Placebo Euglycemia Euglycemic Clamp: Maintain normal blood glucose Treatment->Euglycemia Washout 2-Week Washout Period Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Treatment Hypoglycemia Hypoglycemic Clamp: Induce and maintain low blood glucose Euglycemia->Hypoglycemia Recovery Recovery Phase Hypoglycemia->Recovery Hormones Measure Counterregulatory Hormones: Glucagon, Epinephrine, Norepinephrine Hypoglycemia->Hormones EGP Measure Endogenous Glucose Production (EGP) Hypoglycemia->EGP

Caption: Workflow for a Hyperinsulinemic-Hypoglycemic Clamp Study.

Methodology:

  • Study Design: A randomized, double-masked, crossover study design is employed.[6][9]

  • Participants: Individuals with type 1 diabetes.[6][9]

  • Treatment Periods: Participants receive daily doses of this compound (e.g., 600 mg) or a placebo for a specified duration (e.g., 14 days).[6][9]

  • Washout: A washout period of at least two weeks separates the treatment periods.[6][9]

  • Clamp Procedure: A hyperinsulinemic-euglycemic-hypoglycemic clamp is performed at the end of each treatment period.

    • Euglycemic Phase: A continuous insulin infusion is started, and glucose is infused intravenously to maintain euglycemia.

    • Hypoglycemic Phase: The glucose infusion is reduced to induce and maintain a state of hypoglycemia.

  • Measurements: Blood samples are collected throughout the clamp procedure to measure:

    • Glucagon and other counterregulatory hormones (epinephrine, norepinephrine, pancreatic polypeptide).[6][9]

    • Endogenous glucose production (EGP).[6]

  • Analysis: The primary outcome is the comparison of the glucagon response to hypoglycemia between the this compound and placebo treatments.[6][9]

In Vitro cAMP Accumulation Assay

Objective: To determine the in vitro potency of this compound as a GPR119 agonist.

Methodology:

  • Cell Line: A cell line engineered to express human GPR119, such as CHO cells, is used.[1]

  • Cell Culture: Cells are cultured under standard conditions.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.[7]

    • This compound is added to the cells at various concentrations.[7]

    • The cells are incubated for a specified period.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a luminescence-based assay.[7]

  • Data Analysis: The concentration-response curve is plotted, and the pEC50 value is calculated to determine the potency of this compound.[7]

Discussion and Future Directions

The collective data from preclinical and clinical studies demonstrate that this compound is a potent GPR119 agonist with a favorable safety profile.[2] Its dual mechanism of action, involving both direct stimulation of insulin secretion and enhancement of incretin release, positions it as a potentially valuable therapeutic agent for type 2 diabetes.[2][3][4] The observed increase in GLP-1 secretion is a particularly noteworthy effect.[2][6]

While this compound has shown promise in improving glycemic control in the context of type 2 diabetes, its utility in type 1 diabetes for mitigating hypoglycemia appears limited, as it did not enhance the glucagon counterregulatory response.[6][9]

Future research should focus on several key areas. Further elucidation of the downstream signaling pathways activated by this compound in different cell types could reveal additional therapeutic applications. Long-term efficacy and safety studies in larger patient populations with type 2 diabetes are warranted. Additionally, the potential for combination therapies, for example with DPP-IV inhibitors, to achieve synergistic effects on glycemic control should be further explored.[1] The recent cryo-electron microscopy structures of the GPR119-G protein complex bound to this compound will undoubtedly facilitate the design of next-generation GPR119 agonists with improved pharmacological properties.[10]

Conclusion

This compound represents a significant step forward in the exploration of GPR119 as a therapeutic target for metabolic diseases. The data presented in this technical guide underscore its potential to improve glycemic control through a unique dual mechanism of action. The detailed experimental protocols and data summaries provided herein are intended to equip researchers and drug development professionals with the necessary information to build upon the existing knowledge and further investigate the therapeutic utility of this compound and the broader class of GPR119 agonists.

References

MBX-2982 as a potential treatment for type 2 diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MBX-2982: A GPR119 Agonist for Type 2 Diabetes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Developed as a potential first-in-class treatment for type 2 diabetes (T2D), this compound leverages a unique dual mechanism of action to improve glycemic control.[1][4] It acts directly on pancreatic β-cells to stimulate glucose-dependent insulin (B600854) secretion and indirectly by promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from enteroendocrine cells in the gut.[1][5][6] Preclinical and clinical studies have demonstrated its efficacy in reducing blood glucose, enhancing incretin levels, and its favorable safety profile, suggesting its potential as a novel therapeutic agent for metabolic diseases.[1][5][7]

Introduction: The Role of GPR119 in Glucose Homeostasis

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][8] Its activation is linked to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling.[9][10] In β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[6][11] In intestinal L-cells, GPR119 activation stimulates the release of incretin hormones GLP-1 and GIP.[2][6] These incretins, in turn, act on the pancreas to further potentiate insulin release in a glucose-dependent manner, while GLP-1 also suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[12][13][14] The targeted expression and glucose-dependent nature of its downstream effects make GPR119 an attractive therapeutic target for T2D, promising effective glycemic control with a low risk of hypoglycemia.[10][15]

Mechanism of Action of this compound

This compound functions as a potent GPR119 agonist. Its therapeutic effect is derived from a dual-pronged mechanism that enhances the body's natural glucose disposal pathways.

  • Direct Pancreatic β-Cell Stimulation: this compound binds to GPR119 receptors on pancreatic β-cells, initiating a signaling cascade that elevates intracellular cAMP. This sensitizes the β-cell to ambient glucose levels, resulting in more robust glucose-dependent insulin secretion.[1][3][4]

  • Incretin Hormone Release: By activating GPR119 on intestinal L-cells, this compound stimulates the secretion of GLP-1 and GIP into circulation.[1][6] This indirect mechanism complements the direct pancreatic effect, contributing significantly to overall glycemic control. Preclinical studies have shown that this GLP-1 release can occur independently of a glucose stimulus.[2]

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell L_GPR119 GPR119 L_AC Adenylyl Cyclase L_GPR119->L_AC Activates L_cAMP ↑ cAMP L_AC->L_cAMP ATP → L_Release GLP-1 & GIP Release L_cAMP->L_Release GLP1_GIP GLP-1 / GIP (Incretins) L_Release->GLP1_GIP B_GPR119 GPR119 B_AC Adenylyl Cyclase B_GPR119->B_AC Activates B_cAMP ↑ cAMP B_AC->B_cAMP ATP → B_GSIS ↑ Glucose-Dependent Insulin Secretion B_cAMP->B_GSIS MBX This compound MBX->L_GPR119 Agonist MBX->B_GPR119 Agonist GLP1_GIP->B_GSIS Potentiates cAMP_Workflow cluster_workflow cAMP HTRF Assay Workflow A 1. Seed HEK293-hGPR119 Cells in 384-well Plate B 2. Incubate Overnight A->B C 3. Add this compound (30 min incubation) B->C D 4. Lyse Cells & Add HTRF Reagents C->D E 5. Incubate (1 hour, dark) D->E F 6. Read Plate (665nm / 620nm) E->F G 7. Data Analysis (EC₅₀ Calculation) F->G OGTT_Workflow cluster_timeline OGTT Experimental Timeline Fasting Overnight Fast (~16 hours) Dosing t = -30 min Administer this compound or Vehicle Fasting->Dosing Baseline t = 0 min Baseline Glucose + Glucose Gavage Dosing->Baseline Sampling t = 15, 30, 60, 120 min Measure Blood Glucose Baseline->Sampling Analysis Post-Experiment Calculate Glucose AUC Sampling->Analysis

References

Preclinical Profile of MBX-2982: A GPR119 Agonist in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MBX-2982 is a potent and selective, orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes.[3] Activation of GPR119 has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This dual mechanism of action offers the potential for improved glycemic control and preservation of β-cell health.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various rodent models of diabetes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: GPR119 Signaling

This compound exerts its therapeutic effects by activating the GPR119 receptor, a Gαs-coupled receptor.[3] Upon binding of this compound, GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, this signaling pathway promotes the secretion of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pancreatic Pancreatic β-cell cluster_intestinal Intestinal L-cell This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates GSIS ↑ Glucose-Stimulated Insulin Secretion PKA->GSIS GLP1 ↑ GLP-1 Secretion PKA->GLP1 Epac2->GSIS Epac2->GLP1

Figure 1: this compound signaling pathway via GPR119 activation.

Efficacy in Rodent Models of Diabetes

Preclinical studies in various rodent models have demonstrated the therapeutic potential of this compound in improving glycemic control. These studies have consistently shown its ability to lower blood glucose levels, enhance insulin secretion, and increase incretin hormone levels.

Oral Glucose Tolerance Tests (OGTT)

Oral glucose tolerance tests are a standard method to assess the body's ability to handle a glucose load. In these studies, this compound has been shown to significantly reduce glucose excursion.

Table 1: Summary of OGTT Data in Rodent Models

Animal ModelDose of this compound (mg/kg)Key FindingsReference
Normal KM Mice3, 10, 30Dose-dependent reduction in blood glucose at each time point of the OGTT.[5]
C57BL/6J MiceNot SpecifiedImproved glycemic control, especially when co-administered with sitagliptin (B1680988) (a DPP-IV inhibitor).[3]
RatsNot SpecifiedAcutely lowered glucose excursion and increased plasma GLP-1 and GIP.[3]
Studies in Diabetic Rodent Models

The efficacy of this compound has also been evaluated in genetic and diet-induced models of type 2 diabetes.

Table 2: Effects of this compound in Diabetic Rodent Models

Animal ModelTreatment DurationDose of this compound (mg/kg)Key FindingsReference
KK-Ay Mice4 weeks10, 30- Significantly reduced fasting blood glucose and triglycerides.- Remarkably increased serum insulin.- Significant reduction in the area under the glucose curve at 30 mg/kg.[5]
High Fat Fed MiceChronic TreatmentNot SpecifiedDelayed onset of diabetes.[3]
Incretin Hormone Secretion

A key mechanism of this compound is its ability to stimulate the release of incretin hormones.

Table 3: Effects of this compound on Incretin Hormones in Rodents

| Animal Model | Dose of this compound (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | 10 | Increased plasma GLP-1 levels without a glucose load, indicating glucose-independent GLP-1 secretion. |[2][6] | | Rats | Not Specified | Acutely increased plasma GLP-1 and GIP during an OGTT. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound in rodent models.

Animal Models
  • Normal Mice: Kunming (KM) mice and C57BL/6 mice are commonly used to assess the acute effects of this compound on glucose tolerance and incretin secretion.[5][6]

  • Diabetic Mice:

    • KK-Ay Mice: This is a model of genetic obesity, hyperglycemia, and insulin resistance.[5]

    • High-Fat Diet-Induced Obese (DIO) Mice: This model mimics the development of type 2 diabetes due to dietary factors.[3]

Oral Glucose Tolerance Test (OGTT) Protocol

OGTT_Workflow start Overnight Fasting of Rodents administer_drug Oral Administration of This compound or Vehicle start->administer_drug wait1 Waiting Period (e.g., 30 minutes) administer_drug->wait1 glucose_load Oral Glucose Load (e.g., 2 g/kg) wait1->glucose_load blood_sampling Serial Blood Sampling at Timed Intervals (e.g., 0, 15, 30, 60, 120 min) glucose_load->blood_sampling analysis Measurement of Blood Glucose Levels blood_sampling->analysis end Data Analysis (e.g., AUC calculation) analysis->end

References

The Role of MBX-2982 in Regulating Incretin Hormone Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in stimulating the release of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and GPR119

GPR119 is a Class A G protein-coupled receptor predominantly expressed on pancreatic beta cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its activation is linked to improved glucose homeostasis through a dual mechanism: the direct stimulation of glucose-dependent insulin (B600854) secretion from beta cells and the indirect stimulation of insulin secretion via the release of incretin hormones from the gut.[2][3]

This compound, also known as SAR-260093, is a potent and selective GPR119 agonist that has been investigated in both preclinical models and human clinical trials for the treatment of type 2 diabetes.[3][4] Its ability to modulate incretin release forms a cornerstone of its therapeutic potential.

Mechanism of Action: The GPR119 Signaling Pathway

This compound activates GPR119, which is primarily coupled to the stimulatory G protein (Gs). This initiates a signaling cascade that plays a crucial role in cellular responses.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MBX_2982 This compound GPR119 GPR119 MBX_2982->GPR119 Binds to Gs_protein Gs Protein (αβγ) GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates Incretin_Release Incretin Hormone Release (GLP-1, GIP) PKA_active->Incretin_Release Promotes CREB_active Active CREB-P CREB_inactive->CREB_active Gene_Transcription Gene Transcription (e.g., Proglucagon) CREB_active->Gene_Transcription Promotes

Figure 1: GPR119 Signaling Pathway Activated by this compound.

Upon binding of this compound, GPR119 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][7] Active PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the transcription of genes such as proglucagon (the precursor to GLP-1).[5][6][7] PKA also directly promotes the exocytosis of vesicles containing incretin hormones, leading to their release.

Quantitative Data on Incretin Hormone Release

The following tables summarize the available quantitative data on the effect of this compound on GLP-1 and GIP release from preclinical and clinical studies. It is important to note that detailed quantitative data from dedicated dose-response studies with this compound are not widely available in the public domain.

Table 1: Preclinical Data - Incretin Hormone Release
SpeciesModelTreatmentOutcomeQuantitative EffectReference
MouseC57BL/6This compound (10 mg/kg, oral gavage)Plasma GLP-1 (Active)Significant increase without glucose load.[4]
Mouse/Rat-This compoundPlasma GLP-1 and GIP (during OGTT)Acutely increased levels.[3]
Mouse-This compound (in combination with sitagliptin)Active GLP-1 (during OGTT)Enhanced increase compared to either agent alone.[3]

Note: Specific plasma concentrations (e.g., pmol/L) were not reported in the available sources.

Table 2: Clinical Data - Incretin Hormone Release
Study PhasePopulationTreatmentTestOutcomeQuantitative EffectReference
Phase 1aHealthy VolunteersThis compound (10-1000 mg)Mixed Meal Tolerance Test (MMTT)Plasma GLP-1Dose-dependent increases.[8]
Phase 1bMales with Impaired Fasting GlucoseThis compound (100 or 300 mg)MMTT--[3]
Phase 2aAdults with Type 1 DiabetesThis compound (600 mg daily for 14 days)MMTTGLP-1 Response17% higher compared to placebo.[9][10]

Note: Absolute plasma concentrations for GLP-1 and GIP from these clinical trials are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the effect of this compound on incretin hormone release.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on methodologies used in preclinical studies of GPR119 agonists.

OGTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge cluster_sampling Blood Sampling cluster_analysis Analysis Fasting Overnight Fasting (e.g., 16 hours) Baseline_Sample Baseline Blood Sample (t = -30 min) Fasting->Baseline_Sample Drug_Admin Oral Gavage: This compound or Vehicle Baseline_Sample->Drug_Admin Glucose_Admin Oral Gavage: Glucose (e.g., 2 g/kg) (t = 0 min) Drug_Admin->Glucose_Admin 30 min post-dose Timepoints Collect Blood at 15, 30, 60, 120 min Glucose_Admin->Timepoints Measurements Measure Plasma: - Glucose - Insulin - Active GLP-1 - Total GIP Timepoints->Measurements AUC Calculate Area Under the Curve (AUC) Measurements->AUC

Figure 2: Experimental Workflow for an Oral Glucose Tolerance Test.

1. Animals: 8- to 10-week-old male C57BL/6 mice. 2. Acclimation: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment. 3. Fasting: Fast mice overnight for 16 hours with free access to water. 4. Baseline Blood Sampling: At t = -30 minutes, obtain a baseline blood sample from the tail vein. 5. Drug Administration: At t = -30 minutes, administer this compound or vehicle via oral gavage.

  • This compound Formulation: A typical vehicle is 0.5% carboxymethyl cellulose (B213188) (CMC) in water or a solution of 15% polyethylene (B3416737) glycol 400 and 85% of 23.5% hydroxypropyl-β-cyclodextrin.[4][11]
  • Dose: A common dose used in studies is 10 mg/kg.[4] 6. Glucose Challenge: At t = 0 minutes, administer a 2 g/kg bolus of glucose solution via oral gavage. 7. Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration. Blood should be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and other protease inhibitors to prevent incretin degradation. 8. Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze plasma for glucose, insulin, active GLP-1, and total GIP concentrations using commercially available ELISA kits. 9. Data Analysis: Calculate the area under the curve (AUC) for glucose, insulin, GLP-1, and GIP to assess the overall effect of this compound.

In Vitro GLP-1 Secretion Assay using GLUTag Cells

This protocol describes a general method for assessing GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seeding Seed GLUTag cells in 24-well plates Incubation1 Incubate until ~80% confluent Seeding->Incubation1 Wash Wash cells with Krebs-Ringer buffer (KRB) Incubation1->Wash Preincubation Pre-incubate in KRB (e.g., 30 min) Wash->Preincubation Stimulation Incubate with this compound ± other secretagogues (e.g., 2 hours) Preincubation->Stimulation Supernatant_Collection Collect supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse cells to measure total GLP-1 content Stimulation->Cell_Lysis ELISA Measure GLP-1 in supernatant and lysate using ELISA Supernatant_Collection->ELISA Cell_Lysis->ELISA Normalization Normalize secreted GLP-1 to total GLP-1 content ELISA->Normalization

Figure 3: Experimental Workflow for In Vitro GLP-1 Secretion Assay.

1. Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. 2. Seeding: Seed cells into 24-well plates and grow to approximately 80% confluency. 3. Washing and Pre-incubation: Wash the cells twice with Krebs-Ringer buffer (KRB) supplemented with 0.1% BSA. Pre-incubate the cells in KRB for 30 minutes at 37°C. 4. Stimulation: Aspirate the pre-incubation buffer and add fresh KRB containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) with or without other stimuli (e.g., glucose, forskolin). Incubate for a defined period (e.g., 2 hours) at 37°C. 5. Sample Collection: Collect the supernatant, which contains the secreted GLP-1. Add a DPP-4 inhibitor to the collected supernatant. 6. Cell Lysis: Lyse the cells with a lysis buffer to determine the total cellular GLP-1 content. 7. GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant and cell lysates using a specific GLP-1 ELISA kit. 8. Data Normalization: Express the secreted GLP-1 as a percentage of the total cellular GLP-1 content to account for variations in cell number.

Discussion and Future Directions

The available data strongly support the role of this compound as a stimulator of incretin hormone release through the activation of GPR119. Preclinical studies demonstrate its ability to increase plasma GLP-1 and GIP levels, which contributes to its glucose-lowering effects. Clinical data, although limited in publicly available quantitative detail, confirm the translation of this mechanism to humans, with evidence of enhanced GLP-1 secretion following this compound administration.

Despite the promising mechanism of action, the clinical development of several GPR119 agonists, including this compound, has not progressed as rapidly as initially anticipated. This may be due to modest efficacy in improving glycemic control in larger patient populations compared to other available diabetes therapies.

Future research should focus on:

  • Combination Therapies: Exploring the synergistic effects of this compound with other antidiabetic agents, such as DPP-4 inhibitors, to potentially enhance its therapeutic efficacy.

  • Patient Stratification: Identifying patient populations that may derive the most significant benefit from GPR119 agonism.

  • Long-term Effects: Investigating the long-term impact of GPR119 activation on beta-cell health and function.

Conclusion

This compound effectively stimulates the release of the incretin hormones GLP-1 and GIP through the activation of the GPR119 receptor and its downstream signaling pathway. This mechanism, combined with its direct effects on pancreatic beta cells, underscores its potential as a therapeutic agent for type 2 diabetes. While further clinical investigation is needed to fully elucidate its therapeutic utility, the data presented in this guide provide a solid foundation for understanding the fundamental role of this compound in the regulation of incretin hormone secretion.

References

The Structure-Activity Relationship of MBX-2982: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular architecture and functional activity of the GPR119 agonist, MBX-2982, for researchers in metabolic drug discovery.

Introduction

This compound is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with GPR119 and its subsequent biological activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing exploration of GPR119 agonists for the treatment of metabolic diseases.

Core Structure of this compound

The chemical structure of this compound, systematically named 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, reveals a modular architecture amenable to SAR studies.[7] The molecule can be conceptually divided into three key components:

  • A piperidine-pyrimidine core: This central heterocyclic system serves as the scaffold of the molecule.

  • A thiazole-phenoxymethyl linker: This unit connects the core to the terminal aromatic system.

  • A tetrazolyl-phenyl headgroup: This terminal moiety plays a crucial role in receptor interaction.

The strategic arrangement of these components and their specific substitutions are critical for the potent agonistic activity of this compound.

Quantitative Analysis of this compound and Analogs

The potency of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) in in-vitro functional assays, most commonly cAMP accumulation assays in cells expressing the human GPR119 receptor. A lower EC50 value indicates a higher potency. The pEC50, which is the negative logarithm of the EC50 in molar concentration, is also frequently used.

CompoundChemical ClasspEC50EC50 (nM)Reference
This compound Pyrimidine (B1678525)8.33~4.7[3]
AR231453Pyrimidine8.67 ± 0.11~2.1[2]
GSK1292263Pyridine6.9~126[1]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have elucidated the importance of each molecular component of this compound for its activity. The following sections detail the key SAR findings.

The Piperidine-Pyrimidine Core

The 1-(5-ethylpyrimidin-2-yl)piperidine core is a critical determinant of the agonist's potency and pharmacokinetic properties. Modifications to this scaffold have revealed several key insights:

  • Piperidine (B6355638) as a Central Scaffold: The piperidine ring provides a rigid three-dimensional framework that correctly orients the other functional groups for optimal interaction with the GPR119 binding pocket.

  • The Pyrimidine Cap: The 5-ethylpyrimidine (B1285229) group is a crucial "capping" moiety. The ethyl substitution at the 5-position of the pyrimidine ring has been shown to be favorable for potency.

  • Nitrogen Atoms in Pyrimidine: The nitrogen atoms in the pyrimidine ring are likely involved in hydrogen bonding interactions with the receptor.

The Thiazole-Phenoxymethyl Linker

The linker region, comprising a thiazole (B1198619) ring and a phenoxymethyl (B101242) group, plays a vital role in positioning the headgroup for effective receptor activation.

  • Thiazole Ring: The thiazole ring is a bioisostere of other five-membered heterocycles and contributes to the overall conformational rigidity of the molecule. Its heteroatoms may also participate in interactions with the receptor.

  • Phenoxymethyl Linker: The ether linkage in the phenoxymethyl group provides a degree of flexibility while maintaining a defined distance and geometry between the core and the headgroup.

The Tetrazolyl-Phenyl Headgroup

The terminal 4-(1H-tetrazol-1-yl)phenyl moiety is a key pharmacophore that is essential for high-affinity binding and agonist activity.

  • Tetrazole Ring: The tetrazole ring is a well-established bioisostere of a carboxylic acid. Its acidic nature and ability to participate in hydrogen bonding and other electrostatic interactions are critical for anchoring the ligand in the receptor's binding site.

  • Phenyl Ring: The phenyl ring acts as a spacer, positioning the tetrazole for optimal interaction. Substitutions on the phenyl ring can modulate potency and selectivity. The para-substitution pattern seen in this compound is generally preferred.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

In Vitro cAMP Accumulation Assay (HTRF)

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor. An increase in cAMP is a direct downstream consequence of GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., this compound).

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents as per the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the fluorescence signals and plot it against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response curve fit.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.

Materials:

  • Insulin-secreting cell line (e.g., MIN6) or isolated pancreatic islets.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • Glucose solutions (low concentration: ~3 mM; high concentration: ~17 mM).

  • Test compounds.

  • Insulin ELISA kit.

Procedure:

  • Cell Culture: Culture the insulin-secreting cells or islets under appropriate conditions.

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH containing low glucose for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low or high glucose, with and without various concentrations of the test compound.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Agonist Binding Gs Gαs GPR119->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation Insulin Insulin Secretion PKA->Insulin Potentiation GLP1 GLP-1 Secretion PKA->GLP1 Stimulation EPAC->Insulin EPAC->GLP1

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed HEK293-hGPR119 cells in 384-well plate prepare_compounds Prepare serial dilutions of this compound add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate_30min Incubate for 30 minutes at room temperature add_compounds->incubate_30min add_reagents Add HTRF lysis buffer and detection reagents incubate_30min->add_reagents incubate_1hr Incubate for 1 hour at room temperature add_reagents->incubate_1hr read_plate Read plate on HTRF-compatible reader incubate_1hr->read_plate calculate_ratio Calculate fluorescence ratio read_plate->calculate_ratio generate_curve Generate dose-response curve calculate_ratio->generate_curve determine_ec50 Determine EC50 value generate_curve->determine_ec50

Caption: Workflow for an in-vitro cAMP HTRF assay.

SAR_Logic cluster_core Piperidine-Pyrimidine Core cluster_linker Thiazole-Phenoxymethyl Linker cluster_headgroup Tetrazolyl-Phenyl Headgroup MBX2982 This compound Scaffold piperidine Piperidine Scaffold MBX2982->piperidine pyrimidine 5-Ethylpyrimidine Cap MBX2982->pyrimidine thiazole Thiazole Ring MBX2982->thiazole phenoxymethyl Phenoxymethyl Spacer MBX2982->phenoxymethyl phenyl Phenyl Spacer MBX2982->phenyl tetrazole Tetrazole (Acid Bioisostere) MBX2982->tetrazole activity Potent GPR119 Agonist Activity piperidine->activity pyrimidine->activity thiazole->activity phenoxymethyl->activity phenyl->activity tetrazole->activity

Caption: Logical relationship of this compound's structural components to its activity.

Conclusion

The structure-activity relationship of this compound is well-defined, with distinct roles for each of its molecular components. The piperidine-pyrimidine core acts as a central scaffold, the thiazole-phenoxymethyl group serves as a rigid linker, and the tetrazolyl-phenyl headgroup is crucial for receptor binding and activation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers engaged in the design and development of novel GPR119 agonists. Continued exploration of the SAR of this and related chemical series will be instrumental in advancing the next generation of therapeutics for type 2 diabetes and other metabolic disorders.

References

MBX-2982: A GPR119 Agonist and its Potentiation of Glucagon-Like Peptide-1 Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MBX-2982, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist. It details the mechanism of action, summarizes key experimental findings related to its effects on glucagon-like peptide-1 (GLP-1), and provides methodologies for the pivotal experiments cited.

Introduction

This compound is an investigational small molecule drug candidate developed for the treatment of type 2 diabetes mellitus (T2DM).[1] It functions as a potent agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The therapeutic rationale for GPR119 agonism is based on its dual mechanism of improving glucose homeostasis: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2] This guide focuses specifically on the latter mechanism, exploring the effects of this compound on GLP-1.

Core Mechanism of Action: GPR119-Mediated GLP-1 Secretion

GPR119 activation is a key pathway for incretin release. As a GPR119 agonist, this compound mimics the effects of endogenous ligands to initiate a signaling cascade within intestinal L-cells, the primary producers of GLP-1.

Signaling Pathway:

  • Binding and Activation: this compound binds to the GPR119 receptor on the surface of enteroendocrine L-cells.

  • G-Protein Coupling: This binding event activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • cAMP Accumulation: The resulting increase in intracellular cAMP levels activates downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).

  • GLP-1 Exocytosis: These downstream signaling events culminate in the exocytosis of GLP-1-containing granules from the L-cell, releasing the hormone into circulation.

Preclinical studies have demonstrated that this GPR119-mediated GLP-1 secretion stimulated by this compound can occur independently of ambient glucose levels.[3][4]

This compound Signaling Pathway for GLP-1 Release cluster_L_Cell Intestinal L-Cell MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Synthesizes PKA_Epac PKA / Epac cAMP->PKA_Epac Activates GLP1_Vesicle GLP-1 Vesicle PKA_Epac->GLP1_Vesicle Promotes Exocytosis GLP1_Release GLP-1 Secretion GLP1_Vesicle->GLP1_Release

This compound signaling cascade in intestinal L-cells.

Quantitative Data on GLP-1 Secretion

This compound has been shown to significantly increase plasma GLP-1 levels in both preclinical and clinical settings.

Preclinical In Vivo Data

In a study using C57BL/6 mice, a single oral dose of this compound increased plasma GLP-1 levels even without a glucose challenge, highlighting its glucose-independent effect on GLP-1 secretion.[3]

Study GroupTreatmentPlasma GLP-1 (pM) (Mean ± SEM)Statistical Significance
No Glucose Load Vehicle~2.5-
This compound (10 mg/kg)~7.5P < 0.05 vs. Vehicle
With Glucose Load Vehicle + Glucose~8.0-
This compound (10 mg/kg) + Glucose~18.0P < 0.01 vs. Vehicle + Glucose
Data adapted from a study on GPR119-mediated GLP-1 secretion.[3]
Clinical Trial Data

In a Phase 2a clinical trial involving participants with Type 1 Diabetes (T1D), daily administration of this compound for 14 days demonstrated clear target engagement by augmenting GLP-1 levels.[2][5]

Study GroupMeasurementResult
PlaceboGLP-1 Response during Mixed-Meal Test (MMT)Baseline
This compound (600 mg daily)GLP-1 Response during Mixed-Meal Test (MMT)17% higher than placebo
Data from a randomized, double-masked, crossover study in T1D patients.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments that have evaluated the effect of this compound on GLP-1.

In Vivo GPR119-Mediated GLP-1 Secretion in Mice

This experiment was designed to determine if this compound could stimulate GLP-1 secretion in vivo and to assess the glucose dependency of this effect.[3]

Protocol:

  • Animal Model: 10-week-old male C57BL/6 mice were used.

  • Acclimation and Fasting: Animals were acclimated and then fasted overnight.

  • Grouping: Mice were divided into four groups (n=10-20 per group): Vehicle, this compound, Vehicle + Glucose, this compound + Glucose.

  • Dosing:

    • Vehicle (15% PEG 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin) or this compound (10 mg/kg) was administered via oral gavage.

  • Blood Collection (No Glucose Load):

    • 30 minutes after dosing, half of the animals in the vehicle and this compound groups were euthanized.

    • Blood was collected via cardiac puncture into tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation. Syringes were also rinsed with a DPP-IV inhibitor.[3]

  • Glucose Challenge and Blood Collection:

    • The remaining animals received an oral glucose load (3 g/kg) 30 minutes after the initial dosing.

    • 10 minutes after the glucose load, these animals were euthanized and blood was collected as described above.

  • Analysis: Plasma was separated, and active GLP-1 levels were quantified using a specific ELISA or similar immunoassay.

In Vivo Mouse Experimental Workflow cluster_no_glucose Group A (No Glucose) cluster_glucose Group B (Glucose Challenge) start Overnight Fasted C57BL/6 Mice dosing Oral Gavage: - Vehicle - this compound (10 mg/kg) start->dosing wait1 Wait 30 min dosing->wait1 wait2 Wait 30 min dosing->wait2 collect1 Blood Collection (with DPP-IV inhibitor) wait1->collect1 analysis Quantify Plasma Active GLP-1 collect1->analysis glucose Oral Glucose (3 g/kg) wait2->glucose wait3 Wait 10 min glucose->wait3 collect2 Blood Collection (with DPP-IV inhibitor) wait3->collect2 collect2->analysis Clinical Trial Crossover Workflow cluster_group1 Group 1 cluster_group2 Group 2 cluster_group1_cross Group 1 (Crossover) cluster_group2_cross Group 2 (Crossover) start T1D Patient Cohort (n=18) randomize Randomization start->randomize treat1A 14 Days: this compound (600 mg/day) randomize->treat1A treat1B 14 Days: Placebo randomize->treat1B mmt1A Mixed-Meal Test (MMT) & Blood Sampling treat1A->mmt1A washout 2-Week Washout Period mmt1A->washout mmt1B Mixed-Meal Test (MMT) & Blood Sampling treat1B->mmt1B mmt1B->washout crossover Crossover washout->crossover treat2A 14 Days: Placebo crossover->treat2A treat2B 14 Days: this compound (600 mg/day) crossover->treat2B mmt2A Mixed-Meal Test (MMT) & Blood Sampling treat2A->mmt2A mmt2B Mixed-Meal Test (MMT) & Blood Sampling treat2B->mmt2B

References

Unveiling the Off-Target Landscape of the GPR119 Agonist MBX-2982: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the potential off-target effects of MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist. While this compound has been primarily investigated for its therapeutic potential in type 2 diabetes through its on-target actions, a thorough understanding of its interactions with other cellular targets is critical for a complete pharmacological profile. This document synthesizes available data and provides detailed experimental methodologies to facilitate further research in this area.

Introduction to this compound and GPR119

This compound is a potent, orally available agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] On-target activation of GPR119 by this compound stimulates the release of insulin (B600854) in a glucose-dependent manner and promotes the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action has positioned GPR119 agonists as a promising therapeutic class for metabolic disorders. However, the potential for off-target activities, which could lead to unforeseen side effects or even present new therapeutic opportunities, necessitates a deeper investigation. While this compound is generally described as a selective agonist, a comprehensive public off-target profile remains limited. This guide will, therefore, explore a representative off-target interaction to illustrate the methodologies used in such an assessment.

Pharmacological Profile: On-Target and Potential Off-Target Activities

A thorough characterization of a drug candidate involves screening against a panel of receptors and enzymes to identify potential off-target interactions. For the purpose of this guide, we will present the well-established on-target activity of this compound and a representative, plausible off-target interaction with GPR55, another G protein-coupled receptor that is often included in screening panels.

Data Presentation

The following table summarizes the pharmacological activities of this compound at its primary target, GPR119, and a hypothetical off-target, GPR55.

Target ReceptorCouplingAssay TypeThis compound ActivityPotency (EC₅₀/IC₅₀)
GPR119 (On-Target) GαscAMP AccumulationAgonist~5-20 nM
GPR55 (Illustrative Off-Target) GαqCalcium MobilizationAntagonist~1-5 µM

Note: The off-target data for GPR55 is illustrative to provide a framework for analysis, as specific public data for this compound is limited. Some GPR119 agonists have been noted to have off-target effects, though the specific targets are not always fully disclosed.

Signaling Pathways

Understanding the signaling pathways associated with both on-target and off-target effects is crucial for predicting the physiological consequences of drug administration.

On-Target GPR119 Signaling

Activation of the Gs-coupled GPR119 receptor by this compound leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This cascade results in the activation of Protein Kinase A (PKA) and subsequent downstream effects, including insulin and GLP-1 secretion.[2]

GPR119_Signaling MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Secretion ↑ Insulin & GLP-1 Secretion PKA->Secretion Promotes GPR55_Signaling cluster_antagonist Off-Target Action cluster_agonist Endogenous Agonist Action MBX2982 This compound GPR55 GPR55 MBX2982->GPR55 Blocks Gq Gαq GPR55->Gq Activates LPI LPI (Agonist) LPI->GPR55 Binds PLC Phospholipase C Gq->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Cleaves PIP₂ to PIP2 PIP₂ PIP2->PLC Ca_Release ↑ Intracellular [Ca²⁺] IP3_DAG->Ca_Release Leads to cAMP_Workflow A Seed HEK293-hGPR119 cells in 384-well plate B Prepare serial dilutions of this compound in buffer with PDE inhibitor A->B C Stimulate cells with compound (30 min at RT) B->C D Lyse cells and add HTRF detection reagents C->D E Incubate for 1 hour at RT D->E F Read fluorescence at 620 nm and 665 nm E->F G Calculate ratio and plot dose-response curve to find EC₅₀ F->G FLIPR_Workflow A Seed HEK293-hGPR55 cells in microplate B Load cells with calcium-sensitive dye (1 hour at 37°C) A->B C Pre-incubate cells with serial dilutions of this compound B->C D Place plate in FLIPR instrument C->D E Add GPR55 agonist (e.g., LPI) to challenge the receptor D->E F Measure real-time fluorescence change E->F G Calculate % inhibition and plot dose-response curve to find IC₅₀ F->G

References

The Impact of MBX-2982 on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982 is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] Preclinical and clinical studies have demonstrated that this compound exerts its glucose-lowering effects through a dual mechanism of action: directly stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal enteroendocrine L-cells.[3] This guide provides an in-depth analysis of the cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular pharmacology.

Core Signaling Pathways Activated by this compound

This compound's primary mechanism of action is the activation of GPR119, which is predominantly coupled to the Gαs subunit of heterotrimeric G proteins.[3] This initiates a signaling cascade centered around the production of cyclic adenosine (B11128) monophosphate (cAMP).

GPR119 Signaling in Pancreatic β-Cells

In pancreatic β-cells, the binding of this compound to GPR119 triggers the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] Elevated cAMP then activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The synergistic action of these proteins enhances glucose-stimulated insulin secretion (GSIS). This signaling pathway is glucose-dependent, meaning that this compound potentiates insulin secretion primarily in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.

GPR119_Beta_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac->InsulinVesicles promotes exocytosis InsulinSecretion ↑ Glucose-Stimulated Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: this compound signaling in pancreatic β-cells.
GPR119 Signaling in Intestinal L-Cells

Similarly, in intestinal L-cells, this compound-mediated GPR119 activation leads to increased intracellular cAMP.[4] This rise in cAMP stimulates the secretion of incretin hormones, most notably GLP-1.[5] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, further potentiating glucose-dependent insulin secretion. This indirect mechanism contributes significantly to the overall glucose-lowering effect of this compound. Interestingly, studies have shown that GPR119-mediated GLP-1 secretion is not dependent on glucose.[5] Some evidence also suggests that GPR119 agonism in intestinal L-cells can lead to an influx of intracellular calcium, a key trigger for hormone secretion.[5]

GPR119_L_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates Ca2_plus ↑ [Ca²⁺]i GPR119->Ca2_plus induces influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates GLP1Vesicles GLP-1 Vesicles cAMP->GLP1Vesicles promotes exocytosis Ca2_plus->GLP1Vesicles triggers exocytosis GLP1Secretion ↑ GLP-1 Secretion GLP1Vesicles->GLP1Secretion cAMP_Assay_Workflow start Start: HEK-GPR119 cells transfected with GloSensor 22F plasmid step1 Harvest and wash cells with assay buffer start->step1 step2 Equilibrate cells with GloSensor cAMP reagent (2% v/v) for 2 hours at 20°C step1->step2 step3 Plate 30,000 cells/well in a 384-well plate step2->step3 step4 Measure baseline luminescence step3->step4 step5 Add serial dilutions of this compound step4->step5 step6 Incubate at 20°C and read luminescence at regular intervals step5->step6 end_node End: Express cAMP response as fold over vehicle control step6->end_node

References

The Untapped Potential of MBX-2982: A Technical Guide to its Non-Diabetic Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982, a selective and orally available agonist of the G protein-coupled receptor 119 (GPR119), has primarily been investigated for its therapeutic potential in type 2 diabetes due to its ability to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). However, emerging preclinical evidence suggests that the therapeutic reach of this compound extends beyond glycemic control into significant non-diabetic areas. This technical guide synthesizes the current preclinical data on the utility of this compound in Non-alcoholic Steatohepatitis (NASH) and as a potential treatment for rare genetic disorders involving mitochondrial dysfunction, such as Charcot-Marie-Tooth disease type 2A (CMT2A).

This document provides an in-depth overview of the molecular mechanisms, experimental evidence, and detailed protocols for key experiments, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and advance the non-diabetic applications of this compound.

Core Mechanism of Action in Non-Diabetic Indications

The therapeutic potential of this compound in non-diabetic conditions stems from its ability to modulate key cellular pathways involved in metabolic regulation and stress responses.

Regulation of Hepatic Lipogenesis in NASH

In the context of Non-alcoholic Steatohepatitis (NASH), this compound has been shown to alleviate hepatic steatosis. Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits the sterol regulatory element-binding protein 1 (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By suppressing SREBP-1c activity, this compound effectively downregulates the expression of lipogenic enzymes, leading to a reduction in hepatic lipid accumulation.[1]

Activation of the Integrated Stress Response (ISR) in Mitochondrial Dysfunction

Recent groundbreaking research has identified this compound as a potent and selective activator of the Integrated Stress Response (ISR). This occurs through the OMA1-DELE1-HRI signaling axis. In response to mitochondrial stress, the protease OMA1 cleaves DELE1, which then translocates to the cytosol and activates the heme-regulated inhibitor (HRI) kinase. Activated HRI phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR that leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive proteins like ATF4. This pathway is particularly relevant for diseases associated with mitochondrial dysfunction, such as Charcot-Marie-Tooth disease type 2A (CMT2A), which is caused by mutations in the mitofusin-2 (MFN2) gene. Pharmacological activation of the ISR by this compound has been shown to restore mitochondrial morphology and function in MFN2-deficient cells.[2]

Preclinical Evidence in Non-Diabetic Therapeutic Areas

Non-alcoholic Steatohepatitis (NASH)

Preclinical studies have demonstrated the efficacy of this compound in a mouse model of diet-induced hepatic steatosis. Oral administration of this compound to mice on a high-fat diet resulted in a significant reduction in hepatic lipid accumulation. This effect was dependent on the presence of GPR119, as it was absent in GPR119 knockout mice.[1]

Key Findings:

  • This compound inhibits the expression of SREBP-1 and downstream lipogenic genes in hepatocytes.

  • The anti-lipogenic effects are mediated through the activation of AMPK.

  • This compound reduces hepatic triglyceride and total cholesterol levels in vivo.

Table 1: Effect of this compound on Hepatic Lipogenic Gene Expression in High-Fat Diet-Fed Mice

GeneFunctionFold Change with this compound Treatment
Srebp-1cMaster regulator of lipogenesis
FasnFatty acid synthase
Scd-1Stearoyl-CoA desaturase-1
AccAcetyl-CoA carboxylase

(Data synthesized from preclinical studies)

Mitochondrial Dysfunction and Charcot-Marie-Tooth Disease (CMT)

A drug repurposing screen identified this compound as a potent activator of the OMA1-DELE1-HRI-mediated Integrated Stress Response (ISR). This finding has significant implications for the treatment of diseases caused by mitochondrial dysfunction, particularly those linked to mutations in the MFN2 gene, such as CMT2A.[2]

Key Findings:

  • This compound selectively activates the HRI branch of the ISR.

  • Pharmacological activation of the ISR by this compound restores mitochondrial tubular morphology in MFN2-deficient cells.

  • This compound promotes mitochondrial motility and enhances mitochondrial respiration in cellular models of CMT2A.[2]

Table 2: Effect of this compound on Mitochondrial Function in MFN2-Deficient Fibroblasts

ParameterDescriptionEffect of this compound Treatment
Mitochondrial MorphologyElongation vs. fragmentationIncreased elongation
Mitochondrial MotilityMovement of mitochondria within the cellIncreased
Mitochondrial RespirationOxygen consumption rateEnhanced

(Data synthesized from preclinical studies)

Signaling Pathway and Experimental Workflow Diagrams

GPR119_SREBP1_Pathway MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP AMPK AMPK cAMP->AMPK Activates AMPK_p p-AMPK (Active) AMPK->AMPK_p SREBP1c SREBP-1c AMPK_p->SREBP1c Phosphorylates SREBP1c_p p-SREBP-1c (Inactive) SREBP1c->SREBP1c_p SREBP1c_n Nuclear SREBP-1c SREBP1c->SREBP1c_n Translocation SREBP1c_p->SREBP1c_n Inhibits LipogenicGenes Lipogenic Genes (Fasn, Scd-1, Acc) SREBP1c_n->LipogenicGenes Activates Transcription ISR_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol MitoStress Mitochondrial Stress (e.g., MFN2 deficiency) OMA1 OMA1 (Protease) MitoStress->OMA1 Activates DELE1 DELE1 OMA1->DELE1 Cleaves DELE1_cleaved Cleaved DELE1 DELE1->DELE1_cleaved Translocates MBX2982 This compound HRI HRI (Kinase) MBX2982->HRI Activates DELE1_cleaved->HRI Activates HRI_active Active HRI HRI->HRI_active eIF2a eIF2α HRI_active->eIF2a Phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 ISR Integrated Stress Response ATF4->ISR Experimental_Workflow_NASH cluster_in_vivo In Vivo Model cluster_analysis Analysis AnimalModel C57BL/6J Mice Diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) AnimalModel->Diet Treatment Oral Gavage with This compound or Vehicle Diet->Treatment TissueHarvest Harvest Liver Tissue Treatment->TissueHarvest Histology Histological Analysis (H&E, Oil Red O Staining) TissueHarvest->Histology LipidAnalysis Biochemical Analysis (Triglycerides, Cholesterol) TissueHarvest->LipidAnalysis GeneExpression Gene Expression Analysis (RT-qPCR for Srebp-1c, Fasn, etc.) TissueHarvest->GeneExpression ProteinAnalysis Protein Analysis (Western Blot for p-AMPK, SREBP-1) TissueHarvest->ProteinAnalysis

References

MBX-2982: A GPR119 Agonist's Role in Appetite and Food Intake Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, has emerged as a therapeutic candidate for metabolic disorders, primarily type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin (B600854) secretion, also implicates a significant role in the regulation of appetite and food intake. This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical evidence, and experimental methodologies related to the effects of this compound on appetite and food intake. Through a detailed examination of its signaling pathways and a summary of available data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in the management of obesity and related metabolic conditions.

Introduction: The GPR119 Target

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Its activation is a key physiological process in the control of postprandial glycemia. GPR119 activation stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and enhances glucose-sensitive insulin secretion.[1] The stimulation of GLP-1 release is of particular interest in the context of appetite regulation, as GLP-1 is known to slow gastric emptying and promote satiety.[2] this compound is a potent and selective oral agonist of GPR119, and its unique dual mechanism of acting directly on β-cells and stimulating incretin release suggests a potential for not only glycemic control but also for inducing weight loss.[3][4]

Signaling Pathways in Appetite Regulation

The activation of GPR119 by this compound initiates a cascade of intracellular events that ultimately influence appetite and food intake. The primary signaling pathway involves the coupling of GPR119 to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

Incretin-Mediated Pathway

In intestinal L-cells, the rise in cAMP triggers the secretion of GLP-1.[3] GLP-1, in turn, acts on its own receptors (GLP-1R) located in various tissues, including the hypothalamus, the brain's primary appetite control center. Activation of GLP-1R in the hypothalamus is associated with a reduction in food intake and an increase in satiety.

GPR119_GLP1_Pathway MBX2982 This compound GPR119 GPR119 (Intestinal L-cell) MBX2982->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP ↑ cAMP AC->cAMP produces GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion stimulates GLP1R GLP-1R (Hypothalamus) GLP1_Secretion->GLP1R activates Appetite_Reduction ↓ Appetite & Food Intake GLP1R->Appetite_Reduction

Figure 1: GPR119-mediated GLP-1 secretion pathway influencing appetite.

Potential Direct Neuronal Pathways

Research suggests that GPR119 is also expressed in nodose ganglia, which contain the cell bodies of vagal afferent neurons.[5] Activation of these receptors could potentially signal satiety directly to the brainstem, complementing the hormonal pathway. Oral administration of GPR119 ligands has been shown to increase neuronal activation in the dorsal vagal complex of the brainstem and the hypothalamus.[5]

Preclinical Evidence

Animal studies have provided foundational evidence for the effects of GPR119 agonists on food intake and body weight. While specific data for this compound is limited in publicly available literature, studies on other GPR119 agonists offer valuable insights.

Studies with GPR119 Agonists in Rodents

A study investigating the GPR119 agonist GSK2041706 in diet-induced obese (DIO) mice demonstrated significant effects on body weight and food intake.[6]

Table 1: Effect of GPR119 Agonist GSK2041706 on Body Weight and Food Intake in DIO Mice (14-day treatment) [6]

Treatment GroupDoseBody Weight Loss (%)Cumulative Food Intake Reduction (%)
GSK204170630 mg/kg b.i.d.7.4% (p < 0.05)17.1%
Metformin30 mg/kg b.i.d.3.5% (p < 0.05)6.6%
Metformin100 mg/kg b.i.d.4.4% (p < 0.05)8.7%
GSK2041706 + Metformin30 mg/kg + 30 mg/kg9.5%22.2%
GSK2041706 + Metformin30 mg/kg + 100 mg/kg16.7%37.5%

These findings highlight the potential for GPR119 agonists to induce weight loss, an effect that is at least partially attributable to a reduction in food intake.[6]

Experimental Protocols in Preclinical Studies

The following outlines a general experimental workflow for assessing the effects of an oral compound like this compound on food intake in a rodent model.

Preclinical_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis Acclimation Single housing & habituation to diet Dosing Oral Gavage: This compound or Vehicle Acclimation->Dosing Food_Intake Daily Food Intake Measurement (g) Dosing->Food_Intake Body_Weight Daily Body Weight Measurement (g) Dosing->Body_Weight Data_Analysis Statistical Analysis (e.g., ANOVA) Food_Intake->Data_Analysis Body_Weight->Data_Analysis

Figure 2: General experimental workflow for preclinical food intake studies.

Methodology for Food Intake Measurement in Mice:

  • Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model.

  • Acclimation: Animals are individually housed and acclimated to the specific diet (e.g., high-fat diet) for a designated period before the study begins.

  • Treatment Administration: this compound is typically formulated in a vehicle solution and administered via oral gavage at specified doses and frequencies. A vehicle-only group serves as the control.

  • Food and Water: Pre-weighed food and water are provided, and consumption is measured daily by re-weighing the remaining amounts. Spillage is accounted for by placing a collection tray beneath the food hopper.

  • Body Weight: Body weight is recorded daily at the same time each day.

  • Data Analysis: Cumulative food intake and changes in body weight are calculated and statistically analyzed to compare treatment groups with the control group.

Clinical Evidence

Clinical trials with this compound have primarily focused on its glycemic control effects in patients with type 2 diabetes. While direct and extensive data on appetite and food intake are not widely published, the observed effects on GLP-1 and the potential for weight loss are key indicators.

Phase 1 and 2 Clinical Trial Observations

A Phase 2a clinical trial in participants with type 1 diabetes, while not focused on appetite, demonstrated that treatment with 600 mg of this compound daily for 14 days resulted in a 17% higher GLP-1 response during a mixed-meal test compared to placebo.[7] This increase in GLP-1 is a strong indicator of target engagement and suggests a potential for effects on satiety.[7]

Earlier Phase 1 studies in subjects with pre-diabetes also reported that this compound was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing.[8] While these studies focused on glucose excursions, the consistent stimulation of GLP-1 provides a mechanistic basis for potential effects on appetite.

Assessment of Appetite in Clinical Trials

Visual Analog Scales (VAS) are a standard tool for assessing subjective feelings of appetite, hunger, satiety, and prospective food consumption in clinical trials.

Table 2: Example of a Visual Analog Scale for Appetite Assessment

QuestionScale
How hungry do you feel?Not hungry at all (0 mm) ------------------- As hungry as I have ever felt (100 mm)
How full do you feel?Not full at all (0 mm) ------------------- Completely full (100 mm)
How satisfied do you feel?Not at all satisfied (0 mm) ------------------- Completely satisfied (100 mm)
How much do you think you could eat?Nothing at all (0 mm) ------------------- A large amount (100 mm)

Participants mark their feelings on a 100 mm line, and the distance from the beginning of the line is measured to provide a quantitative score.

The Role of Other Gut Hormones: Peptide YY

Conclusion and Future Directions

This compound, through its action as a GPR119 agonist, presents a promising therapeutic avenue for not only managing type 2 diabetes but also for addressing obesity through the regulation of appetite and food intake. The primary mechanism involves the stimulation of GLP-1 secretion, a well-established satiety signal. Preclinical data from other GPR119 agonists strongly support the potential for weight loss and reduced food consumption.

Future research should focus on generating and publishing more specific quantitative data from both preclinical and clinical studies with this compound to clearly delineate its effects on food intake, body weight, and subjective measures of appetite. A deeper investigation into its influence on other appetite-regulating hormones, such as PYY, and its potential direct neuronal effects via the vagus nerve will further elucidate its comprehensive mechanism of action. Such data will be critical for positioning this compound as a viable treatment for obesity and advancing its development for broader metabolic indications.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a selective, orally-available agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings. Detailed experimental protocols for pivotal assays and visualizations of the core signaling pathway and experimental workflows are included to support further research and development.

Introduction

GPR119 has emerged as an attractive target for the development of novel anti-diabetic agents due to its role in glucose homeostasis. This compound was developed as a potent and selective GPR119 agonist.[1] Preclinical studies have demonstrated its ability to improve glucose tolerance through multiple mechanisms, including enhanced incretin release and both direct and indirect stimulation of glucose-dependent insulin secretion.[1] This has been further investigated in a series of Phase 1 and Phase 2 clinical trials. This document collates and presents the key pharmacokinetic and pharmacodynamic data from these studies.

Pharmacokinetics

This compound has been evaluated in both preclinical and clinical studies to determine its pharmacokinetic profile.

Preclinical Pharmacokinetics

In preclinical studies, this compound demonstrated good oral bioavailability. A study in rats showed a significant difference in bioavailability depending on the formulation.

SpeciesFormulationDoseBioavailability (%)Reference
RatSuspension (0.4% CMC)4 mg/kg35.2[2]
RatSolution (DMSO-Cremopor EL-NS=1:1:8)4 mg/kg98.2[2]
Clinical Pharmacokinetics

Phase 1 clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and individuals with impaired glucose tolerance.

A Phase 1a single ascending dose study in healthy volunteers, with doses ranging from 10 mg to 1000 mg, showed that this compound was rapidly absorbed and had a half-life consistent with once-daily dosing.[3] Another Phase 1 study in subjects with impaired fasting glucose or impaired glucose tolerance, using doses of 100 mg and 300 mg, found that the exposure (area under the curve) approximately doubled on day four compared to day one, with a terminal half-life of about 18 hours, supporting a once-daily dosing regimen.[4]

A Phase 2a study in participants with Type 1 Diabetes utilized a 600 mg daily dose for 14 days. The mean plasma concentrations of this compound were measured during a hyperinsulinemic euglycemic-hypoglycemic clamp.[5]

PopulationDoseTime PointMean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)Reference
Type 1 Diabetes600 mg dailyBaseline2,049.9891.4[5]
Type 1 Diabetes600 mg dailyEuglycemic Steady State1,572.2633.9[5]
Type 1 Diabetes600 mg dailyHypoglycemic Steady State1,527.8668.4[5]
Type 1 Diabetes600 mg daily60 min into Recovery2,043.81,021.1[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct result of its agonist activity at the GPR119 receptor.

Mechanism of Action

This compound binds to and activates GPR119, a Gαs-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the release of GLP-1 and GIP.

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes fusion GLP1_GIP_Vesicles GLP-1/GIP Vesicles PKA->GLP1_GIP_Vesicles promotes fusion Insulin_Release Insulin Release (Pancreatic β-cell) Insulin_Vesicles->Insulin_Release Incretin_Release GLP-1/GIP Release (Intestinal L-cell) GLP1_GIP_Vesicles->Incretin_Release

Caption: GPR119 Signaling Pathway Activated by this compound.
Preclinical Pharmacodynamics

In preclinical models, this compound demonstrated significant effects on glucose metabolism. In KK-Ay mice, a model of type 2 diabetes, treatment with this compound at doses of 10 and 30 mg/kg for four weeks resulted in reduced fasting blood glucose and triglycerides, and a notable increase in serum insulin.[2] In normal KM mice, single oral doses of 3, 10, and 30 mg/kg of this compound reduced blood glucose levels at all measured time points.[2]

Clinical Pharmacodynamics

Clinical studies have confirmed the glucose-lowering and incretin-stimulating effects of this compound in humans.

A Phase 1b study in male patients with impaired fasting glucose showed that after four days of treatment, this compound at doses of 100 mg and 300 mg produced significant reductions in glucose excursion following a mixed-meal tolerance test (26-37%).[1] The 300 mg dose also led to a 17% reduction in glucagon (B607659).[1]

In a Phase 2a study involving participants with Type 1 Diabetes, 14 days of treatment with 600 mg of this compound resulted in a 17% higher GLP-1 response during a mixed-meal tolerance test compared to placebo.[5] However, in this study, this compound did not significantly alter the glucagon response to insulin-induced hypoglycemia.[5]

PopulationDoseDurationPharmacodynamic EffectReference
Impaired Fasting Glucose100 mg & 300 mg4 days26-37% reduction in glucose excursion (MMTT)[1]
Impaired Fasting Glucose300 mg4 days17% reduction in glucagon (MMTT)[1]
Type 1 Diabetes600 mg14 days17% higher GLP-1 response (MMTT)[5]
Type 1 Diabetes600 mg14 daysNo significant change in glucagon response to hypoglycemia[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro cAMP Assay

This protocol describes a common method for assessing the agonist activity of compounds like this compound at the GPR119 receptor by measuring intracellular cAMP levels.

Objective: To quantify the this compound-induced increase in intracellular cAMP in cells expressing the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM) with supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • This compound

  • 384-well white-bottom plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Cell Culture: Culture HEK293-GPR119 cells under standard conditions (37°C, 5% CO2).

  • Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Plate the cells into a 384-well plate at a predetermined density.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a compatible plate reader to measure the signal (e.g., fluorescence or luminescence).

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the dose-response curve for this compound and calculate the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture HEK293-GPR119 Cells harvest Harvest and Resuspend Cells culture->harvest plate Plate Cells in 384-well Plate harvest->plate add_compound Add this compound to Wells plate->add_compound prepare_compound Prepare this compound Serial Dilution prepare_compound->add_compound incubate Incubate at Room Temperature add_compound->incubate lysis Lyse Cells and Add Detection Reagents incubate->lysis read Read Plate lysis->read calculate Calculate cAMP Concentrations read->calculate plot Plot Dose-Response Curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Workflow for an in vitro cAMP Assay.
Mixed-Meal Tolerance Test (MMTT)

The MMTT is a clinical procedure used to assess postprandial glucose and hormone responses.

Objective: To evaluate the effect of this compound on glucose, insulin, C-peptide, glucagon, and incretin levels following a standardized meal.

Procedure:

  • Patient Preparation: Patients fast overnight for at least 8 hours.

  • Baseline Sampling: A baseline blood sample is collected.

  • Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost® or Ensure®) within a short timeframe (e.g., 5-10 minutes).

  • Post-Meal Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 150, 180 minutes) after the meal.

  • Sample Processing: Blood samples are processed to separate plasma or serum, which is then stored frozen until analysis.

  • Biochemical Analysis: Samples are analyzed for glucose, insulin, C-peptide, glucagon, GLP-1, and GIP using validated assays (e.g., ELISA or RIA).

  • Data Analysis: The area under the curve (AUC) for each analyte is calculated to assess the overall response.

MMTT_Workflow start Start patient_prep Patient Fasting (≥8 hours) start->patient_prep baseline_sample Collect Baseline Blood Sample (t=0) patient_prep->baseline_sample meal Administer Standardized Liquid Meal baseline_sample->meal sampling_series t=30 min t=60 min t=90 min t=120 min ... meal->sampling_series process_samples Process Blood Samples (Centrifuge, Aliquot, Freeze) sampling_series->process_samples analysis Analyze Samples for Glucose, Hormones (ELISA/RIA) process_samples->analysis data_analysis Calculate Area Under the Curve (AUC) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a Mixed-Meal Tolerance Test.
Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate required to maintain euglycemia during a constant insulin infusion.

Procedure:

  • Catheterization: Two intravenous catheters are placed, one for infusions (insulin, glucose) and one for blood sampling.

  • Basal Period: A tracer (e.g., [3-³H]glucose) is infused to measure basal glucose turnover.

  • Clamp Initiation: A primed-continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic state.

  • Glucose Monitoring and Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is adjusted to maintain the blood glucose concentration at a constant euglycemic level.

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), blood samples are taken to measure glucose turnover and other metabolites.

  • Data Calculation: The glucose infusion rate during the steady-state period is a measure of whole-body insulin sensitivity.

Conclusion

This compound has demonstrated a promising pharmacokinetic and pharmacodynamic profile as a GPR119 agonist. Its oral availability, once-daily dosing potential, and dual mechanism of action involving both direct stimulation of insulin secretion and enhancement of incretin release, position it as a potentially valuable therapeutic agent for type 2 diabetes. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the clinical utility of this compound and other GPR119 agonists.

References

Methodological & Application

Application Notes and Protocols for In Vitro cAMP Measurement of MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[4] As a Gs-coupled receptor, its activation by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and promoting the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2][3][6]

These application notes provide a detailed protocol for an in vitro homogeneous time-resolved fluorescence (HTRF) cAMP assay to determine the potency and efficacy of this compound.

GPR119 Signaling Pathway

The binding of this compound to GPR119 initiates a signaling cascade that results in the production of cAMP. This pathway is a key mechanism through which this compound exerts its therapeutic effects.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Insulin) CREB->Gene Promotes

Caption: GPR119 signaling pathway upon activation by this compound.

In Vitro cAMP Measurement: HTRF Assay Protocol

This protocol outlines a robust method for quantifying this compound-induced cAMP accumulation in a cell-based assay using HTRF technology.

Materials and Reagents
Material/ReagentSupplier (Example)
HEK293 cells stably expressing human GPR119In-house or commercial
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-Streptomycin (B12071052)Thermo Fisher Scientific
Trypsin-EDTAThermo Fisher Scientific
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific
3-isobutyl-1-methylxanthine (IBMX)Sigma-Aldrich
This compoundMedchemExpress
Forskolin (B1673556) (positive control)Sigma-Aldrich
HTRF cAMP Assay KitCisbio Bioassays
384-well white, low-volume platesGreiner Bio-One
Experimental Workflow

The experimental workflow for the cAMP HTRF assay is a multi-step process from cell preparation to data analysis.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture HEK293-GPR119 cells CellSeeding 2. Seed cells into 384-well plate CellCulture->CellSeeding CompoundPrep 3. Prepare this compound serial dilutions CellSeeding->CompoundPrep Stimulation 4. Add compounds and incubate CompoundPrep->Stimulation Lysis 5. Lyse cells and add HTRF reagents Stimulation->Lysis ReadPlate 6. Read plate on HTRF-compatible reader Lysis->ReadPlate DataAnalysis 7. Analyze data and determine EC50 ReadPlate->DataAnalysis

Caption: Experimental workflow for the this compound cAMP HTRF assay.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using Trypsin-EDTA and resuspend in assay buffer.

  • Seed the cells into a 384-well white, low-volume plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in assay buffer containing the phosphodiesterase inhibitor IBMX (final concentration typically 500 µM) to achieve the desired final concentrations for the dose-response curve.

  • Prepare a solution of forskolin (e.g., 10 µM final concentration) as a positive control and assay buffer with IBMX as a vehicle (negative) control.

3. Assay Procedure:

  • Carefully remove the culture medium from the wells.

  • Add the serially diluted this compound, forskolin, or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Following the incubation, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[4]

  • Incubate for 1 hour at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Calculate the 665/620 nm emission ratio for each well.

  • Plot the emission ratio against the logarithm of the this compound concentration.

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Expected Results and Data Presentation

The in vitro potency of this compound and other GPR119 agonists is typically determined by their EC50 values in a cAMP accumulation assay. The following table summarizes representative data for various GPR119 agonists.

CompoundChemical ClassEC50 (nM) for human GPR119
This compound Pyrimidine~5-20
AR231453Pyrimidine4.7 - 9
APD597Pyrimidine46
GSK1292263Pyridine~126

Note: The EC50 values can vary depending on the specific cell line and assay conditions used.

Conclusion

This application note provides a comprehensive protocol for the in vitro measurement of cAMP in response to the GPR119 agonist this compound. The detailed methodology and expected data will enable researchers to accurately assess the potency and efficacy of this compound and other GPR119 agonists, facilitating further research and drug development in the field of metabolic diseases. The sustained signaling properties of this compound, potentially involving membrane deposition, may also be investigated using variations of this protocol.[7]

References

Application Notes and Protocols for In Vivo Studies of MBX-2982 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3] As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling pathway has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn also augments insulin secretion.[3] These characteristics make this compound a promising therapeutic agent for type 2 diabetes and related metabolic disorders.[4][5] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in mouse models.

Data Presentation

Table 1: this compound Formulation for In Vivo Mouse Studies

Vehicle CompositionAdministration RouteDosage Range (Mice)Reference
15% Polyethylene Glycol 400 + 85% of 23.5% Hydroxypropyl-β-cyclodextrinOral Gavage10 mg/kg[1]
0.4% Carboxymethylcellulose (CMC) (as a suspension)Oral Gavage3, 10, 30 mg/kg[6]
DMSO:Cremophor EL:Normal Saline (1:1:8) (as a solution)Oral Gavage4 mg/kg (in rats)[6] (Note: This formulation was used in rats but may be adaptable for mice)

Table 2: Summary of In Vivo Effects of this compound in Mice

Mouse ModelDosageKey FindingsReference
C57BL/610 mg/kgIncreased plasma GLP-1 levels without a glucose load.[1]
KM Mice3, 10, 30 mg/kgReduced blood glucose at each tested dose.[6]
KK-Ay Mice10, 30 mg/kg (4-week treatment)Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin.[6]
C57BL/6JNot specifiedCo-administration with sitagliptin (B1680988) improved glycemic control in an oral glucose tolerance test (oGTT).[5]
Diet-Induced Obese (DIO) Mice10-90 mg/kg/day (10-week treatment)In combination with sitagliptin, restored incretins, insulin, and improved glucose homeostasis. Monotherapy improved liver health.[7]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in mice.

Materials:

  • This compound powder

  • Vehicle components (choose one from Table 1):

    • Option A (Cyclodextrin-based): Polyethylene glycol 400 (PEG400), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile Water.

    • Option B (CMC-based suspension): Carboxymethylcellulose (CMC), Sterile Water.

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate tubes for storage

Procedure (Option A - Cyclodextrin-based Vehicle):

  • Prepare the vehicle by first dissolving the required amount of HP-β-CD in sterile water to make a 23.5% solution.

  • To this solution, add PEG400 to a final concentration of 15%. For example, to prepare 10 mL of vehicle, use 1.5 mL of PEG400 and 8.5 mL of 23.5% HP-β-CD solution.

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg or 0.2 mL, the concentration would be 1 mg/mL).

  • Add the this compound powder to the vehicle.

  • Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming may be applied if necessary to aid dissolution, but stability at that temperature should be considered.

  • Store the final formulation at an appropriate temperature (e.g., 4°C) and protect it from light. It is recommended to prepare fresh solutions for each experiment as solutions may be unstable.[2]

Procedure (Option B - CMC-based Suspension):

  • Prepare a 0.4% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously to prevent clumping.

  • Continue stirring until a clear, viscous solution is formed.

  • Weigh the required amount of this compound.

  • Add the this compound powder to the 0.4% CMC solution.

  • Vortex or stir the mixture thoroughly to ensure a uniform suspension.

  • Continuously stir the suspension before each administration to ensure homogeneity.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal in mice.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[3]

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Compound Administration: Administer the this compound formulation or vehicle control via oral gavage. A typical dosing volume is 10 mL/kg.[8]

  • Glucose Challenge: After a set pre-treatment time (e.g., 30 minutes post-compound administration), administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MBX_2982_Signaling_Pathway MBX2982 This compound GPR119 GPR119 Receptor (Pancreatic β-cells, Intestinal L-cells) MBX2982->GPR119 binds to Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GSIS ↑ Glucose-Stimulated Insulin Secretion (GSIS) PKA->GSIS potentiates GLP1 ↑ GLP-1 Secretion PKA->GLP1 stimulates

Caption: Signaling pathway of this compound via the GPR119 receptor.

In_Vivo_Mouse_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Protocol 1) Dosing Oral Gavage: Vehicle or this compound Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting Baseline Baseline Measurements (e.g., Blood Glucose) Animal_Acclimation->Baseline Baseline->Dosing Challenge Challenge (e.g., Oral Glucose) Dosing->Challenge Monitoring Time-course Monitoring (e.g., Blood Glucose) Challenge->Monitoring Data_Collection Data Collection & Collation Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., AUC Calculation) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo mouse studies with this compound.

References

Application Notes and Protocols: MBX-2982 Dissolution in DMSO for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture experiments, along with information on its mechanism of action, stability, and storage.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₈OS[1]
Molecular Weight 448.54 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO 50 mg/mL (111.47 mM)[1]

Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO. It is also recommended to use newly opened, anhydrous DMSO, as the presence of water can reduce the solubility of this compound.[1]

Mechanism of Action of this compound

This compound acts as an agonist at the GPR119 receptor. Activation of GPR119, which is coupled to the Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade in pancreatic β-cells and intestinal L-cells promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), respectively.[3][5]

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase ATP ATP Gas->AC activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Insulin Secretion) CREB->Cellular_Response leads to

GPR119 Signaling Pathway

Experimental Protocols

Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 50 mM stock solution: Mass = 50 mM x 1 mL x 448.54 g/mol = 22.43 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile tube.

  • Add the desired volume of anhydrous DMSO.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Once dissolved, the stock solution is ready for use or storage.

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 2.2295 mL11.1473 mL
5 mM 0.4459 mL2.2295 mL
10 mM 0.2229 mL1.1147 mL
50 mM 0.0446 mL0.2229 mL
Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable for most cell lines.[6][7][8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Workflow for Preparing Working Solutions:

workflow cluster_prep Preparation of Working Solution stock 50 mM this compound in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in DMSO) stock->intermediate Dilute with DMSO working Final Working Solution in Cell Culture Medium intermediate->working Dilute with Medium cells Add to Cells (Final DMSO <0.5%) working->cells

Preparation of Working Solutions

Example Protocol for 10 µM Final Concentration:

  • Prepare a 10 mM intermediate stock solution by diluting the 50 mM stock solution 1:5 in DMSO.

  • Prepare a 1000X working stock (10 mM) in cell culture medium. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.

  • Add 1 µL of this 1000X working stock to each 1 mL of cell culture in your experiment to achieve a final concentration of 10 µM this compound and 0.1% DMSO.

Storage and Stability

There is conflicting information regarding the long-term stability of this compound in DMSO.

  • One source suggests that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[1]

  • Another source indicates that solutions may be unstable and should be prepared fresh.

Recommendations for Storage:

  • For optimal results, it is recommended to prepare fresh solutions of this compound in DMSO for each experiment.

  • If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

  • It is advisable to perform a quality control check if using stored solutions for an extended period.

Storage Conditions Summary:

ConditionPowderIn DMSO
-20°C 3 years1 year[1]
-80°C Not specified2 years[1]
4°C 2 yearsNot recommended

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

Application Notes and Protocols: Evaluating the Efficacy of MBX-2982 in Primary Islet Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MBX-2982 is a selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2][3] Its activation leads to a glucose-dependent increase in insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2][4] This document provides a detailed experimental protocol for the culture of primary pancreatic islets and the subsequent evaluation of the effects of this compound. The provided methodologies are based on established islet research techniques and the known mechanism of action of GPR119 agonists.

Data Presentation

The following table summarizes the expected quantitative outcomes from treating primary islets with this compound, based on its known mechanism as a GPR119 agonist that promotes glucose-stimulated insulin secretion.

Parameter Vehicle Control (Low Glucose) This compound (Low Glucose) Vehicle Control (High Glucose) This compound (High Glucose)
Insulin Secretion (ng/islet/hr) 1.0 ± 0.21.2 ± 0.35.0 ± 0.88.5 ± 1.2
Intracellular cAMP (pmol/islet) 5 ± 115 ± 38 ± 1.525 ± 4
Islet Viability (%) 95 ± 394 ± 493 ± 392 ± 5
Apoptosis Rate (%) 3 ± 13 ± 15 ± 24 ± 1.5

Note: The data presented in this table are hypothetical and serve as an illustrative example of the expected results when treating primary islets with a GPR119 agonist like this compound. Actual results may vary depending on experimental conditions and islet quality.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR119 signaling pathway in pancreatic β-cells and the experimental workflow for assessing the effects of this compound on primary islets.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds Gs Gs-protein GPR119->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates EPAC2 EPAC2 cAMP->EPAC2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis EPAC2->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GPR119 signaling pathway in pancreatic β-cells.

Experimental_Workflow cluster_assays Functional & Viability Assays IsletIsolation 1. Primary Islet Isolation (e.g., from mouse pancreas) IsletCulture 2. Islet Culture (CMRL-1066 or RPMI-1640, 37°C, 5% CO2) IsletIsolation->IsletCulture MBX2982_Treatment 3. This compound Treatment (Varying concentrations) IsletCulture->MBX2982_Treatment GSIS_Assay 4. Glucose-Stimulated Insulin Secretion (GSIS) Assay MBX2982_Treatment->GSIS_Assay cAMP_Assay cAMP Assay MBX2982_Treatment->cAMP_Assay Viability_Assay Viability Assay (e.g., FDA/PI staining) MBX2982_Treatment->Viability_Assay Insulin_ELISA Insulin ELISA GSIS_Assay->Insulin_ELISA Data_Analysis 5. Data Analysis Insulin_ELISA->Data_Analysis cAMP_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for evaluating this compound in primary islets.

Experimental Protocols

1. Primary Islet Isolation and Culture

This protocol is adapted from standard procedures for isolating islets from mice.

Materials:

  • Collagenase P solution (1 mg/mL in HBSS)[5]

  • Hanks' Balanced Salt Solution (HBSS)[5]

  • Ficoll-Paque or similar density gradient medium

  • Culture medium: CMRL-1066 or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]

  • Sterile surgical instruments

Procedure:

  • Pancreas Digestion:

    • Anesthetize the mouse according to approved animal care protocols.

    • Perfuse the pancreas with cold collagenase P solution through the common bile duct.[5]

    • Excise the distended pancreas and incubate in a 37°C water bath for 15-20 minutes to digest the tissue.[8]

    • Stop the digestion by adding cold HBSS with 10% FBS.[5]

  • Islet Purification:

    • Wash the digested tissue pellet with HBSS.

    • Purify the islets from the exocrine tissue using a density gradient centrifugation method.[9]

    • Collect the islets from the interface of the density gradient layers.[9]

  • Islet Culture:

    • Wash the purified islets with culture medium.

    • Culture the islets in non-adherent petri dishes in a humidified incubator at 37°C with 5% CO2.[6][10]

    • Allow the islets to recover for 24-48 hours before initiating experiments.

2. This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

Procedure:

  • Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Replace the culture medium of the recovered islets with the medium containing this compound or vehicle.

  • Incubate the islets for the desired treatment duration (e.g., 24 hours).

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is based on standard static GSIS assays.[11][12][13]

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Low glucose KRB buffer (e.g., 2.8 mM glucose).[10]

  • High glucose KRB buffer (e.g., 16.7 mM glucose).[10]

  • This compound and vehicle control.

  • Insulin ELISA kit.

Procedure:

  • Hand-pick islets of similar size and place them in multi-well plates (10-15 islets per well in triplicate).[12]

  • Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C.[12]

  • Replace the buffer with fresh low glucose KRB buffer containing either this compound or vehicle and incubate for 1 hour at 37°C.

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with high glucose KRB buffer containing either this compound or vehicle and incubate for 1 hour at 37°C.[11]

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • (Optional) Lyse the islets to measure total insulin content.

4. Intracellular cAMP Assay

Materials:

  • cAMP assay kit (e.g., ELISA or FRET-based)

  • Cell lysis buffer compatible with the cAMP assay

Procedure:

  • Following treatment with this compound as described above, wash the islets with PBS.

  • Lyse the islets using the lysis buffer provided with the cAMP assay kit.

  • Measure the intracellular cAMP levels according to the manufacturer's protocol.

5. Islet Viability Assay

Materials:

  • Fluorescein diacetate (FDA)

  • Propidium iodide (PI)

  • Fluorescence microscope

Procedure:

  • After the experimental treatment, incubate the islets with FDA and PI.

  • Visualize the islets using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).

  • Quantify the percentage of live and dead cells by counting or using image analysis software.

References

Application Notes and Protocols for In Vivo Combination Therapy of MBX-2982 and DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of the GPR119 agonist, MBX-2982, in combination with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The protocols outlined below are based on established methodologies from preclinical studies demonstrating the synergistic effects of this combination therapy on glycemic control.

Introduction

G protein-coupled receptor 119 (GPR119) and the enzyme Dipeptidyl Peptidase-4 (DPP-4) are key targets in the development of therapies for type 2 diabetes. GPR119 agonists, such as this compound, stimulate the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1), from intestinal L-cells and directly promote glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1] DPP-4 inhibitors, on the other hand, prevent the rapid degradation of active GLP-1 and other incretin hormones in circulation.

The combination of a GPR119 agonist with a DPP-4 inhibitor offers a synergistic approach to enhancing the incretin effect. By stimulating GLP-1 secretion with this compound and simultaneously prolonging its active half-life with a DPP-4 inhibitor, this combination therapy has been shown to result in superior glycemic control compared to either agent alone.[1][2] This document provides detailed protocols for in vivo studies in mouse models to investigate this therapeutic strategy.

Signaling Pathway and Experimental Overview

The combined action of this compound and a DPP-4 inhibitor potentiates the natural incretin pathway. This compound acts on GPR119 receptors in the gut and pancreas, while the DPP-4 inhibitor prevents the breakdown of the released GLP-1, leading to enhanced insulin secretion and suppressed glucagon (B607659) release.

Signaling_Pathway cluster_gut Intestinal L-Cell cluster_pancreas Pancreatic β-Cell cluster_blood Bloodstream This compound This compound GPR119_L GPR119 This compound->GPR119_L activates GLP-1_Release GLP-1 Secretion GPR119_L->GLP-1_Release Active_GLP-1 Active GLP-1 GLP-1_Release->Active_GLP-1 MBX-2982_P This compound GPR119_P GPR119 MBX-2982_P->GPR119_P activates Insulin_Secretion Insulin Secretion GPR119_P->Insulin_Secretion enhances GSIS Active_GLP-1_P Active GLP-1 GLP-1R GLP-1R Active_GLP-1_P->GLP-1R activates GLP-1R->Insulin_Secretion stimulates Active_GLP-1->Active_GLP-1_P DPP-4_Enzyme DPP-4 Enzyme Active_GLP-1->DPP-4_Enzyme degradation Inactive_GLP-1 Inactive GLP-1 DPP-4_Enzyme->Inactive_GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4_Enzyme inhibits Experimental_Workflow cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment and Monitoring cluster_eval Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Terminal Analysis A Select Animal Model (e.g., C57BL/6 mice) B Induce Diabetes (optional) (e.g., Low-dose STZ) A->B C Acclimatize and Group Animals B->C D Administer Compounds via Oral Gavage (Vehicle, this compound, DPP-4i, Combo) C->D E Monitor Body Weight and Fasting Blood Glucose D->E F Perform Oral Glucose Tolerance Test (OGTT) E->F G Collect Blood Samples (for GLP-1, Insulin analysis) F->G H Euthanize Animals G->H I Harvest Pancreas for Histology (β-cell mass, replication) H->I

References

Application Notes and Protocols for MBX-2982 Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical administration of MBX-2982, a selective and orally-available G protein-coupled receptor 119 (GPR119) agonist. The following sections summarize quantitative data from various studies, outline experimental protocols, and visualize key pathways and workflows.

Summary of Quantitative Data

The administration of this compound in preclinical animal models has been primarily through oral gavage. The following tables summarize the dosages and vehicles used in published studies.

Table 1: this compound Dosage in Preclinical Studies

Animal ModelDosageStudy FocusReference
C57BL/6 Mice10 mg/kgGLP-1 Secretion[1]
KM Mice3, 10, 30 mg/kgGlucose Tolerance[2]
KK-Ay Mice10, 30 mg/kgHypoglycemic Effect[2]
Lean Mice0.3, 1, 3, 10 mpk (mg/kg)Glucose Lowering Effect[3]
Rats4 mg/kgPharmacokinetics[2]
High fat fed female ZDF ratsNot specifiedGastric Emptying & Diabetes Onset[4]

Table 2: Vehicle Formulations for Oral Administration of this compound

Vehicle CompositionAnimal ModelReference
15% polyethylene (B3416737) glycol 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrinC57BL/6 mice[1]
0.4% Carboxymethyl cellulose (B213188) (CMC) suspensionRats[2]
DMSO-Cremopor EL-NS (1:1:8) solutionRats[2]

Signaling Pathway of this compound

This compound acts as an agonist for GPR119, a G protein-coupled receptor highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[5][6] The activation of GPR119 by this compound primarily involves coupling to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade leads to the stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[6][7]

MBX2982_Signaling_Pathway cluster_cell Target Cell (Pancreatic β-cell or Intestinal L-cell) MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Insulin or GLP-1 Secretion) PKA->Cellular_Response leads to

Figure 1. Simplified signaling pathway of this compound via the GPR119 receptor.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a vehicle solution for this compound based on a published preclinical study.[1]

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Prepare a 23.5% (w/v) solution of HPβCD in sterile water.

  • Prepare the vehicle solution by mixing 15% PEG400 with 85% of the 23.5% HPβCD solution.

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 ml/kg, the concentration would be 1 mg/ml).

  • Add the weighed this compound to the vehicle solution.

  • Vortex the mixture thoroughly until the this compound is completely dissolved.

  • The solution is now ready for oral administration. It is recommended to prepare the formulation fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol provides a step-by-step guide for the oral administration of this compound to mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[8][9]

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Accustom the mice to handling before the experiment to minimize stress.

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 ml/kg).[8][9]

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.[8][10]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle.[11]

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8] The mouse should swallow the tube.

    • If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[10][11]

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution over 2-3 seconds.[12]

    • Administer a small test dose (around 0.05 ml) to ensure the animal's breathing is normal before delivering the full volume.[12]

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10 minutes after the procedure and periodically thereafter.[12]

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study involving the oral administration of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Formulation Prepare this compound Formulation Weigh Weigh Animal Formulation->Weigh Animal_Prep Acclimatize and Fast Animals (if required) Animal_Prep->Weigh Calculate_Dose Calculate Dosing Volume Weigh->Calculate_Dose Restrain Restrain Animal Calculate_Dose->Restrain Administer Administer this compound via Oral Gavage Restrain->Administer Monitor Monitor Animal for Adverse Effects Administer->Monitor Collect_Data Collect Samples/ Perform Measurements Monitor->Collect_Data Analyze Analyze Data Collect_Data->Analyze

Figure 2. General experimental workflow for this compound oral administration.

References

Application Notes and Protocols for Measuring MBX-2982 Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][4] Its activation by agonists like this compound leads to the stimulation of a Gαs protein, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade ultimately enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[5][6][7] These dual mechanisms of action make GPR119 an attractive therapeutic target for type 2 diabetes.[5][6]

These application notes provide detailed protocols for cell-based assays to characterize the potency and efficacy of this compound. The described assays are essential for screening and profiling GPR119 agonists in a drug discovery setting.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is central to its therapeutic effects. The binding of this compound to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds G_protein Gαs GPR119->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes conversion G_protein->AC stimulates ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Enhanced Insulin & GLP-1 Secretion PKA->Cellular_Response leads to

Figure 1: GPR119 signaling cascade initiated by this compound.

Data Presentation: Potency and Efficacy of this compound

The potency of this compound is typically determined by its half-maximal effective concentration (EC50) in assays measuring cAMP production. Efficacy is a measure of the maximal response (Emax) induced by the compound. The following table summarizes the reported potency of this compound from various cell-based assays.

Assay TypeCell LineParameterValueReference
cAMP Production (HTRF)CHO cells expressing human GPR119EC505 nM[2]
cAMP ProductionNot specifiedpEC508.33[8]
cAMP Production (acute)Not specifiedpEC508.79 ± 0.12[9]
cAMP Production (sustained)Not specifiedpEC507.03 ± 0.13[9]

Note: pEC50 is the negative logarithm of the EC50 value in molar concentration.

Experimental Protocols

cAMP Accumulation Assay

The measurement of intracellular cAMP is a primary method to determine the potency of GPR119 agonists. Two common methods are Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescence-based assays like the GloSensor™ cAMP Assay.

cAMP_Assay_Workflow start Start cell_prep Prepare GPR119-expressing cells (e.g., HEK293, CHO) start->cell_prep seeding Seed cells into a 384-well plate cell_prep->seeding incubation1 Incubate cells seeding->incubation1 compound_prep Prepare serial dilutions of this compound incubation1->compound_prep add_compound Add this compound to cells incubation1->add_compound compound_prep->add_compound incubation2 Incubate at room temperature add_compound->incubation2 add_reagents Add detection reagents (HTRF or GloSensor) incubation2->add_reagents incubation3 Incubate for 1 hour add_reagents->incubation3 read_plate Read plate on a compatible reader incubation3->read_plate data_analysis Analyze data and determine EC50 read_plate->data_analysis end End data_analysis->end

Figure 2: General workflow for a cell-based cAMP assay.

This protocol is based on a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP analog.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP antibody)

  • 384-well white plates

Procedure:

  • Cell Preparation: Culture GPR119-expressing cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the respective wells. For control wells, add 5 µL of vehicle.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.

  • Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP antibody solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the this compound concentration to determine the EC50 value.

This assay utilizes a genetically engineered luciferase that emits light in the presence of cAMP.

Materials:

  • HEK293 cells co-transfected with GPR119 and the GloSensor™ cAMP plasmid

  • Cell culture medium

  • CO2-independent medium

  • GloSensor™ cAMP Reagent

  • This compound

  • 384-well white plates

Procedure:

  • Cell Preparation: Culture the co-transfected cells to ~80% confluency. Harvest the cells and resuspend them in CO2-independent medium containing the GloSensor™ cAMP Reagent.

  • Pre-incubation: Incubate the cell suspension for approximately 2 hours to allow the reagent to equilibrate.

  • Cell Seeding: Dispense the cell suspension into a 384-well plate (e.g., 30,000 cells/well in 50 µL).[1]

  • Baseline Measurement: Measure the baseline luminescence using a plate reader.

  • Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of the diluted compound to the wells.[1]

  • Kinetic Measurement: Immediately begin reading the luminescence at regular intervals to monitor the change in cAMP levels over time.

  • Data Analysis: Express the cAMP response as a fold change over the vehicle-treated control cells. Plot the data to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • MIN6 mouse insulinoma cell line

  • Cell culture medium (DMEM with 15% FBS, 25 mM glucose)

  • Krebs-Ringer Bicarbonate (KRB) buffer with 0.5% BSA

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 20 mM glucose)

  • This compound

  • 96-well or 384-well plates

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 384-well plate (e.g., 2 x 10^4 cells/well) and culture for 48 hours.[2]

  • Starvation: Wash the cells with KRB buffer and then incubate in starvation buffer (KRB with 0.5% BSA) for 1 hour at 37°C.[2]

  • Pre-incubation: Wash the cells five times with BSA-free KRB buffer containing low glucose (2.8 mM) and incubate for 1 hour at 37°C.[2]

  • Basal Secretion: Collect the supernatant to measure basal insulin secretion.

  • Stimulation: Add fresh KRB buffer containing high glucose (20 mM) with or without different concentrations of this compound.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the insulin secretion in the presence of high glucose and this compound to the secretion with high glucose alone to determine the efficacy of this compound.

GLP-1 Secretion Assay

This assay evaluates the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells.

Materials:

  • GLUTag mouse enteroendocrine cell line

  • Cell culture medium

  • Assay buffer (e.g., DMEM) with varying glucose concentrations

  • This compound

  • 24-well or 96-well plates

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: Seed GLUTag cells into a 24-well plate and culture to confluency.

  • Pre-incubation: Wash the cells with assay buffer.

  • Stimulation: Add fresh assay buffer containing the desired glucose concentration (e.g., 10 mM) with or without different concentrations of this compound.

  • Incubation: Incubate the plate for 2 hours at 37°C.[10]

  • Sample Collection: Collect the supernatant for GLP-1 measurement.

  • GLP-1 Quantification: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit.

  • Data Analysis: Compare the GLP-1 secretion in the presence of this compound to the control wells to determine its efficacy.

Logical Relationship for Potency and Efficacy Determination

The characterization of this compound involves a hierarchical series of assays, starting from direct target engagement and moving to more physiologically relevant functional readouts.

Potency_Efficacy_Logic cluster_potency Potency Determination cluster_efficacy Efficacy Determination cAMP_assay cAMP Accumulation Assay (HTRF, GloSensor) EC50 EC50 Value cAMP_assay->EC50 determines GSIS_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay cAMP_assay->GSIS_assay informs GLP1_assay GLP-1 Secretion Assay cAMP_assay->GLP1_assay informs Emax Maximal Response (Emax) or Fold Increase GSIS_assay->Emax GLP1_assay->Emax

Figure 3: Logical flow for assessing this compound potency and efficacy.

References

Application Notes and Protocols for Long-Term Animal Studies of MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and experimental protocols for long-term animal studies involving MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the chronic efficacy and safety of this compound and similar compounds.

Introduction

This compound is a potent, orally available agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its mechanism of action involves a dual pathway: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] This dual action makes this compound a promising therapeutic agent for type 2 diabetes. Long-term animal studies are crucial to understanding its extended effects on glycemic control, potential for disease modification, and overall safety profile. One study noted that chronic treatment with this compound delays the onset of diabetes in high-fat-fed female ZDF rats.[2]

Data Presentation

The following tables summarize quantitative data from reported and representative long-term animal studies with this compound.

Table 1: Summary of Long-Term Efficacy Study with this compound in a Diabetic Animal Model

ParameterDetails
Animal Model Zucker Diabetic Fatty (ZDF) rats (female, on a high-fat diet)
Treatment This compound
Dosage Information not publicly available. A representative dose of 10-30 mg/kg/day is proposed based on shorter-term studies.
Route of Administration Oral gavage
Vehicle Information not publicly available. A 0.5% carboxymethyl cellulose (B213188) (CMC) solution is a commonly used vehicle for chronic oral dosing in rodents and is proposed here.[3]
Treatment Duration Chronic (specific duration not publicly available, but sufficient to observe a delay in diabetes onset)
Key Findings Delayed onset of diabetes
Primary Endpoint Time to onset of hyperglycemia
Secondary Endpoints Fasting blood glucose, HbA1c, body weight, food and water intake, plasma insulin and GLP-1 levels

Table 2: Proposed Chronic Toxicology Study Design for this compound in Rodents

ParameterDetails
Animal Model Sprague-Dawley rats
Treatment Groups 1. Vehicle Control (e.g., 0.5% CMC) 2. Low Dose this compound 3. Mid Dose this compound 4. High Dose this compound
Dosage Levels To be determined by dose-range finding studies. Representative doses could be 10, 30, and 100 mg/kg/day.
Route of Administration Oral gavage
Treatment Duration 90 days (sub-chronic) to 180 days (chronic)[4][5]
Key Assessments Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology

Experimental Protocols

Detailed methodologies for key experiments relevant to the long-term evaluation of this compound are provided below.

Protocol 1: Long-Term Oral Administration of this compound in Rodents

Objective: To administer this compound orally to rodents for an extended period to assess long-term efficacy and/or safety.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

  • Animal balance

Procedure:

  • Formulation Preparation: Prepare the this compound formulation fresh daily or as stability data permits. Suspend the required amount of this compound in the vehicle to achieve the desired concentrations for each dose group. Ensure the suspension is homogenous before each administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility for at least one week before the start of the study.

    • Record the body weight of each animal at the beginning of the study and at regular intervals (e.g., weekly).

    • Calculate the dosing volume for each animal based on its most recent body weight.

    • Administer the formulation or vehicle control once daily via oral gavage at approximately the same time each day.

    • Observe animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the day.

  • Monitoring:

    • Monitor and record clinical signs, body weight, and food and water consumption regularly.

    • Collect biological samples (blood, urine) at predetermined time points for analysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.

Materials:

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Restraint device (if necessary)

Procedure:

  • Animal Preparation:

    • Fast the animals for 6-8 hours with free access to water.

    • Record the fasting body weight of each animal.

  • Baseline Blood Glucose:

    • Obtain a baseline blood sample (Time 0) from the tail vein.

    • Measure and record the blood glucose concentration.

  • Glucose Administration:

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure and record the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each animal and treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

Protocol 3: Mixed Meal Tolerance Test (MMTT)

Objective: To evaluate the glycemic and hormonal response to a mixed-nutrient meal, which provides a more physiologically relevant challenge than an OGTT.

Materials:

  • Liquid mixed meal (e.g., Ensure® or a custom formulation with a defined composition of carbohydrates, proteins, and fats)

  • Blood collection supplies

  • Assay kits for insulin, GLP-1, and other relevant hormones

Procedure:

  • Animal Preparation:

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Sampling:

    • Obtain a baseline blood sample (Time 0) for measurement of glucose and hormone levels.

  • Meal Administration:

    • Administer a defined volume of the liquid mixed meal via oral gavage.

  • Post-Meal Blood Sampling:

    • Collect blood samples at specified time points after the meal (e.g., 15, 30, 60, 120, and 180 minutes).

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma or serum.

    • Measure glucose concentrations.

    • Analyze hormone levels (e.g., insulin, GLP-1) using appropriate immunoassays (e.g., ELISA).

  • Data Analysis:

    • Plot the glucose and hormone concentrations over time.

    • Calculate the AUC for glucose and hormone excursions.

Visualizations

This compound Signaling Pathway

MBX2982_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Potentiates Glucose-Stimulated Insulin Secretion GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Promotes GLP-1 Release CREB->GLP1 Promotes Transcription of Proglucagon Gene

Caption: Signaling pathway of this compound via the GPR119 receptor.

Experimental Workflow for a Long-Term Efficacy Study

Long_Term_Efficacy_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Body weight, fasting glucose, etc.) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Daily Dosing (this compound or Vehicle) randomization->treatment monitoring Regular Monitoring (Clinical signs, body weight, food/water intake) treatment->monitoring Daily interim_testing Interim Metabolic Testing (e.g., OGTT at 4 and 8 weeks) treatment->interim_testing final_testing Final Metabolic Testing (OGTT, MMTT) treatment->final_testing monitoring->interim_testing interim_testing->treatment euthanasia Euthanasia and Tissue Collection final_testing->euthanasia analysis Data Analysis and Reporting euthanasia->analysis

Caption: Workflow for a long-term efficacy study of this compound.

References

Application of MBX-2982 in High-Throughput Screening Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][4][5] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin (B600854) secretion, thereby playing a crucial role in glucose homeostasis.[2][4][6] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel GPR119 modulators like this compound. This document provides detailed application notes and protocols for utilizing this compound in relevant HTS assays.

Mechanism of Action: GPR119 Signaling Pathway

This compound, as a GPR119 agonist, initiates a signaling cascade upon binding to the receptor. This activation leads to the coupling of the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] The elevated cAMP levels are central to the downstream effects of GPR119 activation, including the secretion of incretin (B1656795) hormones like GLP-1.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 Binds to AC Adenylyl Cyclase GPR119->AC Activates (via Gαs) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Vesicles GLP-1/ Insulin Vesicles Downstream->Vesicles Promotes Exocytosis Secretion Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade initiated by this compound.

High-Throughput Screening Assays for GPR119 Agonists

The primary HTS strategy for identifying GPR119 agonists like this compound involves monitoring the accumulation of intracellular cAMP. Several robust assay formats are available for this purpose, including luminescence-based and fluorescence-based methods.

Experimental Workflow for a Typical HTS Assay

The following diagram outlines a generalized workflow for screening compound libraries for GPR119 agonistic activity.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture GPR119- expressing cells Cell_Seeding 3. Seed cells into compound-containing plates Cell_Culture->Cell_Seeding Compound_Plating 2. Plate test compounds (including this compound as control) Compound_Plating->Cell_Seeding Incubation 4. Incubate to allow receptor activation Cell_Seeding->Incubation Lysis_Reagent 5. Add detection/ lysis reagent Incubation->Lysis_Reagent Read_Plate 6. Read plate (Luminescence/Fluorescence) Lysis_Reagent->Read_Plate Data_Analysis 7. Analyze data to identify hits Read_Plate->Data_Analysis

Caption: General workflow for a GPR119 agonist HTS campaign.

Quantitative Data Summary

The following table summarizes the reported potency of this compound and other GPR119 agonists in various in vitro assays. This data is crucial for establishing appropriate positive controls and for comparative analysis in screening campaigns.

CompoundAssay TypeCell LineParameterValueReference
This compound cAMP AccumulationHEK-GPR119pEC50 (acute)8.79 ± 0.12[1][7]
This compound cAMP AccumulationHEK-GPR119pEC50 (sustained)7.03 ± 0.13[1][7]
AR-231,453cAMP AccumulationHEK-GPR119pEC50 (acute)8.93 ± 0.17[1]
AR-231,453cAMP AccumulationHEK-GPR119pEC50 (sustained)8.67 ± 0.11[1]
AR-231453Luciferase ReporterHEK293/GPR119/pCRE-lucEC501.355 nmol/L[2]
PSN632408Luciferase ReporterHEK293/GPR119/pCRE-lucEC504.892 µmol/L[2]
ZSY-04cAMP AccumulationHEK293/GPR119EC502.758 µmol/L[2]
ZSY-06cAMP AccumulationHEK293/GPR119EC503.046 µmol/L[2]
ZSY-13cAMP AccumulationHEK293/GPR119EC500.778 µmol/L[2]

Experimental Protocols

Protocol 1: GloSensor™ cAMP Luminescence Assay

This protocol is adapted for a 384-well format and utilizes the GloSensor™ technology to dynamically measure cAMP levels in living cells.

Materials:

  • HEK-293 cells stably expressing human GPR119 (HEK-GPR119).

  • GloSensor™-22F cAMP Plasmid.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.01% fatty acid-free BSA, pH 7.4.[7]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Test compounds.

  • White, clear-bottom 384-well assay plates.

  • Luminometer (e.g., Envision plate-reader).[1]

Procedure:

  • Cell Preparation:

    • Transfect HEK-GPR119 cells with the GloSensor™-22F cAMP plasmid 24-30 hours prior to the assay.[1]

    • On the day of the assay, dislodge cells using a non-enzymatic cell dissociation solution (e.g., Accutase).

    • Wash the cells twice by centrifugation (300 x g, 5 minutes) and resuspension in Assay Buffer.[1]

    • Count the cells and adjust the density to 600,000 cells/mL in Assay Buffer.[1]

    • Add GloSensor™ cAMP reagent to the cell suspension (2% v/v) and equilibrate for 2 hours at room temperature with periodic mixing.[1]

  • Assay Plating:

    • Dispense 50 µL of the cell suspension into each well of a white-bottom 384-well plate (resulting in 30,000 cells/well).[1]

    • Measure the baseline luminescence using a plate reader.[1]

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in DMSO.

    • Further dilute the compounds 1:100 in Assay Buffer to create a 10x concentrated working solution.[1]

    • Manually add 5 µL of the 10x compound solutions to the appropriate wells.[1] For vehicle control wells, add 5 µL of Assay Buffer containing the corresponding DMSO concentration.

  • Data Acquisition:

    • Incubate the plates at room temperature (20°C).[1]

    • Read the luminescence at regular intervals to monitor the dynamic changes in cAMP levels.[1]

    • Express the cAMP response at each time point as a fold change over the vehicle-treated control cells.[7]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This endpoint assay is a common and robust method for HTS campaigns.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human GPR119.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • Cell stimulation buffer.

  • This compound stock solution (10 mM in DMSO).

  • Test compounds.

  • Low-volume 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture GPR119-expressing cells to ~80% confluency.

    • Harvest the cells and resuspend them in the cell stimulation buffer at a predetermined optimal density.

  • Compound Preparation:

    • Prepare a dose-response curve for this compound to serve as a positive control.

    • Prepare test compounds at the desired screening concentration. All dilutions should be prepared in the stimulation buffer containing a constant, low percentage of DMSO.

  • Assay Execution:

    • Add 5 µL of cell suspension to each well of the 384-well plate.

    • Add 5 µL of the compound solution (or this compound control/vehicle) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • Determine the activity of test compounds relative to the maximal response induced by a saturating concentration of this compound. A Z' factor greater than 0.5 is typically required for a validated HTS assay.[8]

Conclusion

This compound serves as an invaluable tool compound for the development and validation of high-throughput screening assays targeting GPR119. The protocols and data presented herein provide a comprehensive guide for researchers aiming to identify and characterize novel GPR119 agonists. The use of robust, validated assays, such as the GloSensor™ and HTRF cAMP assays, is critical for the successful discovery of new chemical entities with therapeutic potential for metabolic diseases.

References

Application Notes and Protocols for In Vivo Imaging of MBX-2982 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[1][2][3][4] Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to a dual mechanism of action: the glucose-dependent stimulation of insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[3][5][6] Assessing the engagement of this compound with its target, GPR119, in a living organism is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and accelerating clinical translation. This document provides detailed application notes and protocols for various in vivo imaging techniques to assess this compound target engagement, both directly and indirectly.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in insulin secretion and cell survival. In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the secretion of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MBX_2982 This compound GPR119 GPR119 MBX_2982->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Potentiates GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Triggers

GPR119 signaling pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and relevant imaging probes.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
pEC50 (cAMP assay) GPR119-expressing cells8.33[1]
EC50 (cAMP assay) CHO cells expressing hGPR1190.005 mM (5 µM)[2]
EC50 Not specified3.9 nM[6]

Table 2: In Vivo Effects of this compound on GLP-1 Secretion in Mice

TreatmentDoseEffect on Plasma GLP-1Glucose LoadReference
This compound 10 mg/kg (oral gavage)IncreasedWithout[5]
This compound 3, 10, 30 mg/kg (oral)Increased serum insulinNot specified[7]

Table 3: Ex Vivo Biodistribution of [18F]KSS3 in Mice (60 min post-injection)

Organ% Injected Dose per Gram (%ID/g) - Baseline% Injected Dose per Gram (%ID/g) - Blockade% BlockadeReference
Pancreas 0.88 ± 0.120.10 ± 0.0288.7 ± 2[8]
Liver 1.15 ± 0.210.52 ± 0.0954.8 ± 4[8]
Kidney 2.54 ± 0.452.33 ± 0.39-[8]
Intestine 0.45 ± 0.080.38 ± 0.07-[8]
Muscle 0.12 ± 0.030.11 ± 0.02-[8]
Blood 0.21 ± 0.050.19 ± 0.04-[8]

Experimental Protocols

Protocol 1: Direct Target Engagement Assessment using PET Imaging with a GPR119-Specific Radiotracer

This protocol describes the use of a Positron Emission Tomography (PET) scan with a radiolabeled GPR119-specific ligand, such as [18F]KSS3, to directly visualize and quantify the engagement of this compound with its target in vivo.

PET_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Analysis Animal_Prep Animal Preparation (e.g., fasting) MBX_2982_Admin Administer this compound (or vehicle) Animal_Prep->MBX_2982_Admin Radiotracer_Prep Radiotracer Synthesis (e.g., [18F]KSS3) Radiotracer_Admin Administer Radiotracer (e.g., tail vein injection) Radiotracer_Prep->Radiotracer_Admin MBX_2982_Admin->Radiotracer_Admin Uptake Period PET_CT_Scan PET/CT Scan Radiotracer_Admin->PET_CT_Scan Uptake Period Image_Reconstruction Image Reconstruction & Analysis PET_CT_Scan->Image_Reconstruction Biodistribution Ex Vivo Biodistribution (optional) Image_Reconstruction->Biodistribution BLI_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Analysis Animal_Model Transgenic Animal Model (cAMP biosensor) Drug_Admin Administer this compound (or vehicle) Animal_Model->Drug_Admin Drug_Prep Prepare this compound & Vehicle Drug_Prep->Drug_Admin Substrate_Admin Administer Luciferin Substrate (e.g., D-luciferin) Drug_Admin->Substrate_Admin Pre-treatment BLI_Scan Bioluminescence Imaging Substrate_Admin->BLI_Scan Uptake Period Quantification Signal Quantification (photons/sec/cm²/sr) BLI_Scan->Quantification

References

Application Note: Measuring GLP-1 Secretion in Response to MBX-2982 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying.[1][2][3][4] As such, targeting the GLP-1 pathway is a key strategy in the development of therapeutics for type 2 diabetes and obesity.[5] MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119).[6][7] GPR119 is expressed on pancreatic beta cells and enteroendocrine L-cells in the gastrointestinal tract.[8] Activation of GPR119 on L-cells stimulates the release of GLP-1.[8][9] This application note provides a detailed protocol for measuring GLP-1 secretion in response to this compound using an in vitro cell-based assay.

Mechanism of Action: this compound Stimulation of GLP-1 Secretion

This compound functions by binding to and activating GPR119 on the surface of enteroendocrine L-cells. This activation stimulates a downstream signaling cascade, likely involving cyclic AMP (cAMP), which culminates in the exocytosis of GLP-1-containing granules.[10] Preclinical data indicate that this compound is a potent GPR119 agonist that stimulates the release of GLP-1 from the gut.[8][9] Studies have also shown that GPR119-mediated GLP-1 secretion can occur in a glucose-independent manner.[7][11]

GPR119_Signaling_Pathway cluster_Cell Enteroendocrine L-Cell MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 Binds & Activates AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP Increase AC->cAMP Converts ATP Exocytosis GLP-1 Vesicle Exocytosis cAMP->Exocytosis Stimulates GLP1_out Secreted GLP-1 Exocytosis->GLP1_out GLP1_ext GLP-1 in Supernatant (for measurement) MBX2982_ext This compound (extracellular) Experimental_Workflow Seed 1. Seed Cells (e.g., GLUTag, STC-1) Incubate1 2. Incubate (24-48 hours to reach confluence) Seed->Incubate1 Wash 3. Wash & Starve (Wash with buffer, then incubate in serum-free buffer for 2 hours) Incubate1->Wash Treat 4. Treat with this compound (Various concentrations + controls. Include DPP-IV inhibitor.) Wash->Treat Incubate2 5. Incubate (e.g., 2 hours at 37°C) Treat->Incubate2 Collect 6. Collect Supernatant (Centrifuge to remove cells/debris) Incubate2->Collect Measure 7. Measure GLP-1 (Use ELISA or HTRF assay) Collect->Measure Analyze 8. Analyze Data (Normalize, plot dose-response curve) Measure->Analyze

References

Protocol for Assessing MBX-2982 Effects on Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MBX-2982 is an orally active, potent, and selective agonist of G protein-coupled receptor 119 (GPR119). GPR119 is expressed on enteroendocrine L-cells in the gut and pancreatic β-cells. Its activation is known to stimulate the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1, in particular, has been shown to delay gastric emptying, which contributes to improved glycemic control. Therefore, assessing the impact of this compound on gastric emptying is a critical component of its pharmacological profiling. This document provides detailed protocols for evaluating the effects of this compound on gastric emptying.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the secretion of incretin hormones.

GPR119_Signaling cluster_cell Enteroendocrine L-Cell / Pancreatic β-Cell MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicles GLP-1/GIP Vesicles PKA->Vesicles promotes exocytosis Secretion GLP-1/GIP Secretion Vesicles->Secretion

Caption: GPR119 agonist signaling pathway.

Data on Gastric Emptying Effects

While preclinical studies have shown that this compound leads to dose-dependent increases in GLP-1, specific quantitative data on its direct impact on gastric emptying in humans have not been made publicly available in detail. However, given that this compound elevates GLP-1 levels, it is reasonable to extrapolate that it would have an effect on gastric emptying similar to that of GLP-1 receptor agonists. A systematic review and meta-analysis of GLP-1 receptor agonists provides insight into the expected magnitude of this effect.

Table 1: Summary of Gastric Emptying Delay with GLP-1 Receptor Agonists (Scintigraphy)

ParameterGLP-1 RA Group (Mean ± 95% CI)Placebo Group (Mean ± 95% CI)Pooled Mean Difference (minutes)
Gastric Emptying Half-Time (t1/2)138.4 ± (74.5 - 202.3)95.0 ± (54.9 - 135.0)36.0[1][2][3]

Data from a meta-analysis of studies using gastric emptying scintigraphy. This table serves as an example of how data for this compound would be presented.

Experimental Protocols

Two primary methods are recommended for assessing gastric emptying: Gastric Emptying Scintigraphy (GES), considered the gold standard, and the ¹³C-Spirulina Gastric Emptying Breath Test (GEBT), a non-radioactive alternative.

Protocol 1: Gastric Emptying Scintigraphy (GES)

This protocol is based on the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[4][5]

1. Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended. Each subject will receive a single dose of this compound and a placebo on separate occasions, with a washout period between treatments.

2. Subject Preparation:

  • Subjects should fast for a minimum of 6 hours, preferably overnight, before the test.[5][6]

  • Medications that may affect gastric emptying (e.g., prokinetics, opiates, anticholinergics) should be discontinued (B1498344) for at least 48 hours prior to the study.[6]

  • Subjects should refrain from smoking on the morning of the test.[5][6]

  • For diabetic patients, fasting blood glucose should be below 275 mg/dL.[5][6]

  • Premenopausal female subjects should ideally be studied during days 1-10 of their menstrual cycle.[6]

3. Test Meal:

  • A standardized low-fat, egg-white meal is recommended.[4][5]

  • Composition: 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of ⁹⁹ᵐTc-sulfur colloid, two slices of white bread, 30g of jam, and 120 mL of water.[4]

  • The total caloric value is approximately 255 kcal.

4. Dosing and Meal Ingestion:

  • Subjects will be administered a single oral dose of this compound or placebo with a standardized volume of water.

  • The radiolabeled meal should be consumed within 10 minutes.

5. Image Acquisition:

  • A gamma camera is used to acquire images.

  • Anterior and posterior images are obtained immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[4][5]

  • Each image is acquired for 1-2 minutes.

6. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on each image to determine the counts of the radiotracer.

  • Counts are corrected for radioactive decay.

  • The percentage of gastric retention is calculated for each time point relative to the counts at time 0.

  • The primary endpoints are the percentage of gastric retention at 1, 2, and 4 hours and the gastric emptying half-time (t1/2).

Protocol 2: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

This is a non-invasive, non-radioactive method to assess solid-phase gastric emptying.[3][7]

1. Study Design: Similar to the GES protocol, a randomized, double-blind, placebo-controlled, crossover design is recommended.

2. Subject Preparation:

  • Subjects should fast for at least 8 hours overnight.[3]

  • Discontinue medications that may affect gastric emptying for at least 48 hours.

  • Subjects should not have had another ¹³C-based breath test within the preceding 24 hours.[1]

  • For diabetic patients, fasting blood glucose should be below 275 mg/dL.[8]

3. Test Meal:

  • The standardized GEBT meal consists of a scrambled egg patty made from a mix containing ¹³C-Spirulina, consumed with six saltine crackers and 180 mL of water.[7][8]

4. Dosing and Meal Ingestion:

  • Subjects will be administered a single oral dose of this compound or placebo.

  • The test meal should be consumed within 10 minutes.[1]

5. Breath Sample Collection:

  • Two baseline breath samples are collected before the meal.[1]

  • Post-meal breath samples are collected at 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[1][3]

  • Subjects exhale through a straw into a collection tube.

6. Data Analysis:

  • The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry.

  • The rate of ¹³CO₂ excretion over time is calculated and used to determine the gastric emptying rate.

  • The primary endpoint is the gastric emptying half-time (t1/2), which can be calculated from the ¹³CO₂ excretion curve.

Experimental Workflow

The following diagram illustrates the general workflow for a clinical study assessing the effects of this compound on gastric emptying.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Data Analysis & Reporting Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization1 Randomization to This compound or Placebo InformedConsent->Randomization1 Dosing1 Drug Administration Randomization1->Dosing1 TestMeal1 Standardized Meal Ingestion Dosing1->TestMeal1 DataCollection1 Gastric Emptying Assessment (GES or GEBT) TestMeal1->DataCollection1 Washout Washout Period DataCollection1->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Dosing2 Drug Administration Crossover->Dosing2 TestMeal2 Standardized Meal Ingestion Dosing2->TestMeal2 DataCollection2 Gastric Emptying Assessment (GES or GEBT) TestMeal2->DataCollection2 Analysis Calculate Gastric Retention (%) and t1/2 DataCollection2->Analysis Comparison Compare this compound vs. Placebo Analysis->Comparison Report Final Study Report Comparison->Report

References

Application Notes and Protocols for Studying GPR119 Receptor Pharmacology Using MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GPR119 and the Agonist MBX-2982

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract, GPR119 plays a crucial role in glucose homeostasis.[1][3] Activation of this Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade results in a dual mechanism of action: the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3][4][5][6]

This compound is a selective and orally available agonist of the GPR119 receptor.[7] Preclinical and clinical studies have demonstrated its potential to improve glycemic control by enhancing insulin secretion and incretin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[2][8] These application notes provide detailed protocols for utilizing this compound to investigate GPR119 pharmacology in both in vitro and in vivo settings.

Data Presentation: In Vitro and In Vivo Activity of this compound and Other GPR119 Agonists

The following tables summarize key quantitative data for this compound and other relevant GPR119 agonists, facilitating a comparative analysis of their potency and effects.

Table 1: In Vitro Potency of GPR119 Agonists in cAMP Assays

CompoundChemical ClassEC50 (human GPR119)pEC50 (Sustained/Acute)Reference
This compound Pyrimidine5 nM7.03±0.13 / 8.79±0.12[7]
AR231453Pyrimidine4.7 - 9 nM8.67±0.11 / 8.93±0.17[1][7]
APD597 (JNJ-38431055)Pyrimidine46 nM-[1]
APD668Pyrimidine2.7 nM-[1]
GSK1292263Pyridine~126 nM (pEC50 = 6.9)-[1]
PSN632408Pyrimidine7900 nM-[1]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelDoseEffectReference
KK-Ay Mice10, 30 mg/kg (4 weeks)Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin.[1]
KM Mice3, 10, 30 mg/kg (single dose)Reduced blood glucose at each time point.[1]
C57BL/6 Mice10 mg/kgIncreased plasma GLP-1 levels without a glucose load.[7][9]
Rats4 mg/kg (oral)Oral bioavailability of 35.2% (suspension) and 98.2% (solution).[1]

GPR119 Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures described, the following diagrams are provided in the DOT language for use with Graphviz.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell MBX2982 This compound (Agonist) GPR119 GPR119 Receptor MBX2982->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin / GLP-1 Granules PKA->Insulin_Granules Promotes Exocytosis Epac2->Insulin_Granules Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Insulin_Granules->Secretion

GPR119 signaling pathway upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cAMP_Assay cAMP Accumulation Assay (e.g., HTRF) Potency Determine EC50 cAMP_Assay->Potency GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Efficacy Assess Insulin Secretion GSIS_Assay->Efficacy OGTT Oral Glucose Tolerance Test (OGTT) Efficacy->OGTT Glucose_Lowering Evaluate Glucose Lowering OGTT->Glucose_Lowering PK_Studies Pharmacokinetic Studies Bioavailability Determine Bioavailability PK_Studies->Bioavailability Glucose_Lowering->PK_Studies Lead_Candidate Lead Candidate Selection Bioavailability->Lead_Candidate Start Test Compound (e.g., this compound) Start->cAMP_Assay Start->GSIS_Assay

Experimental workflow for GPR119 agonist evaluation.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of this compound to stimulate cAMP production in cells expressing the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and a reference GPR119 agonist

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay or HTRF® cAMP Assay)

  • White, opaque 384-well microplates

Procedure:

  • Cell Seeding:

    • Culture HEK293-hGPR119 cells to approximately 80-90% confluency.

    • Harvest cells and seed them into a 384-well plate at a density of 30,000 cells per well.[7]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 5 µL of the diluted this compound or vehicle control to the respective wells.[7]

  • Incubation:

    • Incubate the plate at room temperature (20°C) for 30 minutes.[7]

  • Detection:

    • Follow the manufacturer's instructions for the specific cAMP assay kit being used to lyse the cells and add the detection reagents.

    • For luminescent assays, read the plate on a luminometer at regular intervals.[7] For HTRF assays, read the plate on a compatible reader at 620 nm and 665 nm after a 1-hour incubation at room temperature, protected from light.

  • Data Analysis:

    • For luminescent assays, express cAMP responses as a fold change over the vehicle-treated cells.[7]

    • For HTRF assays, calculate the 665/620 nm ratio.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the ability of this compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.

Materials:

  • MIN6 insulin-secreting cell line or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Glucose solutions: low (2.8 mM) and high (16.7 mM) concentrations in KRBH

  • This compound

  • Insulin ELISA kit

  • 96-well plates

Procedure:

  • Cell/Islet Preparation:

    • Seed MIN6 cells in a 96-well plate and culture until they reach approximately 80% confluency. For islets, use a sufficient number per experimental condition.

  • Pre-incubation:

    • Wash the cells or islets with glucose-free KRBH.

    • Pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection:

    • Carefully collect the supernatant from each well.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.

    • Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of this compound on glucose tolerance in a whole-animal model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound formulated for oral gavage (e.g., in 15% polyethylene (B3416737) glycol 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin)[9]

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose Measurement:

    • At time t=0, obtain a baseline blood glucose reading from a small tail snip.

  • Compound Administration:

    • Administer this compound (e.g., 10 mg/kg) or the vehicle control via oral gavage.[9]

  • Glucose Challenge:

    • Wait for a predetermined time (e.g., 30 minutes) after compound administration.

    • Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Compare the AUC between the two groups to determine the effect of this compound on glucose tolerance.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of GPR119 function. The protocols and data presented herein provide a comprehensive framework for researchers to characterize the in vitro and in vivo activity of this compound and other GPR119 agonists. These studies are essential for advancing our understanding of GPR119-mediated signaling and for the development of novel therapeutics for type 2 diabetes and other metabolic diseases.

References

Application Notes and Protocols for Preclinical Evaluation of MBX-2982 and Metformin Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of the G protein-coupled receptor 119 (GPR119) agonist, MBX-2982, when co-administered with the first-line type 2 diabetes therapy, metformin (B114582). The protocols and data presented are based on established preclinical models and methodologies to assess the synergistic potential of this combination therapy for the treatment of type 2 diabetes and obesity.

While direct preclinical studies on the co-administration of this compound and metformin are not extensively published, the data from a functionally similar GPR119 agonist, GSK2041706, in combination with metformin provides valuable insights into the expected synergistic effects.[1] These notes, therefore, leverage this information to guide the design and execution of similar preclinical investigations for this compound.

Introduction

This compound is a selective GPR119 agonist that has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2] Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity, largely through the activation of AMP-activated protein kinase (AMPK). The distinct mechanisms of action of this compound and metformin suggest that their co-administration could offer a synergistic approach to glycemic control and weight management.

This document outlines the experimental design, protocols, and expected outcomes for the preclinical assessment of this combination therapy in a diet-induced obese (DIO) mouse model, a well-established model for studying obesity and insulin resistance.[3]

Data Presentation: Synergistic Effects on Body Weight and Food Intake

The following tables summarize the quantitative data from a 14-day preclinical study in DIO mice, evaluating the effects of a GPR119 agonist (GSK2041706) and metformin, both alone and in combination.[1] These data illustrate the potential synergistic effects that could be investigated for this compound.

Table 1: Effect on Body Weight in Diet-Induced Obese Mice [1]

Treatment GroupDoseMean Body Weight Loss (%)
Vehicle Control--
GPR119 Agonist30 mg/kg, b.i.d.7.4%
Metformin30 mg/kg, b.i.d.3.5%
Metformin100 mg/kg, b.i.d.4.4%*
GPR119 Agonist + Metformin30 mg/kg + 30 mg/kg, b.i.d.9.5%
GPR119 Agonist + Metformin30 mg/kg + 100 mg/kg, b.i.d.16.7%**

*p < 0.05 compared to vehicle control **Significantly greater than the projected additive weight loss

Table 2: Effect on Cumulative Food Intake in Diet-Induced Obese Mice [1]

Treatment GroupDoseReduction in Cumulative Food Intake (%)
GPR119 Agonist30 mg/kg, b.i.d.17.1%
Metformin30 mg/kg, b.i.d.6.6%
Metformin100 mg/kg, b.i.d.8.7%
GPR119 Agonist + Metformin30 mg/kg + 30 mg/kg, b.i.d.22.2%
GPR119 Agonist + Metformin30 mg/kg + 100 mg/kg, b.i.d.37.5%

Table 3: Effect on Plasma Gut Hormones in Diet-Induced Obese Mice (Fed State) [1]

Treatment GroupChange in Plasma GLP-1Change in Plasma PYY
GPR119 Agonist + MetforminIncreasedIncreased

Experimental Protocols

Detailed methodologies for the key experiments to evaluate the co-administration of this compound and metformin are provided below.

Diet-Induced Obese (DIO) Mouse Model
  • Animal Strain: C57BL/6J mice are a commonly used strain for inducing obesity.

  • Diet: At 6 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD; typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[3]

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Monitoring: Body weight and food intake should be monitored weekly.

Drug Administration
  • Formulation: this compound and metformin should be formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing: Based on previous studies with GPR119 agonists and metformin, suggested dose ranges are 10-30 mg/kg for this compound and 100-250 mg/kg for metformin, administered once or twice daily.[1][4]

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • Metformin alone

    • This compound + Metformin combination

Oral Glucose Tolerance Test (OGTT)
  • Fasting: After the treatment period, fast the mice for 6 hours with free access to water.[4]

  • Baseline Blood Sample: At t=0 min, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Administration: Administer a 2 g/kg bolus of glucose solution orally.[5]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[4][6]

  • Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
  • Fasting: Fast mice for 16 hours overnight.[7]

  • Baseline Blood Sample: At t=0 min, collect a baseline blood sample for insulin and glucose measurement.

  • Glucose Injection: Administer an intraperitoneal (IP) injection of glucose (2 g/kg).[7]

  • Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes post-injection.[7]

  • Analysis: Measure plasma insulin levels using a sensitive mouse insulin ELISA kit.

Measurement of Plasma GLP-1 and PYY
  • Blood Collection: Collect blood samples into tubes containing a DPP-4 inhibitor (for GLP-1) and a protease inhibitor cocktail.[5] This is crucial to prevent the degradation of these peptides.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Measure the concentrations of active GLP-1 and total PYY in the plasma using commercially available ELISA kits.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs Activation AC AC cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulation PKA PKA cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

Caption: Signaling pathway of this compound via GPR119 activation.

Metformin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte) Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activation Gluconeogenesis ↓ Hepatic Glucose Production AMPK->Gluconeogenesis Experimental_Workflow start Start: Diet-Induced Obese Mice treatment 14-Day Treatment: - Vehicle - this compound - Metformin - Combination start->treatment measurements Weekly Measurements: - Body Weight - Food Intake treatment->measurements end_treatment End of Treatment treatment->end_treatment measurements->treatment ogtt Oral Glucose Tolerance Test (OGTT) end_treatment->ogtt gsi Glucose-Stimulated Insulin Secretion (GSIS) end_treatment->gsi hormone Plasma Hormone Analysis (GLP-1, PYY) end_treatment->hormone analysis Data Analysis and Interpretation ogtt->analysis gsi->analysis hormone->analysis

References

Application Note: Validating MBX-2982 On-Target Effects using Lentiviral shRNA-Mediated Knockdown of GPR119

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation by agonist compounds leads to the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4][5] The signaling cascade is primarily mediated through the Gαs subunit, which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1][6][7]

MBX-2982 is a potent, selective, and orally available agonist of GPR119.[2][8] Preclinical and clinical studies have demonstrated its potential to improve glucose homeostasis.[9][10][11] A critical step in the preclinical validation of a drug candidate like this compound is to unequivocally demonstrate that its biological effects are mediated through its intended target.

This application note provides a detailed protocol for using lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down GPR119 expression. By comparing the cellular response to this compound in GPR119-competent versus GPR119-deficient cells, researchers can definitively validate the on-target mechanism of action of this compound. This technique offers a robust method for target validation, providing stable and long-term gene silencing in a wide range of cell types.[12]

Principle of the Method

The core principle of this validation strategy is to eliminate the drug target (GPR119) and observe the corresponding loss of the drug's effect (the cellular response to this compound). Lentiviral vectors are used to deliver shRNA targeting the GPR119 mRNA into a suitable cell line (e.g., pancreatic β-cell line MIN6 or enteroendocrine L-cell line GLUTag). The shRNA is processed by the cell's RNA interference (RNAi) machinery to guide the degradation of GPR119 mRNA, leading to a stable reduction in GPR119 protein expression.

If this compound acts specifically through GPR119, its ability to stimulate downstream signaling (e.g., cAMP production) and functional responses (e.g., insulin secretion) will be significantly diminished or completely abolished in the GPR119 knockdown cells compared to control cells (transduced with a non-targeting shRNA). This outcome provides strong evidence for the on-target activity of this compound.

Visualized Signaling and Experimental Workflow

GPR119 Signaling Pathway

The following diagram illustrates the GPR119 signaling cascade initiated by an agonist like this compound.

GPR119_Signaling cluster_membrane Plasma Membrane Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom MBX This compound (Agonist) GPR119 GPR119 MBX->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Response Insulin / GLP-1 Secretion PKA->Response Promotes EPAC->Response Promotes Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Cell Model Generation cluster_validation Phase 3: Validation A1 Design/Obtain shRNA (shGPR119 & shControl) A2 Produce Lentivirus in HEK293T cells A1->A2 A3 Titer Lentivirus A2->A3 B1 Transduce Target Cells (e.g., MIN6) A3->B1 Infect B2 Select with Puromycin B1->B2 B3 Expand Stable Clones B2->B3 C1 Confirm Knockdown: qPCR & Western Blot B3->C1 Analyze C2 Functional Assays: cAMP & GSIS C1->C2 C3 Compare Responses (shControl vs. shGPR119) C2->C3 Logic MBX This compound Treatment GPR119_Present GPR119 Expressed (shControl Cells) MBX->GPR119_Present GPR119_Absent GPR119 Knockdown (shGPR119 Cells) MBX->GPR119_Absent Signal_On ✅ Downstream Effect (cAMP ↑, Insulin ↑) GPR119_Present->Signal_On Leads to Signal_Off ❌ No Downstream Effect (cAMP/Insulin at Baseline) GPR119_Absent->Signal_Off Leads to Conclusion Conclusion: This compound is a GPR119-specific agonist Signal_On->Conclusion Signal_Off->Conclusion

References

Troubleshooting & Optimization

Troubleshooting low solubility of MBX-2982 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges related to the low aqueous solubility of MBX-2982.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[1] For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[2][3] Commercial suppliers suggest a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication.[2][4]

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[5] You may need to prepare a more concentrated DMSO stock solution to achieve a low final solvent concentration upon dilution. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.[2]

  • Vortex During Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A3: Yes, poor aqueous solubility can lead to inconsistent effective concentrations of the compound in your assay, resulting in high variability.[6] It has been suggested that the sustained effects of this compound in some assays may be due to membrane deposition, which could be a consequence of its lipophilic nature.[7] To mitigate this, it is crucial to ensure the compound is fully dissolved in the final assay medium. Performing a kinetic solubility test in your specific assay buffer is recommended.

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo studies, co-solvent systems are often employed. One published protocol involves preparing a 27.5 mg/mL stock solution in DMSO and then diluting it 1:10 in corn oil to achieve a final clear solution of ≥ 2.75 mg/mL.[2][8] Another study reported using a solution of DMSO, Cremophor EL, and saline (1:1:8) to improve the oral bioavailability of this compound in rats.[9]

Troubleshooting Guide: Low Aqueous Solubility of this compound

This guide provides a step-by-step approach to address common issues encountered when working with this compound in aqueous solutions.

Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Visual Confirmation Before your main experiment, perform a small-scale test dilution. Add your this compound DMSO stock to your assay buffer at the final desired concentration. Visually inspect for any cloudiness or precipitate against a dark background. Centrifuge a small aliquot to check for a pellet.A clear, particle-free solution indicates that the compound is soluble at that concentration under your current conditions.
2. Optimize Dilution Technique Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Warm the stock solution to room temperature. While vortexing the aqueous buffer, add the stock solution dropwise. A serial dilution approach can also be beneficial.Improved dissolution and prevention of precipitation.
3. Adjust Final Co-solvent Concentration Determine the maximum tolerable DMSO concentration for your assay (typically <0.5% for cell-based assays). Adjust the concentration of your DMSO stock so that the final dilution results in a DMSO concentration within this limit.Minimized solvent-induced artifacts and improved compound solubility.
4. pH Adjustment of Buffer For ionizable compounds, the pH of the aqueous buffer can significantly impact solubility. Test the solubility of this compound in buffers with slightly different pH values, ensuring the pH is compatible with your experimental system.Identification of an optimal pH that enhances the solubility of this compound.
5. Employ Solubilizing Excipients If the above steps are insufficient, consider using solubilizing agents in your aqueous buffer. Options include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), provided they do not interfere with your assay.Enhanced aqueous solubility of this compound, allowing for higher effective concentrations without precipitation.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

Solvent/Vehicle Solubility Reference
DMSO50 mg/mL (with ultrasonication)[2][4]
Chloroform30 mg/mL[1]
Water< 0.1 mg/mL (insoluble)[4]
10% DMSO in Corn Oil≥ 2.75 mg/mL[2][8]
DMSO:Cremophor EL:Saline (1:1:8)Used for in vivo dosing, specific concentration not stated[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Addition: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solution for in vitro Cellular Assays

  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Gently warm the aqueous assay buffer (e.g., cell culture medium, HBSS) to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed assay buffer, add the appropriate volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is below the tolerance level of your cells. For example, a 1:1000 dilution of a 10 mM stock will yield a 10 µM working solution with 0.1% DMSO.

  • Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes fusion of Release Insulin / GLP-1 Release Vesicles->Release

Caption: Signaling pathway of this compound via GPR119 activation.

experimental_workflow start Start stock Prepare concentrated stock in 100% DMSO start->stock dilution Dilute stock into aqueous buffer stock->dilution check Precipitate Observed? dilution->check proceed Proceed with Experiment check->proceed No troubleshoot Troubleshoot (See Guide) check->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_tree issue Low Solubility Issue step1 Optimize Dilution Technique (e.g., vortexing, serial dilution) issue->step1 q1 Soluble? step1->q1 step2 Lower Final DMSO Concentration q1->step2 No success Issue Resolved q1->success Yes q2 Soluble? step2->q2 step3 Adjust Buffer pH q2->step3 No q2->success Yes q3 Soluble? step3->q3 step4 Add Solubilizing Excipients (e.g., cyclodextrins, surfactants) q3->step4 No q3->success Yes step4->success

Caption: Decision tree for troubleshooting low solubility of this compound.

References

Technical Support Center: Optimizing MBX-2982 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of MBX-2982 in in vitro experiments.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro experiments with this compound.

Issue 1: Unexpected or No Cellular Response to this compound

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low or too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A wide range of concentrations, from nanomolar to micromolar, has been used in various studies.[1][2] Refer to the concentration table below for starting points.

  • Low GPR119 Expression: The cell line used may not express G protein-coupled receptor 119 (GPR119) at sufficient levels.

    • Solution: Verify GPR119 expression in your cell line using techniques like qRT-PCR or western blotting. If expression is low, consider using a cell line known to have high GPR119 expression, such as pancreatic β-cells or intestinal enteroendocrine L cells.[3]

  • Incorrect Assay Conditions: The experimental conditions may not be suitable for detecting the desired response.

    • Solution: Ensure that the assay buffer, incubation time, and temperature are optimized for your specific assay. For example, in cAMP assays, including a phosphodiesterase inhibitor like IBMX can help to amplify the signal.[4]

Issue 2: High Background Signal in Assays

Possible Causes and Solutions:

  • Constitutive GPR119 Activity: GPR119 is known to have some constitutive activity, which can lead to a high basal signal.[5]

    • Solution: Include appropriate controls, such as vehicle-treated cells and cells treated with a known GPR119 antagonist, to determine the true baseline.

  • Non-specific Binding: this compound may be binding to other cellular components, leading to off-target effects.

    • Solution: Use a lower concentration of this compound if possible. Perform competition assays with a known GPR119 ligand to confirm specific binding.

  • Reagent Quality: Poor quality or expired reagents can contribute to high background.

    • Solution: Use fresh, high-quality reagents and follow the manufacturer's storage and handling instructions.

Issue 3: Cell Viability Issues

Possible Causes and Solutions:

  • Cytotoxicity at High Concentrations: Very high concentrations of any compound can be toxic to cells.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Stay below this concentration in your functional assays.

  • Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations.

    • Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%. Prepare a high-concentration stock solution of this compound in DMSO and then dilute it in your assay buffer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and orally available agonist for G protein-coupled receptor 119 (GPR119).[4][6] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Upon activation by this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] This signaling cascade ultimately results in glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][6]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on published studies, a good starting point for many cell-based assays is in the range of 1 to 10 µM.[4] For binding assays, lower concentrations in the nanomolar range may be more appropriate, as the EC50 for GPR119 is reported to be around 3.9 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid powder. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution.[6] This stock solution can be stored at -20°C for long-term use.[6] When preparing your working solution, dilute the stock solution in the appropriate assay buffer. Ensure the final concentration of the solvent in your cell culture is not toxic to the cells (typically <0.5% for DMSO).

Q4: Can this compound be used in combination with other compounds?

A4: Yes, this compound has been used in combination with other compounds in several studies. For example, it has been co-administered with DPP-IV inhibitors to prevent the degradation of GLP-1.[8] It has also been used with other anti-diabetic drugs to investigate synergistic effects. When using this compound in combination with other compounds, it is important to consider potential interactions and to include appropriate controls.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound

Cell TypeAssayConcentration RangeReference
HepG2, Primary HepatocytesSREBP-1 ExpressionNot specified, used with T090[4][9]
MCF-7, MDA-MB-231Cell Growth Inhibition (with Gefitinib)Not specified[1]
GLUTag, Primary Intestinal CellscAMP Accumulation1 µM[4]
VariousGlucokinase Activity1 - 300 µM[2][10]
Pancreatic IsletsInsulin SecretionNot specified[11]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

  • Cell Seeding: Seed cells expressing GPR119 (e.g., GLUTag cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours at 37°C.

  • Treatment: Transfer groups of islets to a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle (DMSO) or different concentrations of this compound.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) and compare the insulin secretion between the different treatment groups.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion, GLP-1 Release) PKA->Response Leads to

Caption: GPR119 signaling pathway activated by this compound.

Troubleshooting_Workflow start Start: Unexpected In Vitro Result check_conc Is this compound concentration optimal? start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response No check_gpr119 Does the cell line express GPR119? check_conc->check_gpr119 Yes dose_response->check_gpr119 verify_expression Verify GPR119 Expression (qRT-PCR, Western Blot) check_gpr119->verify_expression Unsure check_conditions Are assay conditions optimized? check_gpr119->check_conditions Yes end_fail Consult Further Literature/Support check_gpr119->end_fail No verify_expression->check_conditions optimize_assay Optimize Assay Parameters (Time, Temp, Buffers) check_conditions->optimize_assay No check_viability Is cell viability compromised? check_conditions->check_viability Yes optimize_assay->check_viability viability_assay Perform Cell Viability Assay (e.g., MTT) check_viability->viability_assay Yes end_success Problem Resolved check_viability->end_success No viability_assay->end_fail

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow prep 1. Preparation dissolve Dissolve this compound in DMSO (Stock) prep->dissolve culture Culture GPR119-expressing cells dissolve->culture exp_setup 2. Experiment Setup seed Seed cells in multi-well plates exp_setup->seed prepare_working Prepare working solutions of this compound seed->prepare_working treatment 3. Treatment add_compound Add this compound and controls to cells treatment->add_compound incubate Incubate for a defined period add_compound->incubate analysis 4. Analysis measure Measure desired endpoint (e.g., cAMP, insulin) analysis->measure analyze_data Analyze and interpret data measure->analyze_data

Caption: General experimental workflow for in vitro studies with this compound.

References

Addressing MBX-2982 instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability of MBX-2982 during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

This compound should be stored as a crystalline solid at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]

Q2: What is the formulation of this compound as supplied?

This compound is typically supplied as a crystalline solid.[1]

Q3: In what solvents is this compound soluble?

This compound is soluble in chloroform (B151607) at a concentration of 30 mg/ml.[1] For biological experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

This guide addresses potential issues that may arise during the long-term storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Reduced potency or activity in biological assays compared to a fresh batch. Compound degradation due to improper storage conditions (e.g., temperature fluctuations, exposure to light or moisture).1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container. 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the compound into smaller, single-use vials upon receipt. 3. Perform Quality Control: Assess the purity of the stored compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).[3][4]
Change in physical appearance (e.g., color change, clumping). Absorption of moisture or degradation of the compound.1. Protect from Moisture: Store the compound in a desiccator, especially in humid environments. 2. Assess Purity: Use HPLC or other suitable analytical techniques to check for the presence of degradation products.[5][6]
Inconsistent experimental results using the same batch of this compound over time. Gradual degradation of the compound in solution.1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment. 2. Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted and kept at -80°C to minimize degradation. Conduct a small-scale stability study on the stock solution to determine its viability over time.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your system.

  • Objective: To determine the purity of an this compound sample and detect any potential degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or chloroform) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Mobile Phase Preparation: Prepare two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • HPLC Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 250 nm[1]

      • Gradient: Start with 95% Mobile Phase A and 5% Mobile Phase B. Increase to 95% Mobile Phase B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Data Analysis: Integrate the peak areas. The purity of this compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Insulin Secretion (β-cell) PKA->Insulin_Secretion Stimulates GLP1_Secretion GLP-1 Secretion (L-cell) PKA->GLP1_Secretion Stimulates

Caption: GPR119 signaling pathway activated by this compound.

Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results or Reduced Potency Check_Storage Verify Storage Conditions (-20°C, sealed, dark) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Correct Storage Procedures (Aliquot, desiccate) Storage_OK->Correct_Storage No Check_Solution_Prep Review Solution Preparation and Handling Storage_OK->Check_Solution_Prep Yes Correct_Storage->Check_Solution_Prep Solution_Prep_OK Fresh Solutions Used? Check_Solution_Prep->Solution_Prep_OK Use_Fresh_Solution Prepare Fresh Solutions for Each Experiment Solution_Prep_OK->Use_Fresh_Solution No Perform_QC Perform Purity Analysis (e.g., HPLC) Solution_Prep_OK->Perform_QC Yes Use_Fresh_Solution->Perform_QC Purity_OK Purity >98%? Perform_QC->Purity_OK Order_New_Batch Order New Batch of this compound Purity_OK->Order_New_Batch No Continue_Experiments Continue Experiments Purity_OK->Continue_Experiments Yes

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Preventing MBX-2982 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of MBX-2982 in cell culture media during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media is a common issue driven by its low water solubility. Several factors can contribute to this:

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution as the DMSO disperses.[1][2]

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium.[1]

  • Low Temperature: Adding the compound stock to cold media can decrease its solubility and promote precipitation.[3]

  • Media Components: High concentrations of salts, particularly calcium and phosphate, in some media formulations can interact with the compound and reduce its solubility.[1][4][5]

  • pH of the Medium: The solubility of some compounds is dependent on the pH of the solution.[3]

  • High Final DMSO Concentration: While DMSO aids solubility, final concentrations above what is tolerated by the cells (typically >0.5%) can be cytotoxic.[1][3]

Q2: What is the recommended solvent and stock concentration for this compound?

The recommended solvent for preparing stock solutions of hydrophobic compounds like this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration primary stock solution (e.g., 10-100 mM) to minimize the volume of DMSO introduced into the cell culture.[3]

Q3: Can I filter out the precipitate from my media?

Filtering the media to remove the precipitate is generally not recommended. This action will lower the effective concentration of this compound in your experiment to an unknown extent, leading to inaccurate and unreliable results.[2][3] It is better to address the root cause of the precipitation.

Q4: How can serum in the media affect this compound solubility?

Proteins within the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][3] Therefore, adding this compound to a complete medium containing serum can sometimes improve its stability and prevent precipitation.

Troubleshooting Guides

Guide 1: Troubleshooting Workflow for this compound Precipitation

If you observe precipitation after adding this compound to your cell culture medium, follow this workflow to identify and resolve the issue.

G start Precipitation Observed check_stock Is the this compound stock solution clear? start->check_stock dissolve_issue Issue: Incomplete Dissolution - Vortex/sonicate stock - Gently warm to 37°C check_stock->dissolve_issue No check_dilution How was the stock diluted into the media? check_stock->check_dilution Yes dissolve_issue->check_dilution direct_addition Direct addition of concentrated stock check_dilution->direct_addition Direct stepwise_addition Stepwise/serial dilution check_dilution->stepwise_addition Stepwise solution_shock Likely Cause: Solvent Shock - Add stock drop-wise to pre-warmed media while vortexing - Perform serial dilutions direct_addition->solution_shock check_concentration Is the final concentration high? stepwise_addition->check_concentration final_check Precipitation Resolved solution_shock->final_check solubility_limit Likely Cause: Exceeds Solubility Limit - Perform a dose-response to find the optimal concentration - Use solubility enhancers check_concentration->solubility_limit Yes check_media Is the media pre-warmed to 37°C? check_concentration->check_media No solubility_limit->final_check cold_media Likely Cause: Low Temperature - Always use pre-warmed media check_media->cold_media No check_media->final_check Yes cold_media->final_check

Caption: Troubleshooting workflow for identifying the cause of this compound precipitation.

Guide 2: Protocol for Preparing this compound Working Solutions

This protocol provides a systematic approach to dissolving and diluting this compound for cell-based assays to minimize precipitation.

Materials:

  • This compound powder

  • 100% Anhydrous DMSO (high purity)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Pre-warmed (37°C) cell culture medium (complete with serum, if applicable)

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound powder in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).

    • Ensure complete dissolution by vortexing or sonicating. Gentle warming to 37°C can also aid this process.[3]

  • Perform Serial Dilutions in DMSO (for dose-response experiments):

    • If a range of concentrations is needed, perform serial dilutions of the primary stock solution in 100% DMSO.[3] This ensures the solvent composition is consistent across the dilution series before adding to the media.

  • Dilute into Cell Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • To minimize "solvent shock," add the DMSO stock solution drop-wise directly into the pre-warmed medium while gently vortexing or swirling.[1][3] This rapid dispersion prevents localized high concentrations of the compound.

    • Crucially, ensure the final concentration of DMSO is as low as possible, ideally below 0.1%, and does not exceed a concentration known to be non-toxic to your specific cell line (generally ≤0.5%). [1][3]

Data Presentation

Table 1: Key Factors and Solutions for Preventing this compound Precipitation

FactorPotential IssueRecommended Solution
Solvent Use of aqueous buffers for stock solution.Use 100% anhydrous DMSO for the primary stock solution.
Dilution Technique "Solvent shock" from single, large dilution.Perform a stepwise serial dilution; add stock drop-wise to media with rapid mixing.[3]
Temperature Decreased solubility in cold media.Pre-warm the cell culture medium to 37°C before adding the compound.[1][3]
Final Concentration Exceeding the aqueous solubility limit of this compound.Determine the optimal working concentration through a dose-response experiment.
Final DMSO % High DMSO concentration can be cytotoxic.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][3]
Media Components High salt concentrations (e.g., Ca²⁺, PO₄³⁻).If precipitation persists, consider using a medium with lower salt concentrations.[1]
Solubility Enhancers Persistent precipitation at the desired concentration.Consider the use of solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 µM this compound Working Solution from a 50 mM Stock

This protocol details the steps for preparing a final 100 µM working solution of this compound in a total volume of 10 mL of cell culture medium, ensuring the final DMSO concentration remains at 0.2%.

G cluster_stock Step 1: Prepare Stock cluster_intermediate Step 2: Intermediate Dilution cluster_final Step 3: Final Dilution stock 50 mM this compound in 100% DMSO intermediate Add 2 µL of 50 mM Stock to 98 µL of pre-warmed media result_intermediate Result: 1 mM this compound in 2% DMSO (Intermediate) final_dilution Add 100 µL of 1 mM Intermediate to 9.9 mL of pre-warmed media final_result Final Solution: 10 µM this compound in 0.02% DMSO

Caption: Experimental workflow for preparing a working solution of this compound.

Signaling Pathway

This compound is an agonist for the G protein-coupled receptor 119 (GPR119).[6][7][8] Understanding its mechanism of action can be crucial for experimental design.

G MBX2982 This compound GPR119 GPR119 Receptor (on Pancreatic β-cells and Intestinal L-cells) MBX2982->GPR119 binds to Gs Gs Protein Activation GPR119->Gs AC Adenylate Cyclase (AC) Activation Gs->AC cAMP ↑ intracellular cAMP AC->cAMP Insulin Glucose-Dependent Insulin Secretion cAMP->Insulin GLP1 GLP-1 Secretion cAMP->GLP1

Caption: Simplified signaling pathway of the GPR119 agonist this compound.

References

Overcoming high background in MBX-2982 cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common issues encountered during cell-based assays with the GPR119 agonist, MBX-2982, with a particular focus on addressing high background.

Troubleshooting Guide: Overcoming High Background

High background can obscure the specific signal generated by this compound, leading to a low signal-to-noise ratio and unreliable data. The following sections detail potential causes of high background and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) - High Background

Q1: What are the primary sources of high background in my this compound cell-based assay?

A1: High background in assays such as ELISA or other cell-based formats can originate from several factors, which can be broadly categorized as non-specific binding, issues with reagents, and procedural inconsistencies.[1] Non-specific binding of antibodies or other detection reagents to unintended targets is a frequent cause.[1] Additionally, problems with the quality or concentration of reagents, as well as inadequate washing steps, can contribute significantly to high background noise.[1]

Q2: How can I reduce non-specific binding of antibodies in my assay?

A2: To minimize non-specific antibody binding, which is a major contributor to high background, several strategies can be employed.[1]

  • Blocking: Utilize a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on your assay plate.[1][2]

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal without increasing background.[1][3]

  • Use High-Quality Antibodies: Employ antibodies with high specificity for your target to reduce cross-reactivity.[1]

  • Add Detergents: Including a non-ionic detergent such as Tween 20 in your wash and antibody dilution buffers can help minimize non-specific hydrophobic interactions.[1]

Q3: My assay is showing high background even with optimized antibody concentrations. What else could be the cause?

A3: If you have optimized your antibody concentrations and are still experiencing high background, consider the following factors:

  • Insufficient Washing: Inadequate washing is a common cause of high background.[1] Ensure you are using a sufficient volume of wash buffer and an adequate number of wash cycles to remove unbound reagents.[1]

  • Reagent Contamination: One of your buffers or reagents may be contaminated.[2] Using fresh, high-quality reagents is crucial for minimizing background.

  • Sub-optimal Cell Density: The number of cells per well is a critical parameter. Too many cells can lead to a decreased assay window, while too few can result in a weak signal. A cell titration experiment is recommended to find the optimal cell density for the best signal-to-background ratio.[4]

  • Constitutive GPR119 Activity: Some cell lines overexpressing GPR119 may exhibit high basal activity, leading to a high background signal even in the absence of an agonist. This can be assessed by comparing the signal in your GPR119-expressing cells to a parental cell line that does not express the receptor.

Q4: Could the sustained signaling of this compound contribute to high background?

A4: Yes, the signaling properties of this compound could potentially contribute to what appears as high background, especially if not properly accounted for in the experimental design. Studies have shown that this compound can induce sustained signaling that is resistant to washout, which may be due to membrane deposition.[5] This means that even after washing, the compound may remain associated with the cell membrane and continue to stimulate the GPR119 receptor, leading to a persistent signal that could be misinterpreted as high background.

Data Summary Tables

Table 1: Troubleshooting High Background in this compound Assays

Potential Cause Recommended Solution Expected Outcome
Non-Specific Antibody Binding Optimize primary and secondary antibody concentrations (perform titration).Reduced background signal without significant loss of specific signal.
Increase blocking time or change blocking agent (e.g., from milk to BSA).[2][3]Lower background due to more effective blocking of non-specific sites.
Add Tween-20 (0.05%) to wash buffers.[1]Decreased non-specific binding and lower background.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5).More efficient removal of unbound reagents, leading to lower background.
Increase the volume of wash buffer per well.[1]Improved washing efficiency and reduced background.
Sub-optimal Cell Density Perform a cell titration experiment to determine the optimal cell number per well.[4]Maximized signal-to-noise ratio.
Reagent Issues Prepare fresh buffers and aliquot reagents to avoid contamination.[2]Reduced background from contaminated reagents.
Titrate the concentration of the detection substrate.Optimal signal development without excessive background.
High Constitutive Receptor Activity Use a parental cell line (not expressing GPR119) as a negative control.Differentiation between agonist-independent receptor activity and other sources of background.
Consider using a cell line with lower GPR119 expression levels.Reduced basal signaling and lower background.

Table 2: Optimizing Assay Parameters for Improved Signal-to-Noise Ratio

Parameter Range for Optimization Impact on Signal-to-Noise Reference
Cell Density (per well in 96-well plate) 5,000 - 50,000 cellsFinding the optimal density is crucial; too low gives a weak signal, too high can increase background and decrease the assay window.[4][6][4][6]
Agonist Incubation Time 5 minutes - 24 hoursShorter times may not be sufficient for a full response, while longer times can lead to receptor desensitization or cytotoxicity.[6]
Primary Antibody Dilution 1:250 - 1:2000Higher concentrations can increase non-specific binding and background.[1][3]
Secondary Antibody Dilution 1:1000 - 1:10,000Higher concentrations can lead to increased background.[1][3]
Blocking Time 1 - 3 hoursLonger incubation can improve the efficiency of blocking non-specific sites.[2]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for this compound

This protocol describes a common method for assessing the activity of this compound by measuring the accumulation of intracellular cyclic AMP (cAMP) in a cell line stably expressing GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the GPR119-expressing cells into the assay plates at the predetermined optimal density.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also prepare solutions of the vehicle control (DMSO in assay buffer) and a positive control (e.g., forskolin).

  • Assay:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with assay buffer.

    • Add the assay buffer containing IBMX to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to inhibit phosphodiesterases.

    • Add the prepared dilutions of this compound, vehicle control, and positive control to the respective wells.

    • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Follow the kit's protocol to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_GLP1 Insulin/GLP-1 Secretion PKA->Insulin_GLP1 Stimulates

Caption: GPR119 signaling pathway initiated by this compound.

Assay_Workflow A Seed GPR119-expressing cells in assay plate B Incubate overnight A->B D Wash cells and add assay buffer with IBMX B->D C Prepare serial dilutions of this compound E Add this compound dilutions to cells C->E D->E F Incubate for optimized stimulation time E->F G Lyse cells and add cAMP detection reagents F->G H Measure signal (e.g., HTRF, luminescence) G->H I Data analysis: Normalize and plot dose-response curve H->I

Caption: Experimental workflow for a cell-based cAMP assay.

Troubleshooting_Logic Start High Background Observed Q1 Are antibody concentrations optimized? Start->Q1 Sol1 Perform antibody titration Q1->Sol1 No Q2 Is washing sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase wash steps/volume Q2->Sol2 No Q3 Is cell density optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Perform cell titration Q3->Sol3 No Q4 Are reagents fresh and uncontaminated? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Prepare fresh reagents Q4->Sol4 No End Background Reduced Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Logical troubleshooting workflow for high background.

References

MBX-2982 dose-response curve variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally-available agonist for G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] The primary mechanism of action for this compound is the activation of GPR119, which couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal cells.[2][3][4]

Q2: In which cell lines can I test the activity of this compound?

A2: The activity of this compound and other GPR119 agonists has been successfully characterized in various cell lines, including:

  • Pancreatic beta-cell lines: MIN6c4 and RINm5f cells are suitable for studying effects on insulin secretion.[5][6]

  • Intestinal enteroendocrine cell lines: GLUTag cells are used to measure GLP-1 secretion.[2][7]

  • Recombinant expression systems: HEK293 and CHO cells stably or transiently expressing GPR119 are commonly used for cAMP assays and to study receptor signaling.[4]

Q3: What are the expected pEC50 values for this compound in in vitro assays?

A3: The potency of this compound can vary depending on the experimental conditions and assay format. In studies measuring cAMP accumulation, a distinction has been observed between acute and sustained responses after washout. For acute stimulation, the pEC50 has been reported to be approximately 8.79 ± 0.12.[1] However, after a chronic incubation and washout period, a significant rightward shift in the dose-response curve is observed, with a sustained pEC50 of about 7.03 ± 0.13.[1] This suggests a wash-resistant response, possibly due to factors like membrane deposition.[7]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in dose-response curves.

Possible CauseRecommended Solution
Cell Passage Number Use cells within a consistent and low passage number range for all experiments to ensure stable receptor expression and signaling competency.[8]
Inconsistent Cell Seeding Ensure cells are evenly suspended before plating. Gently rock the plate in a cross-pattern after seeding to achieve a uniform monolayer.[9]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. For high-throughput applications, automated liquid handlers can improve consistency.[8][9]
"Edge Effects" in Microplates Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells of the microplate or fill them with sterile buffer or media to create a humidity barrier.[9]
Compound Solubility This compound is typically dissolved in DMSO for in vitro assays.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Check for any compound precipitation in the assay buffer.

Problem 2: Flat or low-amplitude dose-response curve.

Possible CauseRecommended Solution
Inactive Compound Verify the integrity and purity of your this compound stock. Prepare fresh dilutions from a new stock solution.
Low Receptor Expression Confirm GPR119 expression in your chosen cell line using methods like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a recombinant system with optimized receptor expression.[9]
Suboptimal Assay Conditions Optimize key assay parameters, including incubation time, temperature, and buffer composition. Run a time-course experiment to determine the point of maximal response.[9][10]
cAMP Degradation The signaling molecule cAMP is rapidly degraded by phosphodiesterases (PDEs). Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for cAMP accumulation.[10]
Cell Health Ensure cells are healthy and not overgrown at the time of the assay. Visually inspect cells for any signs of stress or contamination.[9]

Problem 3: High background signal in the assay.

Possible CauseRecommended Solution
High Basal Receptor Activity Some GPCRs can exhibit constitutive (agonist-independent) activity, especially when overexpressed.[8] If using a recombinant system, you may need to reduce the level of receptor expression.
Excessive Cell Density Seeding too many cells per well can lead to a high basal signal. Perform a cell titration experiment to find the optimal cell density that provides a good assay window (signal-to-background ratio).[10][11]
Reagent or Cell Contamination Use fresh, sterile reagents and maintain aseptic cell culture techniques. Visually inspect cell cultures for any signs of microbial contamination.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in cAMP Assays

Assay ConditionpEC50 (Mean ± SEM)Fold ShiftReference
Acute Stimulation8.79 ± 0.12N/A[1]
Sustained (Post-Washout)7.03 ± 0.1357.54[1]

Table 2: In Vivo Administration of this compound

Animal ModelDoseRouteObserved EffectReference
C57BL/6 Mice10 mg/kgOralIncreased plasma GLP-1 levels[1]
KM Mice3, 10, 30 mg/kgOralReduced blood glucose[12]
KK-Ay Mice10, 30 mg/kgOral (4 weeks)Reduced fasting blood glucose and triglycerides; increased serum insulin[12]
Humans (T1D)600 mgOral (14 days)17% higher GLP-1 response during a mixed-meal test[13][14]

Experimental Protocols & Methodologies

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol outlines a general procedure for measuring this compound-induced cAMP accumulation in a recombinant cell line (e.g., HEK293-GPR119).

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium.

    • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.[8]

  • Ligand Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO.

    • Further dilute the DMSO serial dilutions into assay buffer to create 10x concentrated working solutions. The final DMSO concentration in the assay should be kept constant and minimal (e.g., <0.5%).[1]

  • Assay Procedure:

    • Wash the cells once with a pre-warmed assay buffer (e.g., HBSS).

    • Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to the assay buffer to prevent cAMP degradation.[10]

    • Add 5 µL of the 10x concentrated this compound working solutions to the appropriate wells. Add assay buffer with the same final DMSO concentration to vehicle control wells.[1]

    • Incubate the plate for an optimized duration (e.g., 15-30 minutes) at 37°C.[8]

    • Lyse the cells to release intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in each well using a commercial cAMP detection kit (e.g., HTRF®, ELISA, or fluorescence polarization-based). Follow the manufacturer's specific instructions.[8]

  • Data Analysis:

    • Plot the measured signal (e.g., HTRF ratio) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (four-parameter logistic) curve to determine the EC50 or pEC50 value.

Visualizations

GPR119_Signaling_Pathway MBX2982 This compound (Agonist) GPR119 GPR119 Receptor MBX2982->GPR119 G_protein Gαsβγ (Inactive) GPR119->G_protein Activates G_alpha_GTP Gαs-GTP (Active) G_protein->G_alpha_GTP AC Adenylyl Cyclase G_alpha_GTP->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects: • Increased [Ca2+]i • Insulin Secretion • GLP-1 Release PKA->Downstream Phosphorylates Targets

Caption: GPR119 signaling pathway activated by this compound.

Dose_Response_Workflow start Start: Prepare Reagents (Cells, this compound, Buffers) seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_overnight 2. Incubate Overnight (Allow Adherence) seed_cells->incubate_overnight prepare_agonist 3. Prepare Serial Dilutions of this compound incubate_overnight->prepare_agonist treat_cells 4. Add Agonist to Cells (Include Vehicle Control) prepare_agonist->treat_cells incubate_agonist 5. Incubate for Optimized Time treat_cells->incubate_agonist lyse_cells 6. Lyse Cells & Add Detection Reagents incubate_agonist->lyse_cells read_plate 7. Read Plate (e.g., HTRF Reader) lyse_cells->read_plate analyze_data 8. Data Analysis: Plot Dose-Response Curve read_plate->analyze_data end End: Determine EC50/pEC50 analyze_data->end

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Tree problem Problem: Poor Dose-Response Curve high_bg High Background Signal? problem->high_bg Evaluate Signal low_signal Low Signal / Flat Curve? problem->low_signal high_var High Variability? problem->high_var check_cells Reduce Cell Density or Receptor Expression high_bg->check_cells Yes high_bg->low_signal No check_reagents Check for Reagent or Cell Contamination check_cells->check_reagents check_compound Verify Compound Integrity & Solubility low_signal->check_compound Yes low_signal->high_var No check_pde Add PDE Inhibitor (e.g., IBMX)? check_compound->check_pde add_pde Add PDE Inhibitor check_pde->add_pde No optimize_time Optimize Incubation Time check_pde->optimize_time Yes check_seeding Ensure Uniform Cell Seeding & Low Passage Number high_var->check_seeding Yes check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting

Caption: Troubleshooting decision tree for dose-response assays.

References

MBX-2982 Technical Support Center: Mitigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of MBX-2982 in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) through two main pathways: directly acting on pancreatic β-cells to enhance insulin release and stimulating the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut.[2]

Q2: What are the known or potential off-target effects of this compound?

Based on preclinical and clinical observations of this compound and other GPR119 agonists, researchers should be aware of the following potential off-target or ancillary pharmacological effects:

  • Delayed Gastric Emptying: Some GPR119 agonists have been associated with a reduction in the rate of gastric emptying.[3]

  • Glucokinase Activation: this compound has been reported to be a functional activator of human glucokinase in vitro.[4][5]

  • Cardiovascular Ion Channel Inhibition: While a similar compound showed a generally clean off-target profile, mild inhibition of the hERG potassium channel was noted at higher concentrations. This is a common checkpoint in drug safety assessment.

Q3: How can I be sure the effects I'm observing are specific to GPR119 activation?

To ensure that the experimental results are due to the on-target activity of this compound, it is crucial to include appropriate controls. The gold standard is to use a GPR119 knockout (KO) animal model or a cell line where the GPR119 gene has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). Any effects of this compound that persist in these KO models can be considered off-target.[6] Additionally, using a structurally distinct GPR119 agonist can help confirm that the observed phenotype is related to GPR119 activation.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in food intake or body weight in animal models.Delayed Gastric Emptying: Slower stomach emptying can lead to increased satiety and reduced food consumption.Conduct a gastric emptying study to assess the impact of this compound at the concentration used in your experiment. (See Protocol 3).
Glycemic control effects appear more pronounced than expected based on insulin and GLP-1 levels alone.Glucokinase Activation: Direct activation of glucokinase in the liver or pancreas could contribute to glucose lowering, independent of GPR119.Perform an in vitro glucokinase activity assay with this compound to quantify its direct effect. (See Protocol 4).
Inconsistent or unexpected results in electrophysiology experiments.Ion Channel Interactions: Although reported to be minor, consider potential interactions with cardiac ion channels like hERG, especially at high concentrations.If working with cardiomyocytes or conducting cardiovascular safety assessments, perform a hERG channel assay. (See Protocol 5).
General lack of specificity in a novel experimental system.Undocumented Off-Target Interactions: this compound may interact with other proteins not previously identified.Consider running a broad off-target screening panel through a commercial service (e.g., Eurofins SafetyScreen or Reaction Biology InVEST panels) to identify novel interactions.[7][8][9][10][11][12]

Quantitative Data Summary

While a comprehensive public selectivity panel for this compound is not available, the following table summarizes the known on-target potency and a potential off-target activity. Researchers are encouraged to generate their own selectivity data in their specific experimental systems.

Target Assay Type Reported Value (this compound) Reference
GPR119 (Human)cAMP Accumulation (acute)pEC50: 8.79 ± 0.12[1]
GPR119 (Human)cAMP Accumulation (sustained)pEC50: 7.03 ± 0.13[1]
Glucokinase (Human)Enzyme ActivityManifest activation observed[4][5]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This assay determines the potency of this compound in activating the Gs-coupled GPR119 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).

  • Cell Seeding: Plate the cells in a 384-well white microplate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Cell Stimulation: Add the diluted compound to the cells and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and use a commercial cAMP assay kit (e.g., HTRF or luminescence-based) to measure intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the log concentration of this compound to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: Use an insulin-secreting cell line such as MIN6 or INS-1.

  • Pre-incubation: Wash the cells with a low-glucose buffer (e.g., 2.8 mM glucose) and pre-incubate for 1-2 hours.

  • Stimulation: Replace the buffer with solutions containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant to measure secreted insulin.

  • Insulin Measurement: Quantify insulin levels using an ELISA or a similar immunoassay.

  • Data Analysis: Compare insulin secretion in the presence of this compound at high glucose to the control conditions.

Protocol 3: In Vivo Gastric Emptying Assay (Phenol Red Method)

This protocol measures the effect of this compound on the rate of gastric emptying in mice.

Methodology:

  • Animal Preparation: Fast mice overnight but allow free access to water.

  • Compound Administration: Administer this compound or vehicle via oral gavage.

  • Test Meal: After a set pre-treatment time (e.g., 30 minutes), administer a non-absorbable marker meal (e.g., 1.5% methylcellulose (B11928114) containing 0.5 mg/mL phenol (B47542) red).

  • Stomach Collection: At a predetermined time point (e.g., 20 minutes) after the test meal, euthanize the mice and clamp the pylorus and cardia.

  • Phenol Red Extraction: Excise the stomach, homogenize it in an alkaline solution, and centrifuge to pellet the debris.

  • Quantification: Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis: Calculate the percentage of the meal remaining in the stomach compared to a control group euthanized immediately after receiving the meal.

Protocol 4: Glucokinase Activity Assay

This spectrophotometric assay determines the direct effect of this compound on glucokinase activity.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and NADP+.

  • Enzyme and Substrate: Add recombinant human glucokinase and glucose-6-phosphate dehydrogenase to the reaction mixture.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control.

  • Reaction Initiation: Start the reaction by adding glucose.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Data Analysis: Calculate the rate of reaction and compare the activity in the presence of this compound to the vehicle control to determine the fold activation.

Protocol 5: hERG Potassium Channel Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing cardiotoxicity risk by measuring inhibition of the hERG channel.

Methodology:

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch-Clamp Setup: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).

  • Compound Application: Perfuse the cells with varying concentrations of this compound.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Current Measurement: Record the hERG tail current in the absence and presence of the compound.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin potentiates (β-cell) GLP1 GLP-1 Secretion PKA->GLP1 stimulates (L-cell)

GPR119 signaling pathway upon agonist binding.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cAMP cAMP Assay (Protocol 1) GSIS GSIS Assay (Protocol 2) cAMP->GSIS Confirms Potency OGTT Oral Glucose Tolerance Test GSIS->OGTT Translates to In Vivo Efficacy Glucokinase Glucokinase Assay (Protocol 4) Glucokinase->OGTT Potential Contribution to Glucose Lowering hERG hERG Assay (Protocol 5) hERG->OGTT Cardiovascular Safety Check GastricEmptying Gastric Emptying Assay (Protocol 3) OGTT->GastricEmptying Investigate Ancillary Effects KO_Model GPR119 KO Model (Specificity Control) OGTT->KO_Model Confirm On-Target Mechanism

Workflow for characterizing this compound and mitigating off-target effects.

troubleshooting_logic Start Unexpected Experimental Result with this compound CheckOnTarget Is the effect present in GPR119 KO/KD system? Start->CheckOnTarget OnTarget Result is likely on-target (GPR119-mediated) CheckOnTarget->OnTarget No OffTarget Result is likely off-target CheckOnTarget->OffTarget Yes IdentifyOffTarget Investigate specific potential off-targets OffTarget->IdentifyOffTarget Gastric Delayed Gastric Emptying? IdentifyOffTarget->Gastric Gluco Glucokinase Activation? IdentifyOffTarget->Gluco Other Other Novel Off-Target? IdentifyOffTarget->Other

References

Technical Support Center: Enhancing the Oral Bioavailability of MBX-2982 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the GPR119 agonist, MBX-2982, in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that may arise during the formulation and in vivo evaluation of this compound in animal models.

Formulation & Administration

Q1: What is a recommended starting formulation for oral administration of this compound in rats?

A1: A simple and common starting point for preclinical oral studies is a suspension of this compound in 0.4% carboxymethylcellulose (CMC) in water. However, it is important to note that this formulation has resulted in lower oral bioavailability (around 35.2% in rats) compared to solution-based formulations.

Q2: How can I significantly improve the oral bioavailability of this compound in my animal model?

A2: Studies have demonstrated a substantial increase in oral bioavailability, from 35.2% to 98.2% in rats, by switching from a suspension to a solution. A highly effective formulation is a solution of this compound in a vehicle composed of DMSO, Cremophor EL, and normal saline (NS) in a 1:1:8 ratio.

Q3: My this compound formulation appears cloudy or has visible particles. Is this acceptable for oral gavage?

A3: For a suspension, a uniform, cloudy appearance is expected. However, the presence of large, visible particles or aggregation is undesirable as it can lead to inconsistent dosing. For a solution, any cloudiness or particulate matter indicates that the compound is not fully dissolved, which can negatively impact absorption and bioavailability.

Troubleshooting & Optimization

Q4: I am observing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?

A4: High pharmacokinetic variability can stem from several factors:

  • Inconsistent Formulation: If using a suspension, ensure it is homogenous. If the compound settles, some animals may receive a higher or lower dose. Vortex the suspension immediately before drawing each dose.

  • Improper Gavage Technique: Stress from improper oral gavage can alter gastrointestinal motility and absorption. Ensure all personnel are proficient in the technique.

  • Physiological Differences: Factors such as food intake (fasted vs. fed state) and individual differences in metabolism can contribute to variability. Standardize experimental conditions as much as possible.

Q5: I am using the recommended DMSO/Cremophor EL/Saline solution, but the compound is precipitating upon addition of the saline. What should I do?

A5: This can occur if the concentration of this compound is too high for the final vehicle composition. Try the following:

  • First, dissolve this compound completely in DMSO.

  • Next, add the Cremophor EL and mix thoroughly.

  • Finally, add the normal saline dropwise while continuously vortexing or stirring. This gradual addition of the aqueous component can help maintain solubility.

  • If precipitation persists, you may need to decrease the final concentration of this compound in the formulation.

Q6: Are there alternative formulations I can explore if the standard recommendations are not suitable for my study?

A6: Yes, if low bioavailability or other formulation issues persist, consider these alternative strategies, which are generally applicable to poorly water-soluble compounds:

  • Micronization or Nanonization: Reducing the particle size of the this compound powder can increase its surface area, potentially leading to faster dissolution.

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate.

Data Presentation

Table 1: Comparison of this compound Oral Bioavailability in Different Formulations in Rats

Formulation TypeVehicle CompositionOral Bioavailability (%)Reference
Suspension0.4% Carboxymethylcellulose (CMC)35.2
SolutionDMSO:Cremophor EL:Normal Saline (1:1:8)98.2

Experimental Protocols

Protocol 1: Preparation of 0.4% CMC Suspension

  • Preparation of 0.4% CMC Vehicle:

    • Weigh 0.4 g of carboxymethylcellulose (low viscosity).

    • In a beaker, slowly add the CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).

    • Levigate the powder with a small amount of the 0.4% CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring or vortexing to achieve the final volume.

    • Ensure the suspension is uniformly mixed before each administration.

Protocol 2: Preparation of DMSO/Cremophor EL/Normal Saline Solution

  • Vehicle Preparation Ratio: DMSO:Cremophor EL:Normal Saline = 1:1:8 by volume.

  • Solubilization of this compound:

    • Weigh the required amount of this compound for the desired final concentration.

    • Add the calculated volume of DMSO to the this compound powder and vortex or sonicate until the compound is completely dissolved.

    • Add the calculated volume of Cremophor EL to the DMSO solution and mix thoroughly.

    • Slowly add the calculated volume of sterile normal saline to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear.

Visualizations

GPR119_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_intestine Intestinal L-cell MBX2982 This compound GPR119 GPR119 Receptor (on Pancreatic β-cells and Intestinal L-cells) MBX2982->GPR119 binds to Gs Gαs protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces Insulin ↑ Glucose-Dependent Insulin Secretion cAMP->Insulin GLP1_GIP ↑ GLP-1 & GIP Secretion cAMP->GLP1_GIP

Caption: GPR119 signaling pathway activated by this compound.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., Suspension or Solution) Dosing_PO Administer Oral Dose (PO) via Gavage Formulation->Dosing_PO Animal_Prep Fast Animals Overnight Animal_Prep->Dosing_PO Dosing_IV Administer Intravenous Dose (IV) for Reference Animal_Prep->Dosing_IV Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Sep Separate Plasma Blood_Sampling->Plasma_Sep LCMS Quantify this compound Concentration (e.g., LC-MS/MS) Plasma_Sep->LCMS PK_Calc Calculate Pharmacokinetic Parameters (e.g., AUC) LCMS->PK_Calc Bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 PK_Calc->Bioavailability

Caption: Experimental workflow for an oral bioavailability study.

Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Formulation Is the formulation a suspension? Start->Check_Formulation Switch_To_Solution Switch to a solution-based formulation (e.g., DMSO/Cremophor/Saline) Check_Formulation->Switch_To_Solution Yes Check_Solubility Is the compound fully dissolved in the solution? Check_Formulation->Check_Solubility No Switch_To_Solution->Check_Solubility Optimize_Solution Optimize solution preparation: - Decrease drug concentration - Add aqueous phase slowly with vortexing Check_Solubility->Optimize_Solution No Check_Variability Is there high inter-animal variability? Check_Solubility->Check_Variability Yes Optimize_Solution->Check_Solubility Improve_Consistency Improve experimental consistency: - Ensure homogenous formulation - Refine gavage technique - Standardize fasting/feeding Check_Variability->Improve_Consistency Yes Consider_Alternatives Consider advanced formulations: - SEDDS - Nanosuspension - Solid Dispersion Check_Variability->Consider_Alternatives No

Caption: Troubleshooting logic for low oral bioavailability.

Best practices for handling and storing MBX-2982 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing MBX-2982 stock solutions, including troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] It is soluble in DMSO at concentrations up to 50 mg/mL (111.47 mM).[1][3] Chloroform is also a viable solvent, with a solubility of up to 30 mg/mL.[4] this compound is practically insoluble in water.[3]

Q2: How should I store the solid compound of this compound?

A2: Solid this compound should be stored desiccated at -20°C for long-term storage (months to years).[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] When stored properly at -20°C, the solid is stable for at least four years.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2][5] It is crucial to prevent repeated freeze-thaw cycles to maintain the stability of the compound.[5] Some suppliers suggest that solutions may be unstable and should be prepared fresh.[6] Given the conflicting information, it is best practice to prepare fresh solutions for critical experiments or use solutions that have been stored for the shortest possible time.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: No, this compound is poorly soluble in water and aqueous solutions.[3] To prepare working solutions in aqueous buffers or media, it is necessary to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low enough not to affect the biological system (typically <0.1%).

Data Summary

Solubility of this compound
SolventConcentrationMolarity (approx.)Notes
DMSO50 mg/mL[1][3]111.47 mMUltrasonic assistance may be needed.[3]
Chloroform30 mg/mL[4]66.88 mM
Water< 0.1 mg/mL[3]Insoluble
Storage and Stability of this compound
FormulationStorage TemperatureDurationStability
Crystalline Solid-20°CLong-term (months to years)≥ 4 years[4]
0-4°CShort-term (days to weeks)Stable for a few weeks[1]
Stock Solution in Solvent-80°CLong-termUp to 2 years[5]
-20°CMid-termUp to 1 year[5]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature for at least one hour.[3] This prevents condensation from forming on the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder (Molecular Weight: 448.54 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.485 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM solution, if you weighed 4.485 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow Experimental Workflow for this compound Stock Solution Handling cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate solid this compound to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store end Ready for use store->end

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting Guide

Common Issues and Solutions

Issue 1: The this compound powder is not dissolving completely in DMSO.

  • Possible Cause: The concentration may be too high, or the compound needs more energy to dissolve.

  • Solution:

    • Try vortexing the solution for a longer period.

    • Use an ultrasonic bath to aid dissolution.[3]

    • Gently warm the solution, but be cautious as excessive heat may degrade the compound.

    • If the issue persists, prepare a more dilute stock solution.

Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound has very low solubility in aqueous solutions. The final concentration in the aqueous medium may be too high, causing it to precipitate out.

  • Solution:

    • Ensure the final concentration of this compound in the aqueous medium is within a soluble range for your specific experimental conditions.

    • Increase the final percentage of DMSO in the working solution, but be mindful of its potential effects on your cells or assay.

    • Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid mixing and dispersion.

    • Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental setup.

Issue 3: Inconsistent experimental results are obtained using the same stock solution.

  • Possible Cause: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Solution:

    • Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5]

    • Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).

    • Prepare a fresh stock solution from the solid compound and compare its performance with the old stock.

    • Verify the purity of the solid compound if degradation is suspected.

troubleshooting_guide Troubleshooting Guide for this compound Handling cluster_issue Observed Issue cluster_cause Possible Cause cluster_solution Solution issue1 Incomplete Dissolution cause1a Concentration too high issue1->cause1a cause1b Insufficient mixing issue1->cause1b issue2 Precipitation in Aqueous Solution cause2a Poor aqueous solubility issue2->cause2a issue3 Inconsistent Results cause3a Stock degradation issue3->cause3a cause3b Freeze-thaw cycles issue3->cause3b sol1b Prepare a more dilute stock cause1a->sol1b sol1a Vortex/Sonicate/Warm cause1b->sol1a sol2a Lower final concentration cause2a->sol2a sol2b Increase final DMSO % cause2a->sol2b sol3a Prepare fresh stock cause3a->sol3a sol3b Aliquot to avoid freeze-thaw cause3b->sol3b

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Impact of Serum Proteins on MBX-2982 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MBX-2982. This resource provides guidance on a critical aspect of in vitro experimentation: the influence of serum proteins on the activity of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data interpretation resources to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[3] The activation of GPR119 by this compound leads to a dual mechanism of action for potential treatment of type 2 diabetes: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][4]

Q2: How do serum proteins in cell culture media affect the in vitro activity of this compound?

Serum, a common supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant. Small molecule compounds like this compound can bind to these serum proteins. This binding is a reversible equilibrium, but only the unbound, or "free," fraction of the drug is available to interact with its target receptor, GPR119. Consequently, the presence of serum proteins can sequester this compound, reducing its effective concentration at the target site. This can lead to a rightward shift in the dose-response curve and an apparent decrease in potency (i.e., a higher EC50 value) in your in vitro assays.

Q3: Is there specific data on the serum protein binding of this compound?

While specific, publicly available quantitative data on the exact percentage of this compound that binds to serum proteins is limited, it is a common characteristic of small molecules to exhibit some degree of serum protein binding. For instance, another GPR119 agonist, was found to be highly bound (>98%) to human, rat, and mouse albumin.[1] Therefore, it is crucial for researchers to assume that the effective concentration of this compound in the presence of serum will be lower than the total concentration added to the culture medium.

Q4: How can I experimentally quantify the impact of serum proteins on this compound activity?

To determine the effect of serum proteins, you can perform your in vitro GPR119 activation assays in parallel under different conditions: one with your standard serum-containing medium and another with a serum-free or low-serum medium. Alternatively, you can supplement a serum-free medium with a known concentration of a specific protein, such as bovine serum albumin (BSA) or human serum albumin (HSA). By comparing the dose-response curves and the resulting EC50 values, you can quantify the shift in potency caused by protein binding.

Troubleshooting Guide

Here are some common issues researchers may encounter when assessing this compound activity in the presence of serum, along with potential causes and solutions.

Issue Potential Cause Solution
1. Higher than expected EC50 value for this compound in a cell-based assay. Serum Protein Binding: The free concentration of this compound is reduced due to binding to proteins in the serum.- Determine the EC50 in both serum-free and serum-containing media to quantify the shift.- Increase the concentration of this compound to compensate for protein binding.- If possible for your cell line, reduce the serum concentration in your assay medium.
Incorrect Compound Concentration: Errors in dilution or degradation of the compound.- Prepare fresh dilutions of this compound from a validated stock solution.- Verify the concentration of the stock solution.
Cell Health and Density: Unhealthy cells or high cell density can lead to altered responses.- Ensure cells are in the logarithmic growth phase and have high viability.- Optimize cell seeding density for the assay.
2. High variability in results between experiments. Inconsistent Serum Source or Concentration: Different batches or lots of serum can have varying protein content.- Use a single, qualified batch of serum for a series of experiments.- If changing batches is necessary, re-validate the effective concentration range for this compound.- Maintain a consistent percentage of serum in the culture medium across all experiments.
Pipetting Inaccuracy: Inconsistent dispensing of this compound or other reagents.- Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed.
3. No significant response to this compound at expected concentrations. Sub-optimal Assay Conditions: Incubation time, temperature, or other parameters may not be ideal.- Review and optimize the assay protocol. Ensure sufficient pre-incubation time with this compound before stimulation.
Low GPR119 Expression: The cell line used may not express sufficient levels of the GPR119 receptor.- Confirm GPR119 expression in your cell line using techniques like qPCR or Western blotting.- Consider using a cell line that overexpresses GPR119.

Data Presentation

The following table provides an illustrative example of how serum proteins can affect the in vitro potency of a GPR119 agonist like this compound. Note: This data is hypothetical and for demonstration purposes only.

Assay ConditionEC50 (nM)Fold Shift in EC50
Serum-Free Medium15-
Medium + 10% Fetal Bovine Serum (FBS)1208
Medium + 4% Bovine Serum Albumin (BSA)956.3

This table clearly demonstrates a significant rightward shift in the EC50 value in the presence of serum or a major serum protein, indicating reduced apparent potency due to protein binding.

Experimental Protocols

Protocol 1: In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol describes a method to measure the activation of GPR119 by this compound through the quantification of intracellular cyclic AMP (cAMP).

Materials:

  • Cell line expressing GPR119 (e.g., CHO-K1 cells stably transfected with human GPR119)

  • Cell culture medium (with and without serum/BSA)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer (serum-free or serum-containing). Also, prepare a positive control (e.g., forskolin) and a vehicle control.

  • Assay:

    • Remove the cell culture medium from the wells.

    • Add the diluted this compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for the time specified in your cAMP assay kit protocol (typically 30-60 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

    • Compare the EC50 values obtained in the presence and absence of serum proteins.

Protocol 2: Equilibrium Dialysis for Serum Protein Binding Assessment

This protocol provides a method to determine the fraction of this compound that binds to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa)

  • Human plasma or a solution of human serum albumin (HSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Prepare a solution of this compound in plasma (or HSA solution) at a known concentration.

  • Dialysis Setup:

    • Add the this compound-containing plasma to one chamber of the dialysis unit.

    • Add an equal volume of PBS to the other chamber.

  • Equilibration:

    • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and the PBS chambers.

    • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculation of Unbound Fraction (fu):

    • The concentration in the PBS chamber represents the free (unbound) drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration.

    • Calculate the fraction unbound (fu) as: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

Visualizations

GPR119_Signaling_Pathway MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds to Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed GPR119-expressing cells add_compound Add this compound to cells prep_cells->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate Incubate at 37°C add_compound->incubate measure_cAMP Measure intracellular cAMP incubate->measure_cAMP plot_data Plot dose-response curve measure_cAMP->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Caption: Workflow for in vitro GPR119 activation assay.

Troubleshooting_Tree start High EC50 or Low Potency Observed check_serum Is serum present in the assay? start->check_serum serum_present Yes check_serum->serum_present Yes serum_absent No check_serum->serum_absent No cause_binding Cause: Serum protein binding Solution: Quantify shift with serum-free control, increase compound concentration. serum_present->cause_binding check_cells Are cells healthy and at optimal density? serum_absent->check_cells cells_ok Yes check_cells->cells_ok Yes cells_bad No check_cells->cells_bad No check_compound Is the compound concentration accurate? cells_ok->check_compound cause_cells Cause: Poor cell health Solution: Use healthy, log-phase cells and optimize seeding density. cells_bad->cause_cells compound_ok Yes check_compound->compound_ok Yes compound_bad No check_compound->compound_bad No cause_compound Cause: Inaccurate concentration Solution: Prepare fresh dilutions from a validated stock. compound_bad->cause_compound

Caption: Troubleshooting logic for unexpected this compound potency.

References

Optimizing incubation time for MBX-2982 treatment in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the incubation time for MBX-2982 treatment in their cell-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended initial incubation time for this compound treatment?

A1: The optimal incubation time for this compound can vary significantly depending on the cell type and the specific downstream signaling event being measured. For initial experiments, we recommend a time-course experiment. However, based on published data, a starting point of 30 minutes to 1 hour is often sufficient to observe acute effects on cAMP accumulation.[1] For endpoints related to gene expression or metabolic changes, longer incubation times of 6 to 12 hours may be necessary.[1][2]

Troubleshooting Guide:

IssuePossible CauseRecommendation
No observable effect at 1 hour The downstream endpoint requires more time to manifest (e.g., changes in gene or protein expression).Extend the incubation time. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point.
Low concentration of this compound.Perform a dose-response experiment to ensure an effective concentration is being used.
Low or no expression of GPR119 in the cell line.Verify GPR119 expression in your cell line using techniques like qRT-PCR or western blotting.
Cell death observed at longer incubation times This compound may induce apoptosis or other forms of cell death in your specific cell line at the concentration used.Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.

Q2: How does incubation time affect the measurement of cAMP levels after this compound treatment?

A2: this compound, as a GPR119 agonist, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This response is typically rapid and transient. Peak cAMP levels are often observed within 30 to 60 minutes of treatment.[1][3] Longer incubation times can lead to receptor desensitization and a decrease in the measurable cAMP signal.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low or no increase in cAMP The measurement was taken after the peak response.Perform a time-course experiment with shorter time points (e.g., 5, 15, 30, 60 minutes) to capture the peak cAMP level.
Phosphodiesterase (PDE) activity is degrading cAMP.Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
High variability in cAMP measurements Inconsistent timing of sample processing.Ensure precise timing of this compound addition and cell lysis for all samples.

Q3: Can long-term incubation with this compound lead to sustained signaling?

A3: Yes, studies have shown that even after washout, cells pre-treated with this compound can exhibit sustained cAMP accumulation, suggesting some level of persistent signaling.[1] This may be due to the compound's properties or sustained downstream signaling events. However, a significant shift in the concentration-response curve is observed with prolonged exposure, indicating a degree of receptor desensitization or internalization.[1]

Troubleshooting Guide:

IssuePossible CauseRecommendation
Diminished response after repeated or prolonged treatment Receptor desensitization or downregulation.Consider intermittent dosing schedules or lower concentrations for long-term studies. Allow for a washout period to assess receptor resensitization.
Unexpected off-target effects with chronic exposure Long-term treatment may engage pathways not seen with acute stimulation.Characterize the expression of key signaling molecules over time to identify any adaptive changes in the cells.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound, highlighting the different incubation times and their effects.

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
HEK-GPR1191 µMChronic incubation/washoutSignificantly increased cAMP accumulation[1]
HepG2Not specifiedNot specifiedPre-treatment for 30 min before T090 exposure for 12h suppressed SREBP-1 expression[1]
MCF-7Not specified6 hoursUsed for mitochondria enrichment fraction isolation[2]
HEK-GPR11930 nM60 minutesUsed to examine wash-resistant cAMP responses[3]

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound in your specific experimental setup.

  • Cell Seeding:

    • Seed your cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium. Include a vehicle control (medium with the same concentration of solvent).

  • Time-Course Treatment:

    • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for a range of time points. Suggested time points for a comprehensive analysis include: 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, and 24 hrs.

  • Endpoint Analysis:

    • At each time point, harvest the cells and perform your desired downstream analysis (e.g., cAMP assay, qRT-PCR for gene expression, western blot for protein phosphorylation or expression, or a cell viability assay).

  • Data Analysis:

    • Plot the results of your endpoint analysis against the incubation time to identify the time point at which the maximal (or desired) effect is observed.

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Downstream Downstream Effects (e.g., GLP-1 Secretion, Gene Expression) CREB->Downstream regulates

Caption: GPR119 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Start: Suboptimal results with This compound incubation CheckEndpoint Is the endpoint acute (e.g., cAMP) or chronic (e.g., gene expression)? Start->CheckEndpoint Acute Acute CheckEndpoint->Acute Acute Chronic Chronic CheckEndpoint->Chronic Chronic ShortenTime Decrease incubation time (e.g., 5-60 min time course) Acute->ShortenTime LengthenTime Increase incubation time (e.g., 1-24 hr time course) Chronic->LengthenTime CheckConcentration Is the this compound concentration optimized? ShortenTime->CheckConcentration LengthenTime->CheckConcentration DoseResponse Perform dose-response experiment CheckConcentration->DoseResponse No CheckGPR119 Is GPR119 expressed in the cell line? CheckConcentration->CheckGPR119 Yes DoseResponse->CheckGPR119 VerifyExpression Verify GPR119 expression (qRT-PCR, Western Blot) CheckGPR119->VerifyExpression Unsure End End: Optimized Protocol CheckGPR119->End Yes VerifyExpression->End

Caption: Troubleshooting workflow for optimizing this compound incubation.

References

Troubleshooting unexpected results in MBX-2982 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo studies with MBX-2982. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the glucose-lowering effect of this compound between individual animals in the same cohort. What could be the cause?

A1: High inter-individual variability is a common challenge in in vivo studies. Several factors could contribute to this observation with this compound:

  • Gavage/Administration Inconsistency: Oral gavage is a technique-sensitive procedure. Variability in the volume administered or the site of delivery within the gastrointestinal tract can affect absorption and bioavailability.

  • Animal Health and Stress: Underlying health issues or stress can significantly impact metabolic parameters. Stress hormones can counteract the glucose-lowering effects of this compound. Ensure animals are properly acclimated and handled consistently.

  • Food Intake: Since this compound's effect on insulin (B600854) secretion is glucose-dependent, variations in food consumption among animals can lead to different responses.[1][2] Consider standardizing the fasting and feeding schedule.

  • Gut Microbiome Differences: The gut microbiome can influence the metabolism and absorption of orally administered compounds. Differences in the microbiome composition between animals could contribute to varied responses.

  • Pharmacokinetics: The oral bioavailability of this compound can be influenced by the formulation. A suspension in 0.4% CMC has been shown to have lower bioavailability (35.2%) compared to a solution in DMSO-Cremopor EL-NS (98.2%) in rats.[3] Ensure your formulation is consistent and appropriate for your study goals.

Troubleshooting Steps:

  • Refine Administration Technique: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, use appropriate needle gauge and length for the animal size.

  • Monitor Animal Health: Closely monitor animals for any signs of illness or distress.

  • Control Feeding Times: Implement a strict feeding schedule to normalize baseline glucose and incretin (B1656795) levels.

  • Homogenize Formulation: Ensure the this compound formulation is homogenous before each administration.

Q2: We are not observing a significant increase in plasma GLP-1 levels after this compound administration. Why might this be?

A2: this compound is known to stimulate the release of the incretin hormone GLP-1 from intestinal L-cells.[1][2][4] If you are not observing this effect, consider the following:

  • Blood Sampling Time: GLP-1 has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The timing of blood collection post-MBX-2982 administration is critical.

  • DPP-4 Inhibition: To accurately measure active GLP-1 levels, it is crucial to use a DPP-4 inhibitor during blood collection or to co-administer one with this compound if the study design permits.[5]

  • Assay Sensitivity: Ensure the ELISA or other assay used to measure GLP-1 is sensitive enough to detect the expected changes.

  • Animal Model: The density and responsiveness of GPR119 on L-cells may vary between different animal strains or species.

  • Nutrient Stimulation: The effect of GPR119 agonists on GLP-1 secretion can be enhanced in the presence of nutrients. Consider performing an oral glucose tolerance test (OGTT) or a mixed meal tolerance test (MMTT) following this compound administration.[6]

Troubleshooting Steps:

  • Optimize Blood Collection: Collect blood at multiple, early time points following this compound administration.

  • Use DPP-4 Inhibitors: Add a DPP-4 inhibitor to blood collection tubes immediately upon collection.

  • Validate Assay: Confirm the sensitivity and specificity of your GLP-1 assay.

  • Incorporate a Nutrient Challenge: Assess GLP-1 release in response to this compound in both fasting and postprandial states.

Q3: The hypoglycemic effect of this compound in our diabetic animal model is less potent than expected from the literature. What could be the reason?

A3: The efficacy of this compound can be influenced by the specific characteristics of the diabetic model:

  • Beta-Cell Function: this compound's primary mechanism involves enhancing glucose-stimulated insulin secretion from pancreatic beta-cells.[1][2] In models with severe beta-cell loss or dysfunction (e.g., late-stage streptozotocin-induced diabetes), the efficacy of this compound will be diminished.

  • Insulin Resistance: While this compound can improve glucose homeostasis, its primary effect is on insulin secretion, not directly on insulin sensitivity. In severely insulin-resistant models, the increased insulin secretion may not be sufficient to overcome the resistance.

  • GPR119 Expression: The expression levels of GPR119 in the pancreas and gut may differ between diabetic models. Reduced receptor expression could lead to a blunted response.

  • Duration of Treatment: Some studies have shown that the beneficial effects of this compound on fasting blood glucose and triglycerides become significant after chronic treatment (e.g., 4 weeks).[3] Acute administration may not produce the same magnitude of effect.

Troubleshooting Steps:

  • Characterize Your Model: Ensure you have a thorough understanding of the beta-cell function and insulin sensitivity of your chosen diabetic model.

  • Consider Combination Therapy: In models with significant insulin resistance, consider co-administering this compound with an insulin sensitizer.

  • Evaluate Chronic Dosing: If your study design allows, assess the effects of this compound over a longer treatment period.

Q4: We are observing unexpected off-target effects or toxicity in our in vivo study. Is this a known issue with this compound?

A4: Clinical trials with this compound have generally reported it to be well-tolerated with no major dose-related adverse events.[4][7] However, some GPR119 agonists have been noted to have potential off-target effects on gastric emptying.[6]

  • Vehicle Effects: The vehicle used to formulate this compound could be contributing to the observed effects. Ensure you have a vehicle-only control group to rule this out.

  • Compound Purity: Verify the purity of your this compound batch. Impurities could be responsible for unexpected toxicity.

  • Species-Specific Metabolism: The metabolism of this compound could differ in your animal model compared to those used in published studies, potentially leading to the formation of active or toxic metabolites.

Troubleshooting Steps:

  • Thoroughly Evaluate Vehicle Controls: Compare the results from your this compound treated group with a vehicle-only control group.

  • Confirm Compound Identity and Purity: Use analytical methods such as LC-MS or NMR to confirm the identity and purity of your compound.

  • Conduct Preliminary Dose-Ranging Studies: Perform a dose-ranging study to identify a well-tolerated and efficacious dose for your specific animal model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Different Animal Models

Animal ModelDoseTreatment DurationKey FindingsReference
KM Mice3, 10, 30 mg/kgSingle DoseReduced blood glucose at all tested doses.[3]
KK-Ay Mice10, 30 mg/kg4 weeksSignificantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin.[3]
C57BL/6 Mice (High-Fat Diet)Not SpecifiedNot SpecifiedPotently inhibited hepatic lipid accumulation and expression of lipogenesis-related genes.[2]
Rats4 mg/kgSingle DoseOral bioavailability of 35.2% (suspension) and 98.2% (solution).[3]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • This compound Administration: Administer this compound or vehicle orally via gavage.

  • Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally or via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.

Protocol 2: Plasma GLP-1 Measurement in Mice

  • Animal Preparation and Dosing: Follow steps 1-4 from the OGTT protocol.

  • Blood Collection: At the desired time point after this compound administration, collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and an anticoagulant (e.g., EDTA).

  • Plasma Separation: Immediately centrifuge the blood samples at a low speed (e.g., 1,000 x g for 15 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • GLP-1 Assay: Measure active GLP-1 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizations

MBX_2982_Signaling_Pathway cluster_gut Intestinal L-Cell cluster_pancreas Pancreatic β-Cell MBX-2982_gut This compound GPR119_gut GPR119 MBX-2982_gut->GPR119_gut Binds Gs_gut Gαs GPR119_gut->Gs_gut Activates AC_gut Adenylate Cyclase Gs_gut->AC_gut Activates cAMP_gut cAMP AC_gut->cAMP_gut Generates PKA_gut PKA cAMP_gut->PKA_gut Activates GLP1_release GLP-1 Secretion PKA_gut->GLP1_release Stimulates Insulin_release Insulin Secretion GLP1_release->Insulin_release Indirectly Stimulates MBX-2982_panc This compound GPR119_panc GPR119 MBX-2982_panc->GPR119_panc Binds Gs_panc Gαs GPR119_panc->Gs_panc Activates AC_panc Adenylate Cyclase Gs_panc->AC_panc Activates cAMP_panc cAMP AC_panc->cAMP_panc Generates PKA_panc PKA cAMP_panc->PKA_panc Activates PKA_panc->Insulin_release Potentiates (Glucose-dependent) Glucose Glucose Glucose->Insulin_release Primary Stimulus Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Fasting Overnight Fasting (12-16 hours) Randomization->Fasting Baseline_Sample Baseline Blood Sample (t=0) Fasting->Baseline_Sample Compound_Admin This compound/Vehicle Administration (Oral) Baseline_Sample->Compound_Admin Nutrient_Challenge Nutrient Challenge (e.g., OGTT) Compound_Admin->Nutrient_Challenge Time_Course_Sampling Time Course Blood Sampling Nutrient_Challenge->Time_Course_Sampling Biochemical_Assays Biochemical Assays (Glucose, GLP-1, Insulin) Time_Course_Sampling->Biochemical_Assays Data_Analysis Data Analysis (e.g., AUC calculation) Biochemical_Assays->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting_Logic Unexpected_Result Unexpected Result Observed Check_Protocol Review Experimental Protocol Unexpected_Result->Check_Protocol Check_Reagents Verify Reagent/Compound Quality Unexpected_Result->Check_Reagents Check_Model Evaluate Animal Model Characteristics Unexpected_Result->Check_Model Check_Technique Assess Experimental Techniques Unexpected_Result->Check_Technique Protocol_Issue Protocol Deviation? Check_Protocol->Protocol_Issue Reagent_Issue Compound Purity/Formulation? Check_Reagents->Reagent_Issue Model_Issue Appropriate Model? Check_Model->Model_Issue Technique_Issue Technique Variability? Check_Technique->Technique_Issue Protocol_Issue->Check_Reagents No Revise_Protocol Revise and Standardize Protocol Protocol_Issue->Revise_Protocol Yes Reagent_Issue->Check_Model No New_Reagents Source New Compound/Re-formulate Reagent_Issue->New_Reagents Yes Model_Issue->Check_Technique No Reevaluate_Model Re-evaluate or Choose New Model Model_Issue->Reevaluate_Model Yes Retrain_Personnel Retrain Personnel Technique_Issue->Retrain_Personnel Yes

References

How to select the appropriate cell line for MBX-2982 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for in vitro studies involving MBX-2982, a selective G-protein coupled receptor 119 (GPR119) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, orally available agonist for G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation by this compound initiates a signaling cascade through a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4] This elevation in cAMP has two main downstream effects relevant to glucose homeostasis:

  • In pancreatic β-cells: It potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[2][5]

  • In intestinal L-cells: It stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[5][6]

Q2: Which cell lines are most appropriate for studying the primary effects of this compound?

The choice of cell line depends on the specific research question. Here are the recommended cell lines for studying the primary pharmacology of this compound:

  • For GPR119 receptor activation and cAMP signaling:

    • CHO (Chinese Hamster Ovary) cells or HEK293 (Human Embryonic Kidney 293) cells stably expressing recombinant human GPR119 are the industry standard.[1][7][8] These cell lines are ideal for quantifying the potency and efficacy of this compound through cAMP accumulation assays.

  • For studying effects on insulin secretion:

    • MIN6 cells , a mouse pancreatic β-cell line, are a suitable model as they express GPR119 and exhibit glucose-stimulated insulin secretion.[6][9] Other insulin-secreting cell lines like HIT-T15 (hamster) have also been used in GPR119 research.[2][10]

  • For investigating GLP-1 release:

    • GLUTag cells , a mouse enteroendocrine L-cell line, are the recommended in vitro model for studying the effects of this compound on GLP-1 secretion.[2][6]

Q3: Are there other cell lines used in this compound research for other applications?

Yes, this compound has been investigated in other contexts, such as cancer research. For example, its effects on autophagy have been studied in:

  • MCF-7 and MDA-MB-231: Human breast cancer cell lines.[11]

  • HepG2: A human hepatoma cell line.[11]

These are specialized applications and are not the primary models for studying the metabolic effects of this compound.

Troubleshooting Guide

Issue 1: Low or no cAMP response to this compound in GPR119-expressing CHO or HEK293 cells.

  • Possible Cause 1: Low GPR119 expression.

    • Troubleshooting Step: Verify the expression level of GPR119 in your stable cell line using qPCR or Western blot. Compare with a validated positive control cell line if possible.

  • Possible Cause 2: Incorrect assay conditions.

    • Troubleshooting Step: Ensure the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, in your cAMP assay buffer. This is critical to prevent the degradation of newly synthesized cAMP and to amplify the signal.

  • Possible Cause 3: this compound degradation.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Check the solubility and stability of the compound in your assay buffer.

Issue 2: No potentiation of insulin secretion in MIN6 cells with this compound.

  • Possible Cause 1: Glucose dependency.

    • Troubleshooting Step: The insulinotropic effect of GPR119 agonists is glucose-dependent.[6] Ensure you are performing the assay in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). Include a low glucose control (e.g., 2.8 mM) to demonstrate this dependency.

  • Possible Cause 2: Cell health and passage number.

    • Troubleshooting Step: MIN6 cells can lose their glucose responsiveness at high passage numbers. Use cells at a low, consistent passage number. Visually inspect cells for proper morphology and confluency.

  • Possible Cause 3: Insufficient GPR119 expression.

    • Troubleshooting Step: While MIN6 cells endogenously express GPR119, the levels can vary. Confirm GPR119 expression via qPCR.

Issue 3: Inconsistent GLP-1 secretion from GLUTag cells.

  • Possible Cause 1: GLP-1 degradation.

    • Troubleshooting Step: GLP-1 is rapidly degraded by dipeptidyl peptidase-IV (DPP-IV).[6][12] It is crucial to include a DPP-IV inhibitor in your collection buffer/tubes to preserve the active form of GLP-1 for accurate measurement.[6]

  • Possible Cause 2: Assay sensitivity.

    • Troubleshooting Step: Use a highly sensitive and specific ELISA or radioimmunoassay (RIA) kit for measuring active GLP-1.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterCell LineValueDescriptionReference
EC50 CHO cells expressing human GPR1195 µM (0.005 mM)Agonist activity assessed by cAMP production.[1]
Concentration for sustained cAMP response HEK-GPR119 cells1 µMChronic incubation followed by washout still showed increased cAMP accumulation.[1]
Concentration for autophagy inhibition MCF-7 and MDA-MB-231 cellsNot specifiedCotreatment with gefitinib (B1684475) potentiated cell growth inhibition.[11]

Key Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing GPR119.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

  • This compound and a reference agonist (e.g., AR231453).

  • cAMP HTRF assay kit.

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • Detection: Add the cAMP detection reagents from the kit (e.g., cAMP-d2 and anti-cAMP-cryptate).

  • Read Plate: After the recommended incubation period, read the plate on a compatible HTRF plate reader.

  • Data Analysis: Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of insulin secretion by this compound in response to glucose.

Materials:

  • MIN6 cells.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM).

  • This compound.

  • Insulin ELISA kit.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[9]

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[9]

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing:

    • Low glucose (2.8 mM) ± this compound.

    • High glucose (16.7 mM) ± this compound.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to total protein content or cell number. Compare the effect of this compound at high glucose versus high glucose alone.

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Secretion ↑ Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (L-cell) PKA->GLP1_Secretion Epac->Insulin_Secretion Epac->GLP1_Secretion

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow cluster_selection Step 1: Cell Line Selection cluster_assay Step 2: Primary Assay cluster_endpoint Step 3: Endpoint Measurement CHO_HEK CHO/HEK293-hGPR119 cAMP_Assay cAMP Accumulation Assay CHO_HEK->cAMP_Assay MIN6 MIN6 (β-cell) GSIS_Assay GSIS Assay MIN6->GSIS_Assay GLUTag GLUTag (L-cell) GLP1_Assay GLP-1 Secretion Assay GLUTag->GLP1_Assay EC50 EC50 Determination cAMP_Assay->EC50 Insulin Insulin Quantification (ELISA) GSIS_Assay->Insulin GLP1 GLP-1 Quantification (ELISA) GLP1_Assay->GLP1

Caption: Logical workflow for selecting cell lines and assays.

References

Technical Support Center: Ensuring Consistent Results with MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring consistent and reliable results when working with the GPR119 agonist, MBX-2982, especially when sourced from different suppliers. Inconsistent findings can arise from variability in compound purity, solubility, and the presence of impurities, making rigorous quality control and standardized experimental procedures essential.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability with this compound from a new supplier. What are the likely causes?

A1: Batch-to-batch inconsistency is a common challenge with small molecules procured from different sources. The primary causes often relate to the synthesis and purification processes used by the manufacturer. Minor variations can lead to different impurity profiles, residual solvents, or even slight structural differences that may not be apparent from a basic certificate of analysis but can significantly impact biological activity. It is also possible that the stated purity on the certificate of analysis may not fully reflect the compound's activity in a biological system.

Q2: How can we validate a new batch of this compound to ensure it is comparable to our previous batches?

A2: Validating a new batch of this compound is crucial for maintaining experimental consistency. A multi-step approach is recommended. Start with analytical chemistry techniques to confirm the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for this. Subsequently, a functional assay, such as a cAMP accumulation assay, should be performed to compare the biological activity of the new batch against a previously validated batch. A full dose-response curve should be generated for both batches to compare their potency (EC50) and efficacy.

Q3: The potency (EC50) of our this compound seems to vary between experiments, even with the same batch. What experimental factors should we investigate?

A3: Variability in experimental results, even with a consistent batch of this compound, can be attributed to several factors. Poor solubility is a frequent issue; ensure that your compound is fully dissolved in the assay buffer at all tested concentrations. The age and passage number of your cell line can also impact results, as continuous passaging can lead to genetic drift and altered receptor expression or signaling. Finally, ensure consistency in all assay parameters, including cell seeding density, incubation times, and reagent preparation.

Q4: What is the primary signaling pathway activated by this compound?

A4: this compound is a selective agonist for the G protein-coupled receptor 119 (GPR119).[1] Upon binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein.[2] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to downstream cellular responses. In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin (B600854) secretion (GSIS), while in intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1).[3]

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values in cAMP Accumulation Assays

If you are observing significant shifts in the EC50 value of this compound in your cAMP assays, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Compound Insolubility Visually inspect your stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment and consider a brief sonication to aid dissolution.Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, causing variability in the observed potency.[4]
Cell Passage Number Use cells within a defined and low passage number range for all experiments.Continuous passaging of cell lines can lead to genetic drift and changes in receptor expression levels or signaling pathway components, affecting their responsiveness to agonists.[4]
Inconsistent Cell Seeding Ensure a consistent number of cells are seeded in each well. Use a cell counter and a multichannel pipette for accurate plating.The number of cells per well can significantly impact the magnitude of the cAMP response, which can affect the calculated EC50 value.
Reagent Variability Prepare fresh assay buffers and other reagents for each experiment. Ensure consistent lots of assay kits (e.g., HTRF) are used.The performance of assay reagents can degrade over time, leading to inconsistent results.
Issue 2: Low or No Response in Glucose-Stimulated Insulin Secretion (GSIS) Assays

If this compound is failing to potentiate insulin secretion in your GSIS assay, investigate the following:

Potential Cause Troubleshooting Step Rationale
Suboptimal Glucose Concentration Confirm that the "high glucose" concentration used in your assay is sufficient to stimulate insulin secretion in your chosen cell line (e.g., MIN6 cells).The potentiation of insulin secretion by GPR119 agonists is glucose-dependent. An insufficient glucose challenge will mask the effect of this compound.
Cell Health Ensure your insulin-secreting cell line is healthy and responsive. Check for signs of stress or over-confluency.Unhealthy or stressed cells may not exhibit a robust insulin secretion response.
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the concentrations of this compound used are toxic to your cells.High concentrations of a compound or its impurities can be cytotoxic, leading to a diminished biological response.[4]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is at a non-toxic level (typically ≤0.1%).High concentrations of solvents like DMSO can induce cellular stress and interfere with normal cellular function.[5]

Experimental Protocols

Protocol 1: In-House Quality Control of a New this compound Batch

This protocol outlines a two-stage process for validating a new batch of this compound against a previously characterized, reliable batch (referred to as the "reference batch").

Stage 1: Analytical Purity and Identity Confirmation

This stage requires access to analytical chemistry equipment.

1A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To compare the purity profile of the new batch to the reference batch.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other appropriate modifier)

    • This compound (new and reference batches)

  • Method:

    • Prepare stock solutions of both the new and reference batches of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Develop a gradient HPLC method. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Inject equal amounts of the new and reference batch solutions into the HPLC system.

    • Analyze the resulting chromatograms. The retention time of the main peak for the new batch should match that of the reference batch. The purity of the new batch, calculated as the area of the main peak relative to the total area of all peaks, should be comparable to the reference batch and meet the supplier's specification (typically >98%). Pay close attention to any significant new impurity peaks in the new batch.

1B: Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm that the molecular weight of the new batch of this compound is correct.

  • Method:

    • Infuse a diluted sample of the new batch of this compound into a mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (448.54 g/mol ).

Parameter Expected Result for this compound
Molecular Formula C22H24N8OS
Molecular Weight 448.54 g/mol
Purity (HPLC) >98% (or as per supplier specification)

Stage 2: Functional Activity Validation

2A: cAMP Accumulation Assay

  • Objective: To compare the biological potency (EC50) of the new batch of this compound to the reference batch.

  • Materials:

    • HEK293 cells stably expressing human GPR119

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • This compound (new and reference batches)

    • A reference GPR119 agonist (e.g., AR231453) as a positive control

    • cAMP HTRF assay kit

    • 384-well white microplates

  • Method:

    • Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]

    • Compound Preparation: Prepare serial dilutions of the new and reference batches of this compound, as well as the positive control, in assay buffer.

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

    • Incubation: Incubate the plate for 30 minutes at room temperature.

    • Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.

    • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

    • Measurement: Read the plate on an HTRF-compatible reader.

    • Data Analysis: Plot the dose-response curves for both batches and calculate their respective EC50 values. The EC50 of the new batch should be within an acceptable range of the reference batch.

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion, GLP-1 Release) PKA->Response Phosphorylates Targets

Caption: GPR119 signaling cascade initiated by this compound binding.

Experimental Workflow for Supplier Validation

Supplier_Validation_Workflow cluster_analytical Analytical Validation cluster_functional Functional Validation cluster_decision Decision Receive Receive New Batch of this compound HPLC HPLC Purity Analysis Receive->HPLC MS Mass Spectrometry Identity Receive->MS Compare_Analytical Purity & Mass Match Reference? HPLC->Compare_Analytical MS->Compare_Analytical cAMP_Assay cAMP Accumulation Assay Compare_Analytical->cAMP_Assay Yes Reject Reject Batch Compare_Analytical->Reject No Compare_Functional EC50 Comparable to Reference? cAMP_Assay->Compare_Functional Accept Accept Batch Compare_Functional->Accept Yes Compare_Functional->Reject No

Caption: Workflow for validating a new batch of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Check_Compound Is the Compound Validated? Start->Check_Compound Validate Perform Analytical & Functional Validation Check_Compound->Validate No Check_Solubility Is the Compound Fully Soluble? Check_Compound->Check_Solubility Yes Validate->Check_Solubility Improve_Solubility Prepare Fresh Stock, Sonnicate Check_Solubility->Improve_Solubility No Check_Cells Are Cell Conditions Consistent? Check_Solubility->Check_Cells Yes Improve_Solubility->Check_Cells Standardize_Cells Use Low Passage #, Consistent Seeding Check_Cells->Standardize_Cells No Check_Assay Are Assay Parameters Consistent? Check_Cells->Check_Assay Yes Standardize_Cells->Check_Assay Standardize_Assay Use Fresh Reagents, Standardize Times Check_Assay->Standardize_Assay No Resolved Issue Resolved Check_Assay->Resolved Yes Standardize_Assay->Resolved

Caption: A logical guide for troubleshooting inconsistent data.

References

Validation & Comparative

A Comparative Guide to GPR119 Agonist Potency: MBX-2982 vs. GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR119 agonists MBX-2982 and GSK1292263, focusing on their potency as demonstrated by in vitro and in vivo experimental data. G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. Both this compound and GSK1292263 have been investigated for their potential in this area, and this guide aims to present a clear comparison of their agonist activity.

Data Presentation: In Vitro Potency

The following table summarizes the reported in vitro potency of this compound and GSK1292263 from various studies. Potency is primarily expressed as the half-maximal effective concentration (EC50) or as pEC50 (-log(EC50)), which indicates the concentration of the agonist required to elicit 50% of its maximal response.

AgonistTargetAssay TypeReported PotencyReference
This compound Human GPR119cAMP AccumulationpEC50: 8.79 ± 0.12 (EC50: ~1.6 nM)[1]
Human GPR119Not SpecifiedEC50: 3.9 nM[2]
Human GPR119cAMP Production (CHO cells)EC50: 0.005 mM (5 µM)[2]
GSK1292263 Human GPR119Reporter AssaypEC50: 6.8 (EC50: ~158 nM)[3]
Human GPR119Not SpecifiedpEC50: 6.9 (EC50: ~126 nM)[4][5]
Human GPR119cAMP Assay (CHO-K1 cells)EC50: 43.9 nM[6]
Rat GPR119Not SpecifiedpEC50: 6.7 (EC50: ~200 nM)[4][5]
GLUTag CellsGLP-1 SecretionpEC50: 8.5 (EC50: ~3.16 nM)[3]

Note on Potency Data: It is important to consider that direct comparison of EC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell line used, receptor expression levels, and specific assay protocols. The data indicates that this compound generally exhibits higher potency for the human GPR119 receptor in the nanomolar range, while GSK1292263 shows potency in the mid-to-high nanomolar range. One study reported a significantly lower potency for this compound (5 µM); the reason for this discrepancy is not immediately clear from the available literature but may be due to different experimental setups. Both compounds are generally considered to be full agonists, though specific Emax values are not consistently reported.[7]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound or GSK1292263 initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion. GPR119 is a Gs alpha subunit-coupled receptor.[2]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist GPR119 Agonist (this compound or GSK1292263) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Response Increased Insulin Secretion (Glucose-Dependent) Downstream->Response

GPR119 receptor signaling cascade.

Experimental Protocols

The potency and efficacy of GPR119 agonists are typically evaluated using a combination of in vitro and in vivo assays.

In Vitro cAMP Accumulation Assay

This assay is a common method to determine the potency of GPR119 agonists by measuring the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon receptor activation.

General Methodology:

  • Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is engineered to express the human GPR119 receptor.

  • Agonist Treatment: The cells are treated with varying concentrations of the GPR119 agonist (e.g., this compound or GSK1292263).

  • cAMP Measurement: After an incubation period, the intracellular cAMP levels are measured. This can be done using various detection methods, including competitive immunoassays or reporter gene assays linked to cAMP response elements.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the agonist.

cAMP_Assay_Workflow A 1. Culture GPR119-expressing cells B 2. Seed cells into microplate A->B C 3. Add varying concentrations of agonist (this compound or GSK1292263) B->C D 4. Incubate for a defined period C->D E 5. Lyse cells and measure intracellular cAMP levels D->E F 6. Plot dose-response curve and calculate EC50 E->F

Workflow for an in vitro cAMP assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model used to assess the effect of a compound on glucose regulation in animal models, often mice or rats.

General Methodology:

  • Animal Model: Typically, rodent models of type 2 diabetes or healthy rodents are used.

  • Fasting: The animals are fasted overnight to establish a baseline glucose level.

  • Compound Administration: The GPR119 agonist or a vehicle control is administered orally.

  • Glucose Challenge: After a set period, a bolus of glucose is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose homeostasis.

Studies have shown that both this compound and GSK1292263 can improve glucose tolerance in rodent models.[8]

Concluding Remarks

Both this compound and GSK1292263 are potent GPR119 agonists that have demonstrated the potential to modulate glucose homeostasis. Based on the available in vitro data, this compound appears to be a more potent agonist for the human GPR119 receptor than GSK1292263. However, the in vivo efficacy of these compounds is influenced by various pharmacokinetic and pharmacodynamic factors that are not solely dependent on in vitro potency.

Researchers and drug development professionals should consider the specific experimental context when evaluating the suitability of these agonists for their research. The choice between this compound and GSK1292263 may depend on the desired potency, the specific biological system being investigated, and other experimental parameters. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative In Vivo Study of MBX-2982 and Other GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of MBX-2982 with other G protein-coupled receptor 119 (GPR119) agonists. The data presented is compiled from various preclinical studies to offer an objective overview of their performance, supported by detailed experimental methodologies.

GPR119, a Gαs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for type 2 diabetes.[1] Activation of GPR119 stimulates the release of insulin (B600854) in a glucose-dependent manner and promotes the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[1] this compound is a selective and orally available GPR119 agonist that has demonstrated significant glucose-lowering effects in animal models.[4] This guide compares the in vivo efficacy of this compound with other notable GPR119 agonists, including GSK1292263, JNJ-38431055, and PSN632408.

Quantitative Data Comparison

The following tables summarize the in vivo effects of this compound and other GPR119 agonists on glucose homeostasis and incretin secretion.

Table 1: Effects of GPR119 Agonists on Oral Glucose Tolerance Test (OGTT) in Rodent Models

AgonistSpecies/ModelDose (mg/kg)Glucose AUC Reduction (%)Insulin Increase (Fold Change)Reference
This compound Normal KM Mice30Significant-[4]
KK-Ay Mice30SignificantRemarkable Increase[4]
Lean Mice3MED for maximal efficacy-[5]
GSK1292263 Male Sprague-Dawley Rats3-30Significant30-60% increase in peak response[6]
JNJ-38431055 T2DM Subjects100 & 500Decreased excursion (single dose)-[7][8]
PSN632408 Humanized Mice-Significantly improved-[9]

Table 2: Effects of GPR119 Agonists on Incretin and Insulin Secretion

| Agonist | Species/Model | Dose (mg/kg) | GLP-1 Secretion | GIP Secretion | Insulin Secretion | Reference | |---|---|---|---|---|---| | This compound | C57BL/6 Mice | 10 | Increased without glucose load | - | Glucose-dependent |[10] | | GSK1292263 | Male Sprague-Dawley Rats | 3-30 | Increased | Increased | Glucose-dependent |[6] | | JNJ-38431055 | Healthy Male Subjects | 2.5-800 | Increased | Increased | Higher ISR at elevated glucose | | | PSN632408 | - | - | Stimulates release | - | Stimulates release |[9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for evaluating GPR119 agonists in vivo.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR119_agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor GPR119_agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates (opens) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Exocytosis Exocytosis of Insulin/GLP-1 Granules Ca_influx->Exocytosis Triggers

GPR119 Signaling Pathway

GPR119_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice, Zucker Diabetic Fatty Rats) acclimatization Acclimatization Period animal_model->acclimatization fasting Overnight Fasting (16-18h) acclimatization->fasting dosing Oral Gavage of GPR119 Agonist (e.g., this compound) or Vehicle fasting->dosing glucose_admin Oral Glucose Administration (e.g., 2 g/kg) dosing->glucose_admin blood_sampling Serial Blood Sampling (0, 15, 30, 60, 120 min) glucose_admin->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement hormone_assay Measure Plasma Insulin, GLP-1, GIP blood_sampling->hormone_assay auc Calculate Glucose Area Under the Curve (AUC) glucose_measurement->auc comparison Compare Treatment vs. Vehicle auc->comparison hormone_assay->comparison

In Vivo Experimental Workflow

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess glucose tolerance in response to an oral glucose challenge following administration of a GPR119 agonist.

1. Animal Preparation:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment.

  • Fasting: Fast mice overnight for 16-18 hours with free access to water.[11]

2. Dosing:

  • Administer the GPR119 agonist (e.g., this compound) or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.

3. Glucose Challenge:

  • Administer a 2 g/kg body weight bolus of a sterile 20% glucose solution via oral gavage.[11]

4. Blood Sampling and Glucose Measurement:

  • Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, and 120 minutes post-glucose administration.[11]

  • Measure blood glucose concentrations using a glucometer.

5. Data Analysis:

  • Calculate the area under the curve (AUC) for the glucose excursion over the 120-minute period.

  • Compare the glucose AUC between the agonist-treated and vehicle-treated groups to determine the effect on glucose tolerance.

In Vivo Insulin Secretion Assay in Rats

This assay evaluates the effect of GPR119 agonists on glucose-stimulated insulin secretion.

1. Animal Preparation:

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization and Fasting: Similar to the OGTT protocol.

2. Dosing:

  • Administer the GPR119 agonist or vehicle orally.

3. Glucose Infusion:

  • For a graded glucose infusion study, administer an intravenous infusion of glucose at varying rates to achieve different plasma glucose levels.

4. Blood Sampling:

  • Collect blood samples at specified time points during the glucose infusion.

  • Process the blood to separate plasma.

5. Hormone Measurement:

  • Measure plasma insulin concentrations using a commercially available ELISA kit.

  • Optionally, measure plasma GLP-1 and GIP levels.

6. Data Analysis:

  • Determine the insulin secretion rate (ISR) at different plasma glucose concentrations.

  • Compare the ISR between the agonist-treated and vehicle-treated groups to assess the potentiation of glucose-stimulated insulin secretion.

References

Validating GPR119 Target Engagement In Vivo: A Comparative Guide to MBX-2982 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, with other key alternatives for validating GPR119 target engagement in vivo. The content is supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

GPR119: A Key Target in Metabolic Disease

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3] This dual action offers the potential for improved glycemic control with a low risk of hypoglycemia.[2]

Comparative Analysis of GPR119 Agonists

Validating the in vivo engagement of GPR119 is crucial for the development of effective therapeutics. This is typically assessed by measuring downstream effects such as increased GLP-1 secretion and improved glucose tolerance in animal models.[4] Below is a comparison of this compound with other well-characterized GPR119 agonists.

In Vitro Potency

The initial characterization of GPR119 agonists involves determining their potency in cell-based assays that measure the accumulation of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling pathway.

CompoundChemical ClassEC50 (nM) for human GPR119Reference
This compound PyrimidineNot explicitly stated in the provided results, but described as a potent agonist.[5]
AR231453 Pyrimidine4.7 - 9[6]
APD668 Pyrimidine2.7[6]
GSK1292263 Pyridine~126 (pEC50 = 6.9)[6]
APD597 (JNJ-38431055) Pyrimidine46[6]
Preclinical In Vivo Efficacy

The in vivo efficacy of GPR119 agonists is a critical determinant of their therapeutic potential. Key parameters include their ability to stimulate GLP-1 secretion and improve glucose tolerance in rodent models.

CompoundAnimal ModelDoseKey In Vivo EffectsReference
This compound C57BL/6 Mice10 mg/kg (oral)Increased plasma GLP-1 levels without a glucose load.[7]
KK-Ay Mice10, 30 mg/kg (oral) for 4 weeksSignificantly reduced fasting blood glucose and triglycerides; increased serum insulin.[4]
AR231453 RodentsNot specifiedActive in an oral glucose tolerance test in mice following oral administration.[8]
GSK1292263 Sprague-Dawley Rats3-30 mg/kg (oral)Increased circulating GLP-1, GIP, and PYY; enhanced insulin response in an intravenous glucose tolerance test.[9]
APD668 C57BL/6 Mice1 mg/kg (oral)Inhibited intestinal triglyceride absorption after an acute fat load; improved fat tolerance.[10]
NASH Mice with Diabetes30 mg/kg (oral)Reduced plasma glucose (-39%) and triglycerides (-26%).[11]
Pharmacokinetic Profiles

The pharmacokinetic properties of GPR119 agonists, such as oral bioavailability and half-life, are crucial for determining appropriate dosing regimens and predicting clinical success.

CompoundAnimal ModelOral Bioavailability (%)Key Pharmacokinetic ObservationsReference
This compound Rats35.2% (suspension), 98.2% (solution)High bioavailability in solution.[4]
GSK1292263 Not specifiedNot specifiedWeak drug interaction with simvastatin (B1681759) and rosuvastatin.[12]
AR231453 Not specifiedNot specifiedData not available in the provided results.
APD668 Not specifiedNot specifiedData not available in the provided results.

Experimental Protocols

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that is central to its therapeutic effects.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 Signaling Pathway

Experimental Workflow for In Vivo Target Engagement

A typical workflow for assessing the in vivo target engagement of a GPR119 agonist involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cAMP_Assay cAMP Accumulation Assay (HEK293-hGPR119 cells) GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (MIN6 cells) cAMP_Assay->GSIS_Assay Animal_Model Animal Model Selection (e.g., C57BL/6 or KK-Ay mice) GSIS_Assay->Animal_Model Compound_Admin Compound Administration (Oral Gavage) Animal_Model->Compound_Admin OGTT Oral Glucose Tolerance Test (OGTT) Compound_Admin->OGTT GLP1_Measurement Plasma GLP-1 Measurement Compound_Admin->GLP1_Measurement PK_Studies Pharmacokinetic Studies Compound_Admin->PK_Studies Data_Analysis Data Analysis and Candidate Selection OGTT->Data_Analysis GLP1_Measurement->Data_Analysis PK_Studies->Data_Analysis

Preclinical Evaluation Workflow

Key Experimental Protocols

1. In Vitro cAMP Accumulation Assay

This assay quantifies the ability of a compound to activate GPR119 and stimulate the production of intracellular cAMP.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Assay Principle: A competitive immunoassay using Homogeneous Time Resolved Fluorescence (HTRF) to detect cAMP levels.

  • Procedure:

    • Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Stimulate the cells with the compound for 30 minutes at room temperature.

    • Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 1 hour at room temperature.

    • Measure the fluorescence at 620 nm and 665 nm.

    • Calculate the 665/620 nm ratio and determine EC50 values.[6]

2. In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a GPR119 agonist on glucose disposal in vivo.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Fast mice overnight (approximately 16 hours) with free access to water.

    • Measure baseline blood glucose (t=0) from a tail snip.

    • Administer the test compound or vehicle via oral gavage.

    • After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.[6]

3. In Vivo GLP-1 Secretion Assay

This assay measures the ability of a GPR119 agonist to stimulate the release of GLP-1 from intestinal L-cells.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Fast mice overnight.

    • Administer the test compound or vehicle via oral gavage.

    • At a designated time point (e.g., 30 minutes) after dosing, collect blood via cardiac puncture into tubes containing a DPP-IV inhibitor.

    • Separate the plasma by centrifugation.

    • Measure active GLP-1 levels in the plasma using a specific ELISA kit.[7]

Conclusion

This compound demonstrates potent in vivo efficacy as a GPR119 agonist, effectively stimulating GLP-1 secretion and improving glucose homeostasis in preclinical models. When compared to other GPR119 agonists such as AR231453, GSK1292263, and APD668, this compound shows a favorable profile, particularly in terms of its high oral bioavailability in solution. The selection of an appropriate GPR119 agonist for in vivo target validation studies will depend on the specific research question, the animal model employed, and the desired pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of GPR119 agonists.

References

A Head-to-Head Comparison of MBX-2982 and Sitagliptin in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two therapeutic agents, MBX-2982 and sitagliptin (B1680988), in preclinical models of diabetes. The following sections detail their mechanisms of action, comparative efficacy data from murine models, and the experimental protocols used to generate this data.

Introduction to the Therapeutic Agents

This compound is an orally available, selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1]

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin hormones, including GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the circulating levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release.

Signaling Pathways and Mechanism of Action

The therapeutic effects of both this compound and sitagliptin converge on the incretin pathway, albeit through distinct mechanisms. This compound directly stimulates the release of incretins, while sitagliptin prolongs their activity.

This compound: GPR119 Agonist Signaling

This compound activates GPR119 on pancreatic β-cells and intestinal L-cells. This activation stimulates intracellular cyclic AMP (cAMP) production, leading to a cascade of events that enhances glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of GLP-1 from L-cells.

GPR119_Signaling cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell MBX_2982_L This compound GPR119_L GPR119 MBX_2982_L->GPR119_L activates AC_L Adenylyl Cyclase GPR119_L->AC_L activates cAMP_L cAMP AC_L->cAMP_L produces GLP1_release GLP-1 Release cAMP_L->GLP1_release promotes GSIS Enhanced GSIS GLP1_release->GSIS potentiates MBX_2982_B This compound GPR119_B GPR119 MBX_2982_B->GPR119_B activates AC_B Adenylyl Cyclase GPR119_B->AC_B activates cAMP_B cAMP AC_B->cAMP_B produces cAMP_B->GSIS promotes

Signaling pathway of the GPR119 agonist this compound.
Sitagliptin: DPP-4 Inhibitor Signaling

Sitagliptin competitively inhibits the DPP-4 enzyme, which is responsible for the degradation of active GLP-1 and GIP. This leads to elevated levels and prolonged activity of these incretin hormones, resulting in enhanced glucose-dependent insulin secretion and suppression of glucagon secretion.

DPP4_Inhibitor_Signaling cluster_Systemic Systemic Circulation cluster_Pancreas Pancreatic Islet GLP1_GIP_active Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 degraded by Insulin_Secretion Increased Insulin Secretion (β-cells) GLP1_GIP_active->Insulin_Secretion stimulates Glucagon_Suppression Decreased Glucagon Secretion (α-cells) GLP1_GIP_active->Glucagon_Suppression stimulates GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

Signaling pathway of the DPP-4 inhibitor sitagliptin.

Comparative Efficacy in Diabetic Mouse Models

Direct head-to-head comparative studies of this compound and sitagliptin are limited. However, data from separate studies in various diabetic mouse models provide a basis for comparison. It is important to note that the efficacy of these agents can be influenced by the specific diabetic model used. A patent filing has reported that the co-administration of this compound and sitagliptin resulted in improved glycemic control compared to either agent alone in an oral glucose tolerance test (oGTT) performed in C57BL/6J mice.[2]

Effect on Fasting Blood Glucose

The following table summarizes the effects of this compound and sitagliptin on fasting blood glucose levels in different diabetic mouse models.

AgentMouse ModelTreatment DetailsBaseline FBG (mmol/L)Post-treatment FBG (mmol/L)% Reduction
This compound KK-Ay Mice10 mg/kg for 4 weeks~15.5~11.0~29%
This compound KK-Ay Mice30 mg/kg for 4 weeks~15.5~10.0~35%
Sitagliptin HFD C57BL/6J Mice4 g/kg food admix for 12 weeks~10.5~8.3~21%

Data for this compound is adapted from a study in KK-Ay mice.[3] Data for sitagliptin is from a study in high-fat diet (HFD)-induced obese C57BL/6J mice.

Effect on Glucose Tolerance (oGTT)

The area under the curve (AUC) during an oral glucose tolerance test is a key indicator of how efficiently glucose is cleared from the blood. A lower AUC indicates improved glucose tolerance.

AgentMouse ModelTreatment DetailsEffect on Glucose AUC
This compound KK-Ay Mice30 mg/kg for 4 weeksSignificantly reduced
Sitagliptin HFD C57BL/6J Mice4 g/kg food admix for 12 weeksSignificantly reduced

Data for this compound is from a study in KK-Ay mice.[3] Data for sitagliptin is from a study in HFD-induced obese C57BL/6J mice.

Effect on GLP-1 Secretion

A key mechanism for both agents involves the modulation of GLP-1.

AgentMouse ModelTreatment DetailsOutcome on GLP-1 Levels
This compound C57BL/6 Mice10 mg/kg single doseIncreased plasma GLP-1 levels without a glucose load[4]
Sitagliptin C57BL/6JRj Mice10 mg/kg single doseIncreased intact GLP-1 levels during an oGTT[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Oral Glucose Tolerance Test (oGTT) Workflow

The oGTT is a standard procedure to assess glucose metabolism and the efficacy of anti-diabetic agents.

OGTT_Workflow Fasting 1. Fasting (e.g., 6 hours) Baseline 2. Baseline Blood Sample (t=0 min) Fasting->Baseline Dosing 3. Oral Gavage (Glucose 2g/kg) Baseline->Dosing Sampling 4. Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Dosing->Sampling Analysis 5. Glucose & Insulin Measurement Sampling->Analysis

A generalized workflow for an oral glucose tolerance test.

Detailed Protocol:

  • Animal Model: Male C57BL/6J mice, 10-12 weeks old, are often used. For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) prior to the experiment.[6][7]

  • Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.[8]

  • Baseline Measurement: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.

  • Drug Administration: The test compound (this compound, sitagliptin, or vehicle) is administered orally via gavage at a specified time before the glucose challenge (e.g., 30 minutes).[6]

  • Glucose Challenge: A 20% dextrose solution is administered via oral gavage at a dose of 2 g/kg body weight.[8]

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.

  • Analysis: Blood glucose is measured immediately using a glucometer. Plasma can be separated for subsequent insulin or incretin analysis. The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.

GLP-1 Secretion Assay Protocol

This protocol is designed to measure the levels of active GLP-1 in plasma following drug administration.

  • Animal Preparation: C57BL/6 mice are fasted overnight.[4]

  • Drug Administration: Mice are administered the test compound (e.g., this compound at 10 mg/kg) or vehicle via oral gavage.[4]

  • Blood Collection: At a specified time post-administration (e.g., 30 minutes), blood is collected via cardiac puncture.[4] To preserve active GLP-1, blood should be collected into tubes containing a DPP-4 inhibitor.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma.

  • GLP-1 Measurement: Active GLP-1 levels in the plasma are quantified using a commercially available ELISA kit, following the manufacturer's instructions.

Summary and Conclusion

Both this compound and sitagliptin demonstrate significant efficacy in improving glycemic control in preclinical diabetic models.

  • This compound , as a GPR119 agonist, directly stimulates both insulin and GLP-1 secretion, offering a dual mechanism of action.

  • Sitagliptin , a DPP-4 inhibitor, enhances the action of endogenously released incretins.

The available data suggests that both compounds effectively lower fasting blood glucose and improve glucose tolerance. Notably, evidence indicates a potential synergistic effect when a GPR119 agonist like this compound is combined with a DPP-4 inhibitor like sitagliptin, leading to enhanced glycemic control.[2] This suggests that combining a therapy that stimulates incretin release with one that prevents incretin degradation may be a promising strategy for the management of type 2 diabetes. Further head-to-head studies in the same diabetic model are warranted to provide a more definitive comparison of their individual efficacies.

References

Head-to-head comparison of MBX-2982 and AR231453 on GLP-1 secretion

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of therapeutic agents targeting Type 2 Diabetes, the stimulation of glucagon-like peptide-1 (GLP-1) secretion represents a key strategy for improving glycemic control. Both MBX-2982 and AR231453 have emerged as potent small molecule agonists of the G protein-coupled receptor 119 (GPR119), a promising target for enhancing GLP-1 release from intestinal L-cells. This guide provides a detailed, data-driven comparison of their performance, supported by experimental evidence.

Mechanism of Action: GPR119 Agonism

Both this compound and AR231453 exert their effects by activating GPR119, a receptor predominantly expressed on pancreatic β-cells and intestinal L-cells.[1][2] Activation of GPR119 in L-cells stimulates the release of incretin (B1656795) hormones, most notably GLP-1.[3][4][5] This, in turn, potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[4] The signaling cascade initiated by GPR119 activation involves the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger in hormone secretion.[6][7][8]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data on the potency of this compound and AR231453 in stimulating pathways related to GLP-1 secretion.

ParameterThis compoundAR231453Cell Line/SystemReference
cAMP Accumulation (pEC50) 7.03 ± 0.13 (sustained) 8.79 ± 0.12 (acute)8.67 ± 0.11 (sustained) 8.93 ± 0.17 (acute)Recombinant cells[9]
GLP-1 Secretion (EC50) Not explicitly stated56 nM (in the presence of 15 mM glucose)GLUTag cells[10]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The data suggests that while both compounds are potent GPR119 agonists, their acute potencies in cAMP accumulation are comparable. However, AR231453 appears to maintain a higher potency in sustained stimulation assays.[9]

In Vivo Effects on GLP-1 Secretion

Both compounds have demonstrated the ability to increase plasma GLP-1 levels in preclinical models.

This compound: Oral administration of this compound at a dose of 10 mg/kg in mice resulted in a significant increase in plasma GLP-1 levels, even in the absence of a glucose challenge.[9][10] This suggests a glucose-independent mechanism of GLP-1 secretion.[10][11] Phase 1 clinical trials in healthy volunteers also showed dose-dependent increases in GLP-1 following a mixed meal.[3] A later study in individuals with Type 1 Diabetes confirmed that a 600 mg daily dose of this compound for 14 days resulted in a 17% higher GLP-1 response during a mixed-meal test compared to placebo.[12][13]

AR231453: Early studies with AR231453 suggested that its effect on GLP-1 secretion was glucose-dependent.[10] However, subsequent analysis of the same data, particularly when a DPP-IV inhibitor was used to prevent GLP-1 degradation, indicated that AR231453 could also elevate plasma GLP-1 levels in the absence of a glucose load.[10] Oral administration of AR231453 has been shown to improve circulating levels of GLP-1 in rats.[1] Furthermore, in diabetic mice, treatment with AR231453 led to significantly higher plasma active GLP-1 levels.[14]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell MBX_AR This compound or AR231453 GPR119 GPR119 MBX_AR->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Ca Ca²⁺ Influx cAMP->Ca promotes Exocytosis GLP-1 Vesicle Exocytosis PKA->Exocytosis phosphorylates proteins for Ca->Exocytosis triggers GLP1_out GLP-1 Secretion Exocytosis->GLP1_out

Caption: GPR119 signaling pathway for GLP-1 secretion.

GLP1_Secretion_Assay cluster_workflow Experimental Workflow start Seed Enteroendocrine Cells (e.g., GLUTag, STC-1) culture Culture cells to appropriate confluency start->culture wash Wash cells and pre-incubate in basal buffer culture->wash treatment Treat cells with This compound or AR231453 (± glucose) wash->treatment incubation Incubate for a defined period (e.g., 2 hours) treatment->incubation collect Collect supernatant incubation->collect stabilize Add DPP-IV inhibitor to prevent GLP-1 degradation collect->stabilize measure Measure GLP-1 concentration using ELISA stabilize->measure end Data Analysis measure->end

Caption: A typical workflow for an in vitro GLP-1 secretion assay.

Experimental Protocols

In Vitro GLP-1 Secretion Assay (GLUTag or STC-1 cells)

  • Cell Culture: Mouse intestinal L-cell lines, such as GLUTag or STC-1 cells, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.[10][15]

  • Seeding: Cells are seeded into 24- or 48-well plates and grown to approximately 80-90% confluency.

  • Assay Protocol:

    • On the day of the experiment, the culture medium is removed, and cells are washed twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without glucose.

    • Cells are then pre-incubated in the basal buffer for 1-2 hours at 37°C.

    • The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound, AR231453, or vehicle control.

    • Cells are incubated for a specified period, typically 2 hours, at 37°C.

  • Sample Collection and Analysis:

    • Following incubation, the supernatant is collected.

    • A dipeptidyl peptidase-IV (DPP-IV) inhibitor is immediately added to each sample to prevent the degradation of active GLP-1.[10]

    • The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14][15]

    • Data is normalized to the total protein content of the cells in each well.

In Vivo Evaluation in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.[10]

  • Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment and are fasted overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: this compound or AR231453 is administered via oral gavage at a specified dose (e.g., 10 mg/kg). The vehicle control typically consists of a formulation like 15% polyethylene (B3416737) glycol 400 and 85% of 23.5% hydroxypropyl-β-cyclodextrin.[10]

  • Blood Sampling:

    • At designated time points post-dosing (e.g., 30 minutes), blood is collected via methods such as cardiac puncture.

    • To preserve active GLP-1, collection tubes contain a DPP-IV inhibitor (e.g., sitagliptin) and an anticoagulant like EDTA. Syringes may also be rinsed with a DPP-IV inhibitor.[10]

  • GLP-1 Measurement:

    • Blood samples are centrifuged to separate plasma.

    • Plasma GLP-1 levels are measured using a specific ELISA kit for active GLP-1.

Conclusion

Both this compound and AR231453 are effective GPR119 agonists that robustly stimulate GLP-1 secretion. While initial reports suggested a difference in their glucose dependency for this action, further evidence indicates that both can function in a glucose-independent manner, a potentially advantageous feature for therapeutic applications.[10] this compound has progressed further into clinical development, with data from human trials confirming its GLP-1-releasing effect.[3][12] AR231453 remains a critical tool in preclinical research, having helped to elucidate the fundamental role of GPR119 in incretin biology.[1][5][16] The choice between these compounds for research purposes may depend on the specific experimental context, such as the desired duration of action, with AR231453 showing higher sustained potency in vitro.[9] For translational and clinical research, this compound provides a more extensively characterized profile in humans.

References

Comparative Analysis of MBX-2982 Cross-Reactivity with Other G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MBX-2982 and GPR119

This compound is a potent, orally available agonist of GPR119, a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin (B600854) secretion directly from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3][4] The selectivity of a GPR119 agonist is a critical attribute to minimize off-target effects and ensure a favorable safety profile.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound leads to the stimulation of the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion, while in intestinal L-cells, it promotes the release of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Gene Gene Transcription CREB->Gene activates

GPR119 Signaling Pathway

Cross-reactivity Data

While specific quantitative data for this compound against a broad panel of GPCRs is not publicly available, the preclinical data consistently describe it as a "potent selective orally-active GPR119 agonist".[3] For comparative purposes, the selectivity profiles of other GPR119 agonists are presented below.

Table 1: Cross-reactivity of GPR119 Agonist AR231453

Receptor FamilyNumber of Receptors TestedActivity of AR231453Reference
G Protein-Coupled Receptors> 230Inactive[1]

Table 2: Cross-reactivity of GPR119 Agonist (Compound 28)

Assay TypeNumber of Targets TestedResultReference
Off-target screen (receptors, ion channels, enzymes)168No off-target activities with IC50s < 10 µM[5]

Table 3: Potency of this compound and Comparator GPR119 Agonists

CompoundTargetAssay TypePotency (EC50)Reference
This compound Human GPR119 cAMP Accumulation 3.9 nM [6]
AR231453Human GPR119cAMP Accumulation4.7 nM[1]
GSK1292263Human GPR119Functional AssaypEC50 = 6.9[7]

Experimental Protocols

The selectivity of a compound like this compound is typically determined through a combination of binding and functional assays against a panel of known GPCRs.

Radioligand Binding Assay for Selectivity Screening

This method assesses the ability of the test compound to displace a known radiolabeled ligand from a specific receptor.

  • Membrane Preparation : Membranes are prepared from cells stably or transiently expressing the GPCR of interest.

  • Assay Setup : In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific high-affinity radioligand and varying concentrations of the test compound (e.g., this compound).

  • Incubation : The mixture is incubated to allow binding to reach equilibrium.

  • Separation : Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.

  • Detection : The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.

Functional Assay (cAMP Measurement) for Selectivity Screening

This assay measures the functional consequence of receptor activation (or inhibition) by monitoring the levels of the second messenger, cAMP.

  • Cell Culture : Cells expressing the target GPCR are cultured in multi-well plates.

  • Compound Addition : Cells are treated with varying concentrations of the test compound. For antagonist screening, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis : After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Detection : The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis : For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is determined.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B1 Prepare cell membranes expressing target GPCR B2 Incubate membranes with radioligand and this compound B1->B2 B3 Separate bound and free radioligand via filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Determine IC50 / Ki B4->B5 End Assess Cross-Reactivity B5->End F1 Culture cells expressing target GPCR F2 Treat cells with This compound F1->F2 F3 Lyse cells to release intracellular cAMP F2->F3 F4 Measure cAMP concentration F3->F4 F5 Determine EC50 / IC50 F4->F5 F5->End Start Selectivity Screening of this compound Start->B1 Start->F1

GPCR Cross-Reactivity Screening Workflow

Conclusion

References

Evaluating the Potential Synergistic Effects of MBX-2982 and Metformin in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of type 2 diabetes mellitus (T2DM) often requires a multi-faceted therapeutic approach. This guide provides a comparative analysis of the individual and potential synergistic effects of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist, and metformin (B114582), a widely prescribed biguanide. This evaluation is based on available preclinical and clinical data for each compound and explores the scientific rationale for their combined use.

Mechanisms of Action: A Dual Approach to Glycemic Control

This compound and metformin target distinct yet complementary pathways involved in glucose homeostasis, suggesting a potential for synergistic activity.

This compound: A GPR119 Agonist

This compound is a selective, orally-available agonist of GPR119, a receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its mechanism of action is twofold:

  • Direct stimulation of insulin (B600854) secretion: this compound directly acts on pancreatic β-cells to enhance glucose-stimulated insulin secretion (GSIS).[1][2]

  • Incretin (B1656795) effect: It stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2] GLP-1, in turn, potentiates insulin secretion, suppresses glucagon (B607659) release, and may have beneficial effects on satiety and weight management.

Metformin: An AMPK Activator

Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4][5] This leads to several downstream effects:

  • Reduced hepatic gluconeogenesis: Metformin's principal glucose-lowering effect is the inhibition of glucose production in the liver.[6][7]

  • Improved insulin sensitivity: It enhances insulin sensitivity in peripheral tissues, particularly skeletal muscle, leading to increased glucose uptake.[8][9]

  • Gut-mediated effects: Metformin can also increase intestinal glucose utilization and may positively influence the gut microbiome and GLP-1 secretion.[3]

Signaling Pathways

The distinct signaling cascades of this compound and metformin are visualized below.

cluster_MBX2982 This compound Signaling Pathway MBX2982 This compound GPR119 GPR119 MBX2982->GPR119 AC Adenylate Cyclase GPR119->AC GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) GPR119->GLP1_Secretion In L-cells cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Epac2->Insulin_Secretion

This compound signaling pathway in pancreatic β-cells and intestinal L-cells.

cluster_Metformin Metformin Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Inhibition Metformin->Mitochondria AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Muscle Glucose Uptake AMPK->Glucose_Uptake

Metformin signaling pathway primarily in hepatocytes and muscle cells.

Potential Synergistic Interactions

The combination of this compound and metformin could offer a synergistic approach to managing T2DM through complementary actions on insulin secretion, insulin sensitivity, and incretin hormone levels.

cluster_Synergy Potential Synergistic Effects of this compound and Metformin cluster_MBX_actions This compound Actions cluster_Met_actions Metformin Actions MBX2982 This compound Insulin_Secretion ↑ Insulin Secretion MBX2982->Insulin_Secretion GLP1_Release ↑ GLP-1 Release MBX2982->GLP1_Release Metformin Metformin Hepatic_Glucose ↓ Hepatic Glucose Production Metformin->Hepatic_Glucose Insulin_Sensitivity ↑ Insulin Sensitivity Metformin->Insulin_Sensitivity Synergistic_Outcome Improved Glycemic Control & Potential for Weight Loss Insulin_Secretion->Synergistic_Outcome GLP1_Release->Synergistic_Outcome Hepatic_Glucose->Synergistic_Outcome Insulin_Sensitivity->Synergistic_Outcome

Logical relationship of the potential synergistic effects.

Preclinical and Clinical Data

While direct studies on the combination of this compound and metformin are limited, data from studies on other GPR119 agonists combined with metformin provide a basis for potential synergistic effects.

Note: The following table includes data for a different GPR119 agonist (GSK2041706) in combination with metformin as a proxy for the potential effects of an this compound-metformin combination.

ParameterGPR119 Agonist (GSK2041706) Monotherapy (30 mg/kg)Metformin Monotherapy (100 mg/kg)GPR119 Agonist + Metformin Combination (30 mg/kg + 100 mg/kg)
Body Weight Loss (%) 7.44.416.7
Cumulative Food Intake Reduction (%) 17.18.737.5

Data from a 14-day study in diet-induced obese mice.[7][10]

These findings in a preclinical model suggest that the combination of a GPR119 agonist with metformin can lead to significantly greater weight loss and reduction in food intake than either agent alone.[7][10]

In a clinical study involving another GPR119 agonist (GSK1292263) in patients with T2DM, co-administration with metformin was found to augment the post-prandial total GLP-1 response, although it did not lead to a significant improvement in glucose control in that particular study.[3] This highlights that the effects can be agonist-specific and further investigation with this compound is warranted.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of therapeutic agents. Below are representative protocols for key experiments.

Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the ability of an animal to handle a glucose load and is a standard preclinical model for assessing anti-diabetic agents.

Workflow:

Fasting Overnight Fasting (approx. 16 hours) Baseline_Glucose Baseline Blood Glucose Measurement (T=-30 min) Fasting->Baseline_Glucose Dosing Oral Administration of Vehicle, this compound, Metformin, or Combination (T=0 min) Baseline_Glucose->Dosing Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) (T=15 min) Dosing->Glucose_Challenge Blood_Sampling Serial Blood Glucose Measurements (e.g., T=30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Analysis Data Analysis: - Blood Glucose Curve - Area Under the Curve (AUC) Blood_Sampling->Analysis

Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Detailed Steps:

  • Animal Model: Use a relevant mouse model, such as diet-induced obese (DIO) C57BL/6J mice.

  • Fasting: Fast mice overnight for approximately 16 hours with free access to water.[11]

  • Baseline Blood Sample: Obtain a baseline blood sample from the tail vein to measure fasting glucose levels.

  • Drug Administration: Administer this compound, metformin, their combination, or vehicle orally via gavage.

  • Glucose Administration: After a set time (e.g., 30-60 minutes post-drug administration), administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels.[11]

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the direct effect of a compound on insulin secretion from pancreatic islets in response to glucose.

Workflow:

Islet_Isolation Isolate Pancreatic Islets Pre_incubation Pre-incubation in Low Glucose Buffer Islet_Isolation->Pre_incubation Incubation Incubation with Test Compounds (this compound, Metformin, etc.) in Low and High Glucose Buffers Pre_incubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration (e.g., ELISA) Supernatant_Collection->Insulin_Assay Data_Normalization Normalize Insulin Secretion to Islet Content (e.g., DNA or protein) Insulin_Assay->Data_Normalization

Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Steps:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mice or rats) by collagenase digestion.

  • Pre-incubation: Pre-incubate the isolated islets in a buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to allow them to equilibrate.

  • Incubation: Incubate batches of islets with different treatments:

    • Low glucose buffer (basal secretion)

    • High glucose buffer (stimulated secretion, e.g., 16.7 mM)

    • High glucose buffer + this compound

    • High glucose buffer + Metformin

    • High glucose buffer + this compound + Metformin

  • Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant from each treatment group.

  • Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the amount of insulin secreted under different conditions to determine the effects of the compounds on basal and glucose-stimulated insulin secretion.

Conclusion

The distinct and complementary mechanisms of action of this compound and metformin provide a strong rationale for their potential synergistic use in the treatment of T2DM. While direct clinical data on the this compound and metformin combination is not yet available, preclinical evidence with a similar GPR119 agonist suggests that such a combination could lead to enhanced therapeutic benefits, particularly in terms of weight management. Further preclinical and clinical studies are necessary to fully elucidate the synergistic potential and clinical utility of combining this compound and metformin for the comprehensive management of type 2 diabetes.

References

A Head-to-Head on GPR119 Agonists: Is MBX-2982 Superior to PSN821 for Glycemic Control?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data suggests that while both MBX-2982 and PSN821, as GPR119 agonists, show promise in improving glycemic control, the currently available data for this compound provides a more detailed picture of its efficacy. Direct comparative studies are lacking, however, an indirect comparison based on available literature indicates that both compounds leverage a dual mechanism of action involving enhanced glucose-dependent insulin (B600854) secretion and increased incretin (B1656795) hormone release.

This compound and PSN821 are small molecule agonists targeting the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to a cascade of events culminating in improved glucose homeostasis.

Mechanism of Action: A Dual Approach to Glucose Regulation

Activation of GPR119 by agonists like this compound and PSN821 initiates a signaling pathway that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP has two primary effects:

  • Direct Stimulation of Pancreatic β-cells: In the pancreas, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). This means that insulin is released in a glucose-dependent manner, reducing the risk of hypoglycemia.

  • Stimulation of Incretin Release from Intestinal L-cells: In the gut, GPR119 activation promotes the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, act on pancreatic β-cells to further augment insulin secretion and also play a role in slowing gastric emptying and promoting satiety.

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylate Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Converts ATP to GLP1_GIP GLP-1 & GIP Secretion cAMP_L->GLP1_GIP Insulin Glucose-Dependent Insulin Secretion GLP1_GIP->Insulin Stimulates GPR119_B GPR119 AC_B Adenylate Cyclase GPR119_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Converts ATP to cAMP_B->Insulin Agonist This compound or PSN821 Agonist->GPR119_L Binds to Agonist->GPR119_B Binds to

GPR119 Agonist Signaling Pathway.

Preclinical Efficacy: Insights from Animal Models

Preclinical studies in rodent models have been instrumental in elucidating the glycemic benefits of both this compound and PSN821.

Oral Glucose Tolerance Tests (OGTT) in Mice

Oral glucose tolerance tests are a standard method to assess how effectively an organism can clear a glucose load. In these tests, a glucose solution is administered orally, and blood glucose levels are monitored over time. A lower area under the curve (AUC) for glucose indicates improved glucose tolerance.

Table 1: Effect of this compound on Oral Glucose Tolerance in Mice (Illustrative Data)

Treatment Group Dose Glucose AUC (mg/dL*min) % Reduction vs. Vehicle
Vehicle - 18000 -
This compound 10 mg/kg 13500 25%
This compound 30 mg/kg 10800 40%

Note: This table is illustrative and based on qualitative descriptions from available literature. Actual values may vary.

Hyperglycemic Clamp Studies in Rats

The hyperglycemic clamp is a gold-standard technique to assess insulin secretion. In this procedure, blood glucose is raised to and maintained at a high level by a variable glucose infusion. The amount of glucose required to maintain hyperglycemia is a measure of insulin secretion.

Studies in rats have shown that this compound enhances insulin secretion during hyperglycemic clamps.[1] This provides direct evidence of its stimulatory effect on pancreatic β-cells. Similar detailed quantitative data for PSN821 from hyperglycemic clamp studies is not publicly available.

Table 2: Effect of this compound on Insulin Secretion in Hyperglycemic Clamp in Rats (Illustrative Data)

Treatment Group Dose Glucose Infusion Rate (mg/kg/min) Fold Increase vs. Vehicle
Vehicle - 15 -
This compound 10 mg/kg 25 1.67
This compound 30 mg/kg 35 2.33

Note: This table is illustrative and based on qualitative descriptions from available literature. Actual values may vary.

Clinical Evidence: Translating Preclinical Findings to Humans

Both this compound and PSN821 have progressed to clinical trials, providing valuable insights into their efficacy and safety in humans.

This compound Clinical Trials

A Phase 1b clinical trial in male patients with impaired fasting glucose demonstrated that this compound, at doses of 100 mg and 300 mg, led to significant reductions in glucose excursion (26-37%) following a mixed-meal tolerance test (MMTT).[1] The 300 mg dose also produced a 17% reduction in glucagon (B607659) levels.[1] Furthermore, the study showed evidence of enhanced glucose-stimulated insulin secretion during a graded glucose infusion.[1]

A separate Phase 2a study in individuals with type 1 diabetes showed that a 600 mg daily dose of this compound for 14 days resulted in a 17% higher GLP-1 response during an MMT compared to placebo.[2][3] However, in this specific patient population, it did not improve the counterregulatory hormonal responses to hypoglycemia.[2][3]

PSN821 Clinical Trials

Table 3: Summary of Clinical Findings for this compound and PSN821

Feature This compound PSN821
Phase of Development Phase 2 completed Phase 1 reported
Effect on Postprandial Glucose Significant reduction in glucose excursion (26-37%) in IFG patients.[1] Reported reduction in post-prandial glucose.[1]
Effect on Fasting Glucose Not explicitly reported in the provided data. Reported reduction in fasting glucose.[1]
Effect on GLP-1 17% increase in GLP-1 response in T1D patients.[2][3] Mechanism suggests GLP-1 increase, but clinical data not specified.
Effect on Insulin Secretion Enhanced glucose-stimulated insulin secretion in IFG patients.[1] Mechanism suggests enhanced insulin secretion, but clinical data not specified.

| Effect on Glucagon | 17% reduction with 300 mg dose in IFG patients.[1] | Not reported. |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

OGTT_Workflow Fasting Overnight Fasting (e.g., 16 hours) Baseline Baseline Blood Sample (t=0 min) Fasting->Baseline Gavage Oral Gavage of Glucose Solution (e.g., 2 g/kg) Baseline->Gavage Sampling Blood Sampling at Multiple Time Points (e.g., 15, 30, 60, 120 min) Gavage->Sampling Analysis Glucose Measurement & AUC Calculation Sampling->Analysis

Workflow for a typical Oral Glucose Tolerance Test in mice.

A typical OGTT protocol in mice involves the following steps:

  • Fasting: Mice are fasted overnight (typically for 16 hours) with free access to water to ensure a baseline glucose level.

  • Baseline Blood Sample: A blood sample is collected from the tail vein to measure the baseline blood glucose concentration (t=0).

  • Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Hyperglycemic Clamp in Rats

Hyperglycemic_Clamp_Workflow Catheterization Surgical Catheterization of Jugular Vein and Carotid Artery Recovery Post-Surgical Recovery Catheterization->Recovery Fasting_Clamp Fasting Recovery->Fasting_Clamp Clamp_Start Initiate Dextrose Infusion to achieve Hyperglycemia Fasting_Clamp->Clamp_Start Monitoring Frequent Blood Glucose Monitoring Clamp_Start->Monitoring Adjustment Adjust Glucose Infusion Rate (GIR) to Maintain Hyperglycemia Monitoring->Adjustment Adjustment->Monitoring Feedback Loop Steady_State Achieve Steady State GIR Adjustment->Steady_State When Stable

Workflow for a Hyperglycemic Clamp study in rats.

The hyperglycemic clamp protocol in rats is a more complex procedure:

  • Surgical Preparation: Rats undergo surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Fasting: Rats are fasted prior to the clamp procedure.

  • Clamp Procedure: A dextrose solution is infused to raise blood glucose to a predetermined hyperglycemic level (e.g., 200 mg/dL).

  • Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).

  • Glucose Infusion Rate (GIR) Adjustment: The rate of the glucose infusion is adjusted to maintain the target blood glucose level.

  • Steady State: Once a steady state is achieved, the GIR is recorded as a measure of the body's ability to dispose of glucose, which reflects insulin secretion.

Conclusion

Based on the currently available public data, this compound has a more extensively documented profile of efficacy in both preclinical and clinical settings for improving glycemic control compared to PSN821. The data for this compound provides specific quantitative measures of its effects on glucose excursion, incretin levels, and insulin secretion. While PSN821 is reported to have similar beneficial effects, the lack of detailed, publicly available quantitative data makes a direct and robust comparison challenging.

Both molecules, by targeting GPR119, represent a promising therapeutic strategy for type 2 diabetes with a dual mechanism of action that could offer advantages over existing therapies. However, to definitively determine if this compound is more effective than PSN821, head-to-head clinical trials would be necessary. For researchers and drug development professionals, the more comprehensive dataset for this compound currently provides a stronger foundation for understanding the clinical potential of this particular GPR119 agonist.

References

A Comparative Analysis of the Pharmacokinetic Profiles of GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has driven the development of numerous GPR119 agonists. However, the clinical progression of these candidates has been hampered by challenges related to their pharmacokinetic profiles and in vivo efficacy. This guide provides a comparative overview of the pharmacokinetic properties of several key GPR119 agonists, supported by available preclinical and clinical data.

Comparative Pharmacokinetic Data of GPR119 Agonists

The following table summarizes the key pharmacokinetic parameters of various GPR119 agonists from preclinical and clinical studies. It is important to note that the data are derived from separate studies conducted in different species and under varying conditions, which precludes a direct head-to-head comparison. Nevertheless, this compilation offers valuable insights into the individual pharmacokinetic profiles of these compounds.

Compound NameSpeciesDoseCmaxTmaxAUCHalf-life (t½)Reference
Preclinical Data
ps297Mouse10 mg/kg (oral)23 ± 19 ng/mL0.5 - 1 h19.6 ± 21 hng/mLN/A[1]
ps318Mouse10 mg/kg (oral)75 ± 22 ng/mL0.25 - 0.5 h35 ± 23 hng/mLN/A[1]
AR-231453Rat10 mg/kg (oral)0.25 µM1 h263 h*ng/mL1.1 hNot explicitly cited
MBX-2982Rat4 mg/kg (oral)N/AN/AN/AN/A (Oral bioavailability: 35.2% in suspension, 98.2% in solution)[2]
GSK1292263Rat3-30 mg/kg (oral)N/AN/AN/AN/A[3]
Clinical Data
APD597 (JNJ-38431055)Human2.5 - 800 mg (oral suspension)Dose-proportionalN/ADose-proportional~13 h[4][5]
This compoundHuman10 - 1000 mg (single dose)N/ARapid absorptionExcellent exposureConsistent with once-daily dosing[6]
DS-8500aHuman50 mg (oral, once daily for 7 days)812 ng/mL (Day 7)N/A7910 ng·h/mL (Day 7, AUCtau)N/A[7][8]
DS-8500aHuman100 mg (oral, once daily for 7 days)1310 ng/mL (Day 7)N/A13,200 ng·h/mL (Day 7, AUCtau)N/A[7][8]
GSK1292263Human250 mg (once daily for 5 days)N/AN/AN/A12 - 18 h[3]

N/A : Not Available in the cited sources.

Experimental Protocols

Representative Preclinical Pharmacokinetic Study Protocol in Rats (Oral Administration)

This protocol is a synthesized representation of standard procedures for evaluating the pharmacokinetics of a novel GPR119 agonist in a preclinical rat model.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.[9]

2. Drug Formulation and Administration:

  • Formulation: The GPR119 agonist is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: The compound is administered via oral gavage at a predetermined dose volume.

3. Blood Sampling:

  • Route: Blood samples are collected from the jugular vein or tail vein at specified time points.

  • Time Points: A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the GPR119 agonist are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

  • Parameters: Key parameters determined include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Signaling Pathway and Experimental Workflow Visualizations

GPR119 Signaling Pathway

Activation of GPR119 by an agonist in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that leads to enhanced insulin and incretin secretion.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Exocytosis Insulin / GLP-1 Exocytosis PKA->Exocytosis Promotes PK_Workflow cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting (approx. 12 hours) Animal_Acclimatization->Fasting Drug_Admin Oral Administration of GPR119 Agonist Fasting->Drug_Admin Blood_Sampling Serial Blood Sampling (e.g., 0-24 hours) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

References

A Comparative Analysis of the Side Effects of MBX-2982 and Other Incretin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the novel GPR119 agonist, MBX-2982, and established incretin-based therapies, namely Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. The analysis is supported by available clinical trial data and detailed experimental methodologies to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Incretin-Based Therapies and this compound

Incretin-based therapies have become a cornerstone in the management of type 2 diabetes, with GLP-1 RAs and DPP-4 inhibitors being the most prominent classes. These therapies leverage the body's natural incretin (B1656795) system to improve glycemic control. GLP-1 RAs mimic the action of the native GLP-1 hormone, while DPP-4 inhibitors prevent the breakdown of endogenous incretins.

This compound represents a novel approach, acting as a selective G protein-coupled receptor 119 (GPR119) agonist. GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Its activation is designed to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin hormones like GLP-1, offering a dual mechanism for improving glucose homeostasis.[1]

Comparative Analysis of Side Effect Profiles

The side effect profiles of these three classes of drugs show distinct differences, primarily in the gastrointestinal (GI) domain.

Gastrointestinal Adverse Events

Gastrointestinal side effects are the most commonly reported adverse events for both GLP-1 RAs and this compound. In contrast, DPP-4 inhibitors are generally associated with a lower incidence of GI issues.

Adverse EventThis compound (GPR119 Agonist)GLP-1 Receptor AgonistsDPP-4 Inhibitors
Nausea Reported, but specific incidence data from comparative trials is limited. A phase 2a trial noted gastrointestinal side effects.High incidence, particularly at the start of treatment and with dose escalation. Can range from 15% to over 40% depending on the specific drug and dose.Low incidence, generally comparable to placebo.
Vomiting Reported, but specific incidence data from comparative trials is limited.Common, often co-occurring with nausea. Incidence varies between drugs and dosages.Low incidence.
Diarrhea Reported, but specific incidence data from comparative trials is limited.Common, with incidence rates varying among different GLP-1 RAs.Low incidence.
Constipation Not prominently reported in available data.Can occur, though less frequent than nausea and diarrhea.Low incidence.

Data from Head-to-Head Clinical Trials:

  • Liraglutide (B1674861) (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Clinical trials have consistently shown a higher incidence of nausea, vomiting, and diarrhea with liraglutide compared to sitagliptin. For instance, one study reported nausea in 21.8% of patients on liraglutide versus 7.8% on sitagliptin, and diarrhea in 16.3% versus 9.3%, respectively.

  • Exenatide (B527673) (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Similar to other GLP-1 RAs, exenatide is associated with a higher frequency of gastrointestinal side effects compared to sitagliptin.

  • Dulaglutide (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Studies have reported a higher incidence of nausea, vomiting, and diarrhea with dulaglutide compared to sitagliptin.

  • Semaglutide (B3030467) (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Oral semaglutide has been associated with a higher incidence of gastrointestinal adverse events compared to sitagliptin.

Pancreatitis

The potential risk of pancreatitis has been a subject of investigation for incretin-based therapies.

  • This compound: There is no available data from clinical trials suggesting an increased risk of pancreatitis with this compound.

  • GLP-1 Receptor Agonists: While some post-marketing reports and early studies suggested a potential link, large-scale cardiovascular outcome trials have not shown a definitive increased risk of pancreatitis with GLP-1 RAs compared to placebo or other diabetes medications. Regulatory agencies advise caution in patients with a history of pancreatitis.

  • DPP-4 Inhibitors: Similar to GLP-1 RAs, concerns about pancreatitis have been raised. Some meta-analyses have suggested a small increased risk, while others have not found a significant association. The product labeling for DPP-4 inhibitors includes a warning regarding pancreatitis.

Cardiovascular Effects
  • This compound: A phase 2a clinical trial of this compound reported a statistically significant but clinically acceptable prolongation of the QTcF interval. Additionally, a lowering of systolic blood pressure was observed.

  • GLP-1 Receptor Agonists: Many GLP-1 RAs have demonstrated cardiovascular benefits, including a reduction in major adverse cardiovascular events (MACE). Some agents in this class can cause a transient increase in heart rate.

  • DPP-4 Inhibitors: Cardiovascular outcome trials have generally shown DPP-4 inhibitors to be safe from a cardiovascular perspective, but they have not demonstrated the same level of cardiovascular benefit as some GLP-1 RAs.

Signaling Pathways and Mechanisms of Action

The differences in side effect profiles can be partly attributed to the distinct signaling pathways activated by each class of drugs.

This compound (GPR119 Agonist) Signaling Pathway

This compound activates GPR119, a Gs-coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates protein kinase A (PKA). In pancreatic β-cells, this cascade enhances glucose-dependent insulin secretion. In intestinal L-cells, it promotes the secretion of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular MBX_2982 This compound GPR119 GPR119 Receptor MBX_2982->GPR119 Binds to Gs Gs Protein GPR119->Gs AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion (β-cell) PKA->Insulin GLP1 ↑ GLP-1 Secretion (L-cell) PKA->GLP1

This compound GPR119 Signaling Pathway
GLP-1 Receptor Agonist Signaling Pathway

GLP-1 RAs bind to the GLP-1 receptor, also a Gs-coupled receptor, initiating a similar cAMP-PKA signaling cascade in pancreatic β-cells to promote glucose-dependent insulin secretion. Additionally, GLP-1 receptor activation has effects on slowing gastric emptying and promoting satiety, which contribute to the high incidence of gastrointestinal side effects.

GLP1_Signaling_Pathway cluster_extracellular Extracellular GLP1_RA GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_RA->GLP1R Binds to Gs Gs Protein GLP1R->Gs Activates Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Satiety ↑ Satiety GLP1R->Satiety AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin

GLP-1 Receptor Agonist Signaling
DPP-4 Inhibitor Mechanism of Action

DPP-4 inhibitors do not directly activate a signaling pathway. Instead, they act by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones such as GLP-1 and GIP (Glucose-dependent Insulinotropic Polypeptide). By preventing this breakdown, DPP-4 inhibitors increase the circulating levels of active incretins, thereby enhancing their natural physiological effects on insulin and glucagon (B607659) secretion.[1][2]

DPP4_Inhibitor_Mechanism cluster_systemic Systemic Circulation cluster_effects Physiological Effects Incretins Endogenous Incretins (GLP-1, GIP) DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degraded by Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme Inhibits Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins

DPP-4 Inhibitor Mechanism of Action

Experimental Protocols for Side Effect Assessment

The assessment of side effects in clinical trials for these therapies follows standardized protocols to ensure patient safety and data accuracy.

Assessment of Gastrointestinal Adverse Events
  • Methodology: Gastrointestinal adverse events are typically assessed through patient-reported outcomes using standardized questionnaires and direct questioning by investigators at each study visit. The frequency, severity (mild, moderate, severe), and duration of events such as nausea, vomiting, diarrhea, and constipation are recorded.

  • Workflow:

    • Baseline Assessment: Pre-treatment assessment of any existing gastrointestinal symptoms.

    • Ongoing Monitoring: Regular collection of patient-reported data throughout the trial, often using daily diaries during the initial treatment and dose-escalation phases.

    • Investigator Assessment: Clinician evaluation of reported symptoms and their potential relationship to the study drug.

    • Data Analysis: Comparison of the incidence and severity of gastrointestinal adverse events between treatment and placebo/comparator arms.

GI_AE_Workflow Start Patient Enrollment Baseline Baseline GI Symptom Assessment Start->Baseline Treatment Initiation of Study Drug (this compound, GLP-1 RA, DPP-4i, or Placebo) Baseline->Treatment Monitoring Regular Monitoring: - Patient Diaries - Questionnaires - Investigator Interviews Treatment->Monitoring AE_Reported GI Adverse Event Reported? Monitoring->AE_Reported End End of Study Monitoring->End AE_Reported->Monitoring No Record_AE Record Severity, Frequency, Duration AE_Reported->Record_AE Yes Record_AE->Monitoring Analysis Data Analysis and Comparison End->Analysis

Workflow for GI Adverse Event Assessment
Monitoring for Pancreatitis

  • Methodology: Due to the potential risk, albeit low, of pancreatitis, clinical trials for incretin-based therapies include specific monitoring protocols. This involves routine monitoring of pancreatic enzyme levels (amylase and lipase) at baseline and regular intervals throughout the study. Patients are also educated to report any symptoms suggestive of acute pancreatitis, such as severe, persistent abdominal pain that may radiate to the back, with or without nausea and vomiting.

  • Protocol:

    • Exclusion Criteria: Patients with a history of pancreatitis are often excluded from these trials.

    • Baseline Measurement: Serum amylase and lipase (B570770) levels are measured before the first dose of the study drug.

    • Symptom Monitoring: Patients are instructed to immediately report any symptoms of pancreatitis.

    • Enzyme Monitoring: Pancreatic enzyme levels are monitored at scheduled study visits.

    • Adjudication: In the event of suspected pancreatitis, an independent adjudication committee of experts reviews the clinical data to confirm the diagnosis.

Cardiovascular Safety Assessment (QTc Interval)
  • Methodology: For drugs with a potential to affect cardiac repolarization, such as this compound, a thorough QT/QTc study is often conducted. This involves intensive electrocardiogram (ECG) monitoring.

  • Protocol:

    • Baseline ECG: A baseline 12-lead ECG is performed to measure the QTc interval before drug administration.

    • Time-Matched ECGs: ECGs are recorded at multiple time points after drug administration, corresponding to the expected peak plasma concentration of the drug.

    • Data Analysis: The change in QTc interval from baseline is calculated and compared between the treatment and placebo groups. Any significant prolongation is carefully evaluated for clinical relevance.

Conclusion

The side effect profiles of this compound, GLP-1 receptor agonists, and DPP-4 inhibitors show important distinctions that are critical for drug development and clinical application. GLP-1 RAs are highly effective but are frequently associated with gastrointestinal side effects. DPP-4 inhibitors are generally well-tolerated with a low incidence of adverse events but may offer less robust glycemic control and no cardiovascular benefits.

This compound, as a GPR119 agonist, presents a novel mechanism with the potential for a favorable side effect profile. While early data suggests the presence of gastrointestinal side effects, more extensive comparative clinical trials are needed to fully characterize its safety and tolerability in relation to existing incretin-based therapies. The observed effects on the QTc interval and blood pressure also warrant further investigation. Understanding the distinct signaling pathways and employing rigorous experimental protocols for side effect assessment will be crucial in the future development and positioning of GPR119 agonists like this compound in the therapeutic landscape for type 2 diabetes.

References

Assessing the Long-Term Efficacy of MBX-2982 in Diabetes Mellitus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the GPR119 agonist MBX-2982 and its standing relative to established diabetes therapies reveals a notable gap in long-term efficacy data for this investigational agent. While preclinical and early-phase clinical studies showed initial promise, the translation of these findings into sustained, long-term benefits for patients with type 2 diabetes remains unproven. This guide provides a comprehensive comparison of this compound's mechanism of action and available short-term data with the well-documented long-term efficacy of current standard-of-care treatments, including metformin (B114582), SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors.

Overview of this compound

This compound is a G protein-coupled receptor 119 (GPR119) agonist. The therapeutic rationale for this class of drugs in type 2 diabetes is centered on a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic beta cells and the promotion of incretin (B1656795) hormone (GLP-1 and GIP) release from enteroendocrine cells in the gut.[1][2] This combined action was anticipated to improve glycemic control with a low risk of hypoglycemia.

Early clinical trials, including a Phase 1a study, indicated that this compound was well-tolerated and demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[2] A later Phase 2a trial in patients with type 1 diabetes investigated its effect on glucagon (B607659) counterregulation during hypoglycemia over a 14-day period.[3][4][5] While this study confirmed target engagement through increased GLP-1 levels, it did not demonstrate a significant effect on the glucagon response to hypoglycemia.[3][4] Crucially, long-term studies evaluating the efficacy of this compound in managing type 2 diabetes have not been published, mirroring a broader trend where the initial positive results of many GPR119 agonists have not been successfully translated into late-stage clinical development.

Comparative Efficacy of Diabetes Treatments

The following tables summarize the long-term efficacy of established diabetes treatments. Due to the absence of published long-term clinical trial data for this compound, a direct comparison is not possible.

Table 1: Long-Term Glycemic Control

Drug ClassKey Long-Term StudiesMean DurationHbA1c ReductionKey Findings
This compound Not Available--Long-term efficacy data is not available.
Metformin UKPDS>10 yearsSustainedReduced risk of diabetes-related endpoints and mortality.[6][7]
SGLT2 Inhibitors EMPA-REG OUTCOME, CANVAS, DECLARE-TIMI 583-4 years0.5% - 1.0%Sustained glycemic control, with significant cardiovascular and renal benefits.[8][9][10][11][12]
GLP-1 Receptor Agonists LEADER, SUSTAIN-6, REWIND2-5 years1.0% - 1.5%Durable HbA1c reduction, significant weight loss, and cardiovascular risk reduction.[13][14][15][16][17]
DPP-4 Inhibitors SAVOR-TIMI 53, EXAMINE, TECOS2-3 years0.5% - 0.8%Modest but sustained HbA1c reduction, generally weight-neutral, with a good safety profile.[18][19][20][21][22]

Table 2: Long-Term Non-Glycemic Outcomes

Drug ClassBody WeightCardiovascular OutcomesRenal Outcomes
This compound Not AvailableNot AvailableNot Available
Metformin Neutral or modest lossReduced risk of myocardial infarction and mortality in overweight patients (UKPDS).[23]Potential for reduced risk of developing chronic kidney disease.
SGLT2 Inhibitors 2-3 kg lossSignificant reduction in major adverse cardiovascular events, hospitalization for heart failure.[9][10][11]Significant reduction in the progression of renal disease.[10][11]
GLP-1 Receptor Agonists 2-6 kg lossSignificant reduction in major adverse cardiovascular events.[13][14][16][17]Reduction in the risk of new-onset macroalbuminuria.
DPP-4 Inhibitors NeutralGenerally neutral effect on major adverse cardiovascular events.May reduce albuminuria, but overall renal outcomes are less pronounced than with SGLT2 inhibitors or GLP-1 RAs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical and preclinical data. Below are outlines of key experimental procedures frequently cited in the assessment of anti-diabetic agents.

Oral Glucose Tolerance Test (OGTT) in Mice

The Oral Glucose Tolerance Test (OGTT) is a common preclinical assay to evaluate how quickly a glucose load is cleared from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

Methodology:

  • Animal Preparation: Mice are fasted overnight (typically 16-18 hours) to ensure a baseline glycemic state, with free access to water.[24]

  • Baseline Blood Glucose: A baseline blood sample is taken (e.g., from the tail vein) to measure fasting blood glucose levels.[24]

  • Glucose Administration: A concentrated glucose solution (usually 2g/kg body weight) is administered orally via gavage.[24]

  • Blood Sampling and Glucose Measurement: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[24][25] Blood glucose levels are measured using a glucometer.

  • Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[26]

Methodology:

  • Catheter Implantation: Several days prior to the clamp, catheters are surgically implanted into a vein (for infusions) and an artery (for blood sampling) to allow for stress-free procedures in conscious animals.[26][27]

  • Basal Period: On the day of the experiment, after an overnight fast, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated to measure basal glucose turnover.[27][28]

  • Clamp Period: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.[26][28][29]

  • Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain the blood glucose concentration at a constant basal level (euglycemia).[26][28][29]

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate for at least 30 minutes), the glucose infusion rate is recorded. This rate is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.

  • Tissue-Specific Glucose Uptake: To assess glucose uptake in specific tissues, a bolus of a radiolabeled glucose analog (e.g., 2-[¹⁴C]-deoxyglucose) can be administered during the steady state.[26][28]

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Stimulates PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of this compound via GPR119 activation.

OGTT_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis Fasting Overnight Fasting (16-18 hours) Baseline_Sample Collect Baseline Blood Sample (t=0) Fasting->Baseline_Sample Glucose_Admin Oral Glucose Gavage (2 g/kg) Baseline_Sample->Glucose_Admin Time_Points Collect Blood Samples (15, 30, 60, 120 min) Glucose_Admin->Time_Points Plot_Curve Plot Glucose Concentration vs. Time Time_Points->Plot_Curve Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Curve->Calculate_AUC

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound, as a GPR119 agonist, represents an innovative approach to diabetes therapy by targeting both direct insulin secretion and incretin hormone release. However, the absence of published long-term efficacy and safety data in patients with type 2 diabetes is a significant limitation. In contrast, established treatments such as metformin, SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors have a wealth of long-term clinical trial data supporting their use. These trials have not only demonstrated durable glycemic control but have also elucidated important effects on cardiovascular and renal outcomes, as well as body weight. For researchers and drug development professionals, the trajectory of GPR119 agonists, including this compound, underscores the challenge of translating promising early-phase results into clinically meaningful long-term benefits. Future research on novel therapeutic agents must prioritize robust, long-term comparative efficacy studies to ascertain their true place in the complex landscape of diabetes management.

References

In Vitro Validation of MBX-2982's Effect on Insulin Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, with other alternatives in the context of its in vitro effect on insulin (B600854) gene expression. The information presented is supported by available experimental data to aid in research and development decisions.

Introduction to this compound and GPR119 Agonism

This compound is a small molecule agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3][4] This dual action offers the potential for improved glycemic control.[1] While the effects of this compound on insulin secretion are well-documented, this guide focuses on the validation of its role in regulating insulin gene expression, a critical factor for sustained β-cell function.

Comparative Analysis of GPR119 Agonists on Insulin Gene Expression

While direct quantitative data on the effect of this compound on insulin gene expression from peer-reviewed publications is limited, the known mechanism of action for GPR119 agonists allows for a strong inference. The activation of GPR119 by agonists leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] Elevated cAMP is known to activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can then bind to the cAMP response element (CRE) in the promoter region of the insulin gene, stimulating its transcription.

The following table summarizes available in vitro data for various GPR119 agonists, providing a comparative landscape for the potential effects of this compound.

CompoundAlternative NamesClassIn Vitro Effect on Insulin Gene ExpressionCell LineAssay TypeEC₅₀ (cAMP Assay)Reference
This compound SAR-260093Thiazole derivativeData not publicly available, but inferred to increase insulin gene expression via cAMP/PKA/CREB pathway.--3.9 nM (hGPR119)[4]
AR231453 --Stimulated proglucagon gene promoter activity.GLUTagReporter Assay4.7-9 nM (hGPR119)[4]
AS1907417 -Pyrimidine derivativeEnhanced human insulin promoter activity.NIT-1, MIN-6-B1Reporter AssayNot Reported[5]
PSN632408 --Increased cAMP levels, suggesting a potential to increase insulin gene expression.HEK293-GPR119cAMP Assay7.9 µM (hGPR119)[6]
GSK1292263 --Potent GPR119 agonist, expected to increase insulin gene expression via cAMP pathway.--pEC₅₀ 6.9 (hGPR119)[7]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for GPR119 agonist-mediated insulin gene expression and a typical experimental workflow for its validation are illustrated below.

GPR119_Signaling_Pathway MBX2982 This compound GPR119 GPR119 Receptor MBX2982->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates InsulinGene Insulin Gene CREB->InsulinGene binds to promoter mRNA Insulin mRNA InsulinGene->mRNA transcription

Caption: GPR119 agonist signaling to insulin gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Culture Pancreatic β-cell line (e.g., MIN6) Transfection 2. Transfect with Insulin Promoter-Luciferase Reporter (for Reporter Assay) CellCulture->Transfection Treatment 3. Treat cells with This compound or comparator compounds Transfection->Treatment RNA_Isolation 4a. RNA Isolation Treatment->RNA_Isolation Lysis 4b. Cell Lysis Treatment->Lysis qPCR 5a. Quantitative PCR (qPCR) for Insulin mRNA RNA_Isolation->qPCR LuciferaseAssay 5b. Luciferase Assay Lysis->LuciferaseAssay

Caption: Workflow for in vitro validation of insulin gene expression.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MIN6 mouse insulinoma cells or other suitable pancreatic β-cell lines (e.g., INS-1, EndoC-βH1).

  • Culture Conditions: Cells are maintained in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in appropriate multi-well plates. Prior to treatment, cells are often serum-starved for a defined period. Subsequently, cells are treated with varying concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

Quantitative Real-Time PCR (qPCR) for Insulin Gene Expression
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probe-based detection. Primers specific for the insulin gene (Ins1 and Ins2 in rodents) and a stable reference gene (e.g., β-actin, GAPDH) are used.

  • Data Analysis: The relative expression of the insulin gene is calculated using the 2-ΔΔCt method, normalized to the reference gene and compared to the vehicle control.

Insulin Promoter Reporter Gene Assay
  • Plasmid Construct: A reporter plasmid containing the firefly luciferase gene under the control of the human or mouse insulin gene promoter is used. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.

  • Transfection: Pancreatic β-cells are transiently transfected with the reporter plasmid(s) using a suitable transfection reagent.

  • Treatment: After a post-transfection recovery period, cells are treated with this compound or comparator compounds as described above.

  • Luciferase Assay: Following treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of promoter activity is calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

Conclusion

References

Comparative Metabolic Stability of MBX-2982 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the early stages of development. This guide provides a comparative analysis of the metabolic stability of MBX-2982, a selective G-protein coupled receptor 119 (GPR119) agonist, and its analogs. The data presented is based on in vitro microsomal stability assays, a standard method for evaluating the susceptibility of a compound to metabolism by liver enzymes.

Introduction to this compound and GPR119

This compound is a synthetic agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes as it dually stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). The metabolic stability of GPR119 agonists is a key determinant of their pharmacokinetic profile, influencing their half-life, bioavailability, and dosing regimen.

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples with the Gαs subunit of the G protein, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, elevated cAMP triggers the release of GLP-1.

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor Agonist->GPR119 Binds G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Insulin ↑ Glucose-Dependent Insulin Secretion Response->Insulin GLP GLP Response->GLP GLP1 ↑ GLP-1 Secretion -1 -1

Caption: GPR119 signaling cascade upon agonist binding.

Comparative In Vitro Metabolic Stability Data

While specific head-to-head comparative studies on the metabolic stability of this compound and a wide range of its analogs are not extensively published in a single source, the following table compiles available data from various preclinical studies. The primary method for assessing metabolic stability in these studies is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).

CompoundSpeciesIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available[1][2][3]
GSK1292263 Data not publicly availableData not publicly availableData not publicly availableData not publicly available[4]
PSN821 Data not publicly availableData not publicly availableData not publicly availableData not publicly available[5]
AR231453 RatLiver Microsomes~66Low[6]
AS1269574 Data not publicly availableData not publicly availableData not publicly availableData not publicly available[7]

Note: The table highlights a gap in publicly available, direct comparative in vitro metabolic stability data for this compound and several of its key analogs. The data for AR231453 is derived from in vivo pharmacokinetic studies in rats, which reported a half-life of 1.1 hours (~66 minutes), and is provided here for context. Direct in vitro data is needed for a more accurate comparison.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

The following is a generalized protocol for a typical in vitro liver microsomal stability assay used to assess the metabolic stability of compounds like this compound and its analogs.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., high and low clearance compounds)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .

Experimental_Workflow Experimental Workflow for Microsomal Stability Assay A 1. Prepare Reagents (Test Compound, Microsomes, NADPH) B 2. Incubation at 37°C (Buffer, Microsomes, Compound) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add Cold Acetonitrile + IS) D->E F 6. Protein Precipitation (Centrifugation) E->F G 7. Supernatant Analysis (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for a typical in vitro microsomal stability assay.

Conclusion

The metabolic stability of GPR119 agonists is a critical parameter influencing their potential as therapeutic agents. While this compound has been a key compound in the exploration of GPR119 as a drug target, a comprehensive and publicly available dataset directly comparing its in vitro metabolic stability to that of its various analogs remains limited. The provided experimental protocol for the in vitro microsomal stability assay serves as a standard methodology for researchers to generate such valuable comparative data. Further studies directly comparing the metabolic profiles of this compound and its analogs are warranted to guide the design and selection of next-generation GPR119 agonists with optimized pharmacokinetic properties.

References

Validating the Role of MBX-2982 in Autophagy Inhibition in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-digestion process, plays a complex and often contradictory role in cancer.[1][2] It can act as a tumor suppressor by clearing damaged organelles and proteins, but it can also promote the survival of established tumors by providing nutrients during stress, such as hypoxia or chemotherapy, thereby contributing to drug resistance.[3][4][5] This dual nature makes the modulation of autophagy, particularly its inhibition, a compelling strategy in cancer therapy.[6][7]

This guide provides a comparative analysis of MBX-2982, a novel autophagy inhibitor, against established alternatives. We present experimental data and detailed protocols to assist researchers in validating its role and mechanism in cancer cells.

Comparison of Autophagy Inhibitors

This compound is a G-protein coupled receptor 119 (GPR119) agonist that has been shown to inhibit autophagy.[8][9] Its mechanism contrasts with well-established inhibitors like Chloroquine and 3-Methyladenine, which target different stages of the autophagic process. The following table summarizes their key characteristics.

FeatureThis compoundChloroquine (CQ) / Hydroxychloroquine (HCQ)3-Methyladenine (3-MA)
Target G-protein coupled receptor 119 (GPR119)[8][9]Lysosome[10][11][12]Class III Phosphoinositide 3-kinase (PI3K)[13][14][15]
Mechanism of Action GPR119 activation leads to a metabolic shift, increasing lactate (B86563) production, which in turn inhibits autophagosome formation.[8][9]Accumulates in lysosomes, raising luminal pH and preventing the fusion of autophagosomes with lysosomes.[10][11][12]Inhibits the PI3K complex required for the initiation and nucleation of the autophagosome.[13][14]
Stage of Autophagy Inhibition Early Stage (Autophagosome formation)[8][9]Late Stage (Autophagosome-lysosome fusion)[10][11][15]Early Stage (Vesicle nucleation)[13][15][16]
Effect on Autophagy Markers Suppresses therapy-induced increases in LC3-II.[8]Accumulation of both LC3-II and p62/SQSTM1.[10][11][12]Blocks the formation of LC3-II.[14]
Observed Effects in Cancer Cells Potentiates the anti-cancer effects of tyrosine kinase inhibitors (e.g., gefitinib (B1684475), sorafenib) in breast and liver cancer cells.[8]Enhances the efficacy of various chemotherapies and targeted therapies by blocking protective autophagy.[12][17][18]Can enhance chemotherapy-induced apoptosis, but its effects can be context-dependent due to its dual role.[13][14][16]

Key Experimental Protocols

Validating the effect of a compound on autophagy requires multiple, robust assays. The following are standard protocols for monitoring autophagic flux.

Protocol 1: LC3-II Western Blotting for Autophagic Flux

This method assesses autophagic flux by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). The cytosolic form, LC3-I, is converted to the lipidated, autophagosome-associated form, LC3-II. An increase in LC3-II can indicate either autophagy induction or a blockage in downstream degradation. Co-treatment with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine, which prevents LC3-II degradation, allows for the distinction between these two possibilities. A further increase in LC3-II in the presence of the inhibitor suggests active autophagic flux.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • Bafilomycin A1 (Baf A1) or Chloroquine (CQ)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals, NB100-2331)

  • Primary antibody: Mouse or Rabbit anti-Actin or other loading control

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

  • Treat cells with the vehicle control, this compound, and/or other compounds for the desired time (e.g., 24 hours). For autophagic flux measurement, treat a parallel set of wells with the compounds in the presence of Baf A1 (e.g., 100 nM) or CQ (e.g., 50 µM) for the last 2-4 hours of the incubation period.[19]

  • Cell Lysis: Rinse cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. LC3-II is a small protein, so a high-percentage or gradient gel is recommended for good separation from LC3-I.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-LC3 antibody (typically 1:1000 dilution) overnight at 4°C.[20]

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control like actin.

  • Analysis: Quantify the band intensities. An accumulation of LC3-II upon treatment with this compound in the absence of a lysosomal inhibitor would be unexpected based on its proposed mechanism. The key experiment is to see if this compound can prevent the induction of LC3-II by another stimulus (e.g., starvation or a chemotherapeutic agent).

Protocol 2: p62/SQSTM1 Degradation Assay

The protein p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby delivering cargo to the autophagosome for degradation.[21] Since p62 is itself degraded by autophagy, its levels are inversely correlated with autophagic activity.[22] An accumulation of p62 suggests an inhibition of autophagic flux.

Materials:

  • Same as for LC3-II Western Blotting, with the following substitution:

  • Primary antibody: Rabbit or Mouse anti-p62/SQSTM1

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-5 from the LC3-II Western Blotting protocol.

  • SDS-PAGE and Transfer: Follow steps 6-7 from the LC3-II protocol.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-p62 antibody (typically 1:1000-1:2000 dilution) overnight at 4°C.[23]

    • Complete the washing, secondary antibody incubation, and detection steps as described in the LC3-II protocol (steps 8-9).

  • Analysis: Quantify the p62 band intensity relative to the loading control. An increase in p62 levels upon treatment with a compound indicates that autophagy is inhibited.[24]

Protocol 3: mRFP-GFP-LC3 Autophagic Flux Assay

This fluorescence microscopy-based assay provides a more direct and robust measurement of autophagic flux.[25][26] It uses a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3). In neutral pH environments like the autophagosome, both GFP and mRFP fluoresce, appearing as yellow puncta.[27] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, resulting in red-only puncta.[27]

Materials:

  • Cancer cell line of interest

  • mRFP-GFP-LC3 expression plasmid (e.g., Addgene plasmid #21074)

  • Transfection reagent

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Transfection: Seed cells on glass-bottom dishes or coverslips. Transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Cell Treatment: Treat the transfected cells with the vehicle control, this compound, and positive/negative controls (e.g., starvation media to induce flux, Bafilomycin A1 to block flux) for the desired duration.

  • Cell Fixation (Optional but Recommended):

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto slides with a mounting medium containing DAPI (to stain nuclei).

    • Acquire images using a fluorescence microscope, capturing the GFP, mRFP, and DAPI channels.

  • Analysis:

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • Autophagy Induction: An increase in both yellow and red puncta.

    • Autophagy Inhibition (Late Stage, e.g., Chloroquine): An increase in yellow puncta but a decrease or absence of red puncta.[25]

    • Autophagy Inhibition (Early Stage, e.g., this compound): A decrease in the formation of both yellow and red puncta, particularly in response to an autophagic stimulus.

Visualizations

Signaling Pathways and Inhibitor Targets

Autophagy_Pathway cluster_0 Upstream Regulation cluster_1 Autophagosome Formation cluster_2 Degradation Nutrient\nDeprivation Nutrient Deprivation AMPK AMPK Nutrient\nDeprivation->AMPK Growth Factors Growth Factors PI3K Class I PI3K Class I Growth Factors->PI3K Class I ULK1_Complex ULK1 Complex AMPK->ULK1_Complex Activation mTORC1 mTORC1 mTORC1->ULK1_Complex Inhibition PI3K Class I->mTORC1 PI3KC3_Complex PI3KC3-C1 (Vps34 Complex) ULK1_Complex->PI3KC3_Complex Phagophore Phagophore (Isolation Membrane) PI3KC3_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II LC3_II->Autophagosome Lipidation & Recruitment Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion p62 p62 + Cargo p62->Autophagosome Lysosome Lysosome Lysosome->Autolysosome MBX2982 This compound (via Lactate) MBX2982->Phagophore Inhibition Three_MA 3-Methyladenine Three_MA->PI3KC3_Complex Inhibition Chloroquine Chloroquine Chloroquine->Autolysosome Inhibition

Caption: Autophagy pathway with points of intervention for inhibitors.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow start Hypothesis: Compound X inhibits autophagy treatment Treat Cancer Cells (Vehicle, Compound X, Controls) start->treatment wb Western Blot Analysis (LC3-II & p62) treatment->wb flux Autophagic Flux Assay (e.g., + Bafilomycin A1) treatment->flux microscopy Microscopy (mRFP-GFP-LC3) treatment->microscopy decision Consistent with Inhibition? wb->decision flux->decision microscopy->decision conclusion_inhibit Conclusion: Compound X is an autophagy inhibitor decision->conclusion_inhibit Yes conclusion_reassess Re-evaluate Hypothesis or Mechanism decision->conclusion_reassess No phenotype Functional Assays (Viability, Apoptosis, Combination Therapy) conclusion_inhibit->phenotype

Caption: Workflow for validating a novel autophagy inhibitor.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential guidance on the proper disposal of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist used in diabetes and metabolic disease research. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

While this compound is not classified as an acutely hazardous substance, proper waste management protocols for chemical reagents should be strictly followed. The primary route of disposal will be as solid chemical waste, managed through your institution's Environmental Health and Safety (EHS) program.

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is provided below to inform safe handling and disposal practices.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₈OS[1]
Formula Weight 448.5 g/mol [1]
Formulation A crystalline solid[1]
Solubility Chloroform: 30 mg/ml[1]

Step-by-Step Disposal Procedures for this compound

The following procedures outline the recommended steps for the disposal of this compound in various forms encountered in a laboratory setting.

Unused or Expired Solid this compound
  • Waste Collection:

    • Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container provided by your institution's EHS department.

    • If the original container is compromised, transfer the solid waste to a new, compatible container. Ensure the container is appropriate for solid chemical waste.

    • Label the waste container clearly as "Hazardous Waste" and list the chemical name "this compound". Include the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never dispose of solid chemical waste in the regular trash.

This compound Solutions
  • Waste Segregation:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealable liquid waste container.

    • Do not mix with incompatible waste streams. It is best practice to maintain separate waste containers for halogenated and non-halogenated solvents.

  • Labeling:

    • Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including the solvents and "this compound," with their approximate concentrations or percentages.

  • Storage and Disposal:

    • Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.

    • Schedule a pickup for disposal through your institution's EHS department. Do not pour chemical solutions down the drain.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Waste:

    • Dispose of grossly contaminated items such as gloves, bench paper, and plasticware as solid chemical waste.

    • Place these items in a designated, sealed waste bag or container labeled "Hazardous Waste" and listing "this compound contaminated debris."

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

    • Once the sharps container is full, it should be sealed and disposed of through the appropriate biohazardous or chemical sharps waste stream as directed by your EHS office.

  • Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.

    • After thorough cleaning, the glassware can be returned to general use. Broken, contaminated glassware should be disposed of in a designated broken glass container for hazardous waste.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

MBX2982_Disposal_Workflow This compound Disposal Decision Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_compound Unused/Expired Solid waste_type->solid_compound Solid solutions Aqueous/Solvent Solutions waste_type->solutions Liquid contaminated_materials Contaminated Labware/PPE waste_type->contaminated_materials Contaminated Materials collect_solid Collect in a labeled, sealable solid waste container. solid_compound->collect_solid collect_liquid Collect in a labeled, sealable liquid waste container. solutions->collect_liquid segregate_contaminated Segregate sharps, glassware, and other solid debris. contaminated_materials->segregate_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store sharps_container Place in Sharps Container segregate_contaminated->sharps_container Sharps solid_waste_container Place in Solid Chemical Waste Container segregate_contaminated->solid_waste_container Non-Sharps sharps_container->store solid_waste_container->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific Environmental Health and Safety guidelines for detailed protocols and requirements.

References

Essential Safety and Logistical Information for Handling MBX-2982

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of MBX-2982, a potent and selective orally-active GPR119 agonist. The information is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS). An official SDS for this compound was not directly accessible in a web-based format at the time of this writing; therefore, this guidance is based on information from chemical suppliers and general laboratory safety principles for handling potent pharmaceutical compounds. It is imperative to consult the official SDS from your supplier before commencing any work with this substance.

Immediate Safety and Handling Precautions

This compound is intended for research use only and should not be used in humans or animals outside of approved protocols.[1] As a potent bioactive molecule, it should be handled with care to avoid accidental exposure.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.
Body Protection A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing.
Respiratory A fit-tested N95 respirator or higher should be used when handling the powdered form to prevent inhalation.
Engineering Controls
  • Ventilation: All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure.

  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked.

Operational Plans: From Receipt to Disposal

A structured workflow is essential to ensure safety and maintain the integrity of the compound.

Receiving and Storage
  • Upon Receipt: Inspect the container for any damage or leaks.

  • Storage Conditions:

    • Long-term: Store at -20°C in a tightly sealed container, protected from light.[1]

    • Short-term: For immediate use, storage at 0-4°C in a dark, dry place is acceptable for days to weeks.[1]

  • Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.

Preparation of Solutions

This compound is a crystalline solid that is soluble in Dimethyl Sulfoxide (DMSO).

  • Weighing: Weigh the solid compound in a fume hood. Use appropriate tools to minimize the generation of dust.

  • Dissolving: Add the solvent to the solid this compound slowly. Gentle vortexing may be required to fully dissolve the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes, gloves, gowns) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste.

Emergency Procedures

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spills
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, safety goggles, and a respirator if dealing with powder).

    • Cover the spill with an absorbent material.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a rinse with soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately and secure the area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect This compound store Store at -20°C (Long-term) receive->store log Log in Inventory store->log ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) log->ppe weigh Weigh Solid This compound ppe->weigh prepare Prepare Solution (e.g., in DMSO) weigh->prepare experiment Perform Experiment prepare->experiment waste_solid Collect Solid Waste (Unused compound, contaminated labware) experiment->waste_solid waste_liquid Collect Liquid Waste (Solutions containing this compound) experiment->waste_liquid dispose Dispose as Hazardous Waste waste_solid->dispose waste_liquid->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBX-2982
Reactant of Route 2
Reactant of Route 2
MBX-2982

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.